molecular formula C22H31NO B1663597 Tolterodine CAS No. 124937-51-5

Tolterodine

カタログ番号: B1663597
CAS番号: 124937-51-5
分子量: 325.5 g/mol
InChIキー: OOGJQPCLVADCPB-HXUWFJFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tolterodine is a competitive muscarinic receptor antagonist of interest in basic pharmacological research for its role in studying urinary bladder function . Its primary research value lies in its mechanism of action; it functions as a potent and competitive antagonist, with particular activity on the M2 and M3 muscarinic receptor subtypes found in the detrusor muscle of the bladder . By blocking acetylcholine from binding to these receptors, this compound helps decrease involuntary bladder contractions and increase residual urine volume, providing a tool to investigate pathways involved in detrusor muscle tone and contractility . From a pharmacological perspective, this compound is a tertiary amine that is administered orally and is rapidly absorbed . It undergoes extensive first-pass metabolism primarily by the cytochrome P450 enzyme CYP2D6, producing an active 5-hydroxymethyl metabolite (5-HMT) . In individuals who are poor metabolizers of CYP2D6, the CYP3A4 pathway becomes predominant . The elimination half-life differs significantly between formulations and metabolic phenotypes: approximately 2-3 hours for the immediate-release form in extensive metabolizers, and up to 10-18 hours for the extended-release form in poor metabolizers . The compound has a high volume of distribution (113 ± 27 L) and is extensively bound to plasma proteins, primarily α1-acid glycoprotein . It is excreted mainly in the urine as metabolites . Researchers can procure this compound in forms suitable for in vitro studies, including its free base and tartrate salt . This product is intended for research purposes only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGJQPCLVADCPB-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023687
Record name (R)-(+)-Tolterodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tolterodine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015170
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.34e-03 g/L
Record name Tolterodine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015170
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

124937-51-5
Record name Tolterodine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124937-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolterodine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolterodine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01036
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-(+)-Tolterodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(1R)-3-[bis(1-Methylethyl)amino]-1-phenylpropyl]-4-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLTERODINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHE7A56U7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tolterodine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015170
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Deep Dive into Tolterodine and its Active Metabolite, 5-Hydroxymethyltolterodine (5-HMT): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolterodine is a potent and competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB) with symptoms of urinary frequency, urgency, and urge incontinence.[1][2] Its therapeutic efficacy is not solely reliant on the parent compound but is significantly augmented by its principal active metabolite, 5-hydroxymethylthis compound (5-HMT).[3][4] This technical guide provides a comprehensive overview of the pharmacology, pharmacokinetics, and metabolism of both this compound and 5-HMT. Detailed experimental protocols for their quantification in biological matrices and for receptor binding assays are presented, alongside a thorough compilation of quantitative data. Furthermore, key physiological and analytical processes are visualized through signaling pathway diagrams, metabolic charts, and experimental workflows to facilitate a deeper understanding for professionals in drug development and research.

Introduction

Overactive bladder is a prevalent condition characterized by the involuntary contraction of the detrusor muscle, leading to symptoms that can significantly impact a patient's quality of life.[5] this compound addresses this by acting as a competitive antagonist at muscarinic receptors in the bladder, thereby inhibiting these contractions.[6][7] Following oral administration, this compound undergoes extensive hepatic metabolism, primarily through two pathways, leading to the formation of various metabolites.[5][8] The most clinically significant of these is 5-HMT, which exhibits an antimuscarinic activity comparable to that of this compound and contributes substantially to the overall therapeutic effect.[3][9] Understanding the interplay between this compound and 5-HMT is crucial for optimizing therapeutic strategies and for the development of new drug formulations.

Pharmacology and Mechanism of Action

Both this compound and 5-HMT exert their effects by competitively blocking muscarinic receptors.[6] This antagonism specifically targets the muscarinic receptors on the detrusor muscle of the bladder, inhibiting the action of acetylcholine (B1216132) and leading to a reduction in involuntary bladder contractions.[3][6] This, in turn, increases bladder capacity and diminishes the symptoms of OAB.[6]

While effective, this action is not entirely without side effects. The presence of muscarinic receptors in other tissues can lead to adverse effects such as dry mouth, constipation, and blurred vision.[6] However, studies have indicated that this compound exhibits a degree of functional selectivity for the urinary bladder over salivary glands in vivo, which contributes to a more favorable tolerability profile compared to some other non-selective anticholinergic agents.[4][10]

Signaling Pathway

The primary signaling pathway affected by this compound and 5-HMT is the cholinergic pathway in the bladder smooth muscle. By blocking muscarinic receptors, they prevent acetylcholine-mediated activation of intracellular signaling cascades that lead to muscle contraction.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Bladder Smooth Muscle Cell Nerve Impulse Nerve Impulse ACh_Vesicle Acetylcholine (ACh) Vesicles Nerve Impulse->ACh_Vesicle Triggers release ACh ACh ACh_Vesicle->ACh Release M3_Receptor Muscarinic M3 Receptor ACh->M3_Receptor Binds to G_Protein Gq/11 Protein M3_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction Muscle Contraction Ca_Release->Contraction Leads to This compound This compound / 5-HMT This compound->M3_Receptor Blocks cluster_EM Extensive Metabolizers (EM) cluster_PM Poor Metabolizers (PM) This compound This compound CYP2D6_EM CYP2D6 (Primary Pathway) This compound->CYP2D6_EM Hydroxylation CYP3A4_PM CYP3A4 (Primary Pathway) This compound->CYP3A4_PM N-dealkylation FiveHMT_EM 5-Hydroxymethylthis compound (5-HMT) (Active) CYP2D6_EM->FiveHMT_EM NDealkylated_PM N-Dealkylated this compound (Inactive) CYP3A4_PM->NDealkylated_PM Start Plasma Sample Add_IS Add Internal Standards (this compound-d6, 5-HMT-d14) Start->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation of Organic Layer LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of Tolterodine in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tolterodine is a potent and competitive muscarinic receptor antagonist developed for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1] Its efficacy stems from the targeted inhibition of involuntary bladder contractions. Preclinical research has been instrumental in elucidating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound, establishing its mechanism of action, and demonstrating its functional selectivity for the urinary bladder over other tissues, such as salivary glands. This selectivity is a key differentiator from older antimuscarinic agents and contributes to a more favorable side-effect profile. This document provides an in-depth analysis of the preclinical PK/PD data for this compound, details the experimental protocols used to generate this data, and visualizes key processes and pathways to support drug development and research professionals.

Pharmacokinetics: The Journey of this compound in Preclinical Species

The pharmacokinetic properties of this compound have been characterized in several preclinical species, including the mouse, rat, and dog. These studies reveal rapid absorption and extensive metabolism, with notable species-specific differences.

Absorption

Following oral administration, this compound is rapidly and almost completely absorbed in the mouse, rat, and dog, with peak serum concentrations typically observed within one hour.[2]

Distribution

This compound exhibits a high volume of distribution across all tested species, indicating significant extravascular tissue distribution. It is highly bound to plasma proteins, primarily α1-acid glycoprotein.[3] In humans, the unbound fractions of this compound and its active metabolite are 3.7% and 36%, respectively.

Metabolism

This compound undergoes extensive hepatic metabolism through two primary oxidative pathways.[2][4]

  • Hydroxylation: The primary route in mice, dogs, and humans is the hydroxylation of the 5-methyl group, a reaction catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme. This pathway produces the major, pharmacologically active metabolite, 5-hydroxymethyl this compound (5-HMT), which is equipotent to the parent compound and shares its bladder selectivity.[1][5][6]

  • N-Dealkylation: This secondary pathway is catalyzed by CYP3A4 and becomes more prominent in individuals with deficient CYP2D6 activity ("poor metabolizers").[3][7]

Notably, the metabolic profile in the rat differs from that in the mouse and dog, with N-dealkylation being more pronounced.[2] The metabolic pathways in the mouse and dog more closely resemble those in humans.[2] The 5-HMT metabolite contributes significantly to the overall therapeutic effect of this compound.[1]

Tolterodine_Metabolism cluster_pathways Metabolic Pathways This compound This compound Metabolite_5HMT 5-Hydroxymethyl this compound (5-HMT, Active) This compound->Metabolite_5HMT Hydroxylation (CYP2D6) Metabolite_ND N-Dealkylated this compound (Inactive) This compound->Metabolite_ND N-Dealkylation (CYP3A4) Further_Metabolites Further Oxidized Metabolites (e.g., Carboxylic Acid) Metabolite_5HMT->Further_Metabolites Oxidation

Caption: Metabolic pathways of this compound.
Excretion

Elimination of this compound from serum is rapid across species.[2] The primary route of excretion is via metabolism, with the resulting metabolites eliminated in urine and feces. Less than 1% of the parent compound is excreted unchanged in the urine.[8] There is considerable species variability in the excretion profile:

  • Mouse: ~45% of radioactivity is excreted in urine.[2]

  • Rat: ~15% of radioactivity is excreted in urine, with a higher proportion subject to biliary excretion.[2]

  • Dog: ~50% of radioactivity is excreted in urine.[2]

Summary of Preclinical Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters of this compound across various preclinical models following oral administration.

ParameterMouseRatDog
Bioavailability (%) 2-20[2]2-20[2]58-63[2]
Tmax (h) < 1[2]< 1[2]< 1[2]
Half-life (t½) (h) < 2[2]< 2[2]< 2[2]
Clearance (L/h/kg) 10-15[2]10-15[2]1.4[2]
Volume of Distribution (Vd) High[2]High[2]High[2]

Pharmacodynamics: Mechanism and Effects

This compound exerts its therapeutic effect by acting as a competitive antagonist at muscarinic receptors, demonstrating functional selectivity for the urinary bladder.

Mechanism of Action

The detrusor muscle of the urinary bladder is richly innervated by parasympathetic nerves that release acetylcholine (B1216132) (ACh). ACh binds to muscarinic receptors (predominantly M2 and M3 subtypes) on the surface of smooth muscle cells, triggering a signaling cascade that leads to muscle contraction and urination.[5] In overactive bladder, involuntary contractions of the detrusor muscle lead to symptoms of urgency and frequency.[5]

This compound competitively blocks these muscarinic receptors, thereby inhibiting the action of ACh.[3] This antagonism reduces involuntary detrusor contractions, increases the functional capacity of the bladder, and decreases the sensation of urgency.[5][9] Both this compound and its active 5-HMT metabolite exhibit high specificity for muscarinic receptors with negligible activity at other neurotransmitter receptors.[9]

Tolterodine_MOA cluster_Presynaptic Presynaptic Nerve Terminal cluster_Postsynaptic Detrusor Smooth Muscle Cell ACh_release Acetylcholine (ACh) Release M_Receptor Muscarinic Receptor (M2/M3) ACh_release->M_Receptor Binds to Contraction Muscle Contraction M_Receptor->Contraction Activates This compound This compound This compound->M_Receptor Blocks

Caption: this compound's mechanism of action on the detrusor muscle.
In Vitro Receptor Binding and Affinity

Radioligand binding assays have been used to determine the affinity of this compound for muscarinic receptors in various tissues. These studies confirm its high affinity and compare it to other antimuscarinic agents. This compound does not show significant selectivity among the five muscarinic receptor subtypes (m1-m5).[10] However, it displays a functional in vivo selectivity for the bladder over salivary glands.[1]

Species / TissueParameterThis compound Value (nM)Oxybutynin (B1027) Value (nM)Reference
Guinea Pig BladderKB3.04.4[10]
Guinea Pig BladderKi2.7-[10]
Guinea Pig Parotid GlandKi4.80.62[10]
Guinea Pig HeartKi1.6-[10]
Guinea Pig Cerebral CortexKi0.75-[10]
Human BladderKB4.0-[10]
Human BladderKi3.3-[10]
In Vivo Urodynamic Effects

Urodynamic studies in preclinical models are crucial for evaluating the functional effects of this compound on the lower urinary tract. These experiments, typically involving cystometry, measure changes in bladder function following drug administration.

In various preclinical models, this compound administration leads to:

  • Decreased Micturition Pressure: A reduction in the peak pressure generated by the detrusor muscle during voiding.[11][12]

  • Increased Bladder Capacity: An increase in the volume of urine the bladder can hold before a micturition contraction is triggered.[13][14]

  • Increased Residual Volume: An increase in the volume of urine remaining in the bladder after voiding.[9]

Studies in conscious rats have shown that intravenous or oral administration of this compound produces a dose-dependent decrease in micturition pressure, though significant changes in bladder capacity are not always observed under standard infusion rates.[11] However, in models designed to induce bladder overactivity, such as in conscious rats with a cerebral infarct or anesthetized cats with acetic acid-induced irritation, this compound effectively increases bladder capacity.[13][14] For instance, low doses of this compound were found to improve bladder capacity by inhibiting C-fiber bladder afferent nerves.[13]

Animal ModelEffect of this compoundKey FindingsReference
Conscious Rat (Normal) Decreased micturition pressure; no significant change in bladder capacity.Highlights challenges in reproducing human-like effects on capacity in this model.[11]
Conscious Rat (Cerebral Infarct) Increased bladder capacity at low doses.Suggests an inhibitory effect on C-fiber bladder afferent nerves.[13]
Anesthetized Cat (Acetic Acid-Induced Irritation) Dose-dependent increase in bladder capacity.Demonstrates efficacy in a model of bladder overactivity.[14]
Anesthetized Cat (Normal) More potent inhibition of bladder contraction than salivation.Demonstrates in vivo functional selectivity for the bladder over salivary glands.[10]

Key Experimental Protocols

The data presented in this guide were generated using standardized and validated preclinical methodologies.

Pharmacokinetic Study Protocol

PK_Workflow start Animal Model Selection (e.g., Sprague-Dawley Rat) dosing Drug Administration (Oral Gavage or IV) start->dosing sampling Serial Blood Sampling (e.g., via tail vein) dosing->sampling processing Plasma/Serum Separation (Centrifugation) sampling->processing analysis Sample Analysis (LC-MS/MS for Drug & Metabolite Concentration) processing->analysis calculation Pharmacokinetic Analysis (Calculation of AUC, Cmax, t½, etc.) analysis->calculation end PK Profile Determined calculation->end

Caption: General workflow for a preclinical pharmacokinetic study.
  • Animals: Male/female Sprague-Dawley rats, Beagle dogs, or CD-1 mice are commonly used.[2][15]

  • Housing: Animals are housed under controlled conditions (temperature, humidity, light/dark cycle) with access to food and water.

  • Drug Administration: For oral studies, this compound is administered via gavage. For intravenous studies, it is infused via a cannulated vein (e.g., jugular or femoral).[2]

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., heparin).

  • Sample Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Bioanalysis: Concentrations of this compound and its 5-HMT metabolite in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis software.

Urodynamic (Cystometry) Study Protocol

Cystometry_Workflow start Animal Model Selection (e.g., Female Sprague-Dawley Rat) surgery Surgical Implantation of Bladder Catheter start->surgery recovery Post-Surgical Recovery (1-5 days) surgery->recovery setup Placement in Metabolic Cage Connection to Infusion Pump & Pressure Transducer recovery->setup baseline Baseline Cystometry (Saline Infusion) setup->baseline treatment Drug Administration (IV, PO, or Intravesical) baseline->treatment measurement Post-Treatment Cystometry (Measurement of Pressure, Volume, Interval) treatment->measurement end Urodynamic Effects Assessed measurement->end

Caption: General workflow for a preclinical cystometry study.
  • Animals: Female Sprague-Dawley rats are frequently used due to their anatomical suitability.[13][16]

  • Surgical Preparation: Under anesthesia, a catheter is surgically implanted into the dome of the bladder and exteriorized at the nape of the neck.[13] A period of recovery (typically 1-5 days) is allowed.[11]

  • Experimental Setup: On the day of the experiment, the conscious animal is placed in a metabolic cage. The bladder catheter is connected to an infusion pump and a pressure transducer.

  • Cystometry: The bladder is infused at a constant rate (e.g., 0.1 mL/min) with saline.[11] Intravesical pressure is continuously recorded. Micturition volumes and intervals are measured.

  • Induction of Overactivity (if applicable): To model OAB, an irritant solution like dilute acetic acid may be infused instead of saline.[14]

  • Drug Administration: After a baseline recording period, this compound is administered (e.g., intravenously or intravesically), and cystometric recordings are continued to assess drug effects.[13]

  • Data Analysis: Parameters such as bladder capacity, micturition pressure, micturition interval, and residual volume are compared before and after drug administration.

Conclusion

Preclinical models have been indispensable in defining the pharmacological profile of this compound. Pharmacokinetic studies have characterized its absorption, distribution, extensive metabolism into a key active metabolite, and subsequent excretion, while highlighting important species differences. Pharmacodynamic evaluations, through both in vitro binding assays and in vivo urodynamic studies, have confirmed its mechanism as a potent muscarinic receptor antagonist and, critically, have demonstrated its functional selectivity for the urinary bladder over salivary glands. This tissue selectivity underpins its improved clinical tolerability compared to less selective agents. The comprehensive data gathered from these preclinical investigations provided a robust rationale for the clinical development of this compound and continue to serve as a valuable reference for researchers in the field of urology and drug development.

References

A Technical Guide to the In-Vitro Selectivity of Tolterodine for Muscarinic Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tolterodine is a potent, competitive muscarinic receptor antagonist clinically effective in the treatment of overactive bladder (OAB)[1][2][3]. Its therapeutic success is partly attributed to a functional selectivity for the urinary bladder over salivary glands in vivo, leading to a lower incidence of dry mouth compared to older antimuscarinic agents[1][2][4]. A comprehensive understanding of its interaction with muscarinic receptor subtypes is crucial for elucidating its mechanism of action and for the development of future bladder-selective drugs. This technical guide provides an in-depth review of the in-vitro selectivity profile of this compound and its active metabolite, 5-hydroxymethyl this compound (5-HM), for the five muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5). It includes a summary of binding affinity and functional antagonism data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Muscarinic Receptor Subtypes and Signaling Pathways

The muscarinic receptor family consists of five distinct G-protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the effects of acetylcholine.[5] These subtypes are differentially expressed throughout the body and couple to distinct intracellular signaling cascades, leading to varied physiological responses.[6]

  • M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins.[6] Agonist binding stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6] The M3 receptor is the primary subtype mediating detrusor muscle contraction in the bladder.[3][7]

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[6] Activation of this pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as inwardly rectifying potassium channels.[6] While M3 is the primary contractile receptor in the bladder, M2 receptors are also abundant and may contribute to contraction under certain conditions.[7]

Below is a diagram illustrating the primary signaling pathways for the muscarinic receptor subtypes.

Muscarinic_Signaling cluster_Gq Gq/11 Pathway cluster_Gi Gi/o Pathway M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC M2_M4 M2, M4 Receptors Gio Gi/o M2_M4->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits beta_gamma βγ subunit Gio->beta_gamma cAMP ↓ cAMP AC->cAMP Ion_channel Ion Channel Modulation beta_gamma->Ion_channel ACh1 Acetylcholine ACh1->M1_M3_M5 ACh2 Acetylcholine ACh2->M2_M4

Figure 1: Muscarinic Receptor Signaling Pathways.

Quantitative In-Vitro Data

In-vitro studies consistently demonstrate that this compound and its active metabolite, 5-HM, are potent muscarinic receptor antagonists. However, they do not show significant selectivity for any single muscarinic receptor subtype (M1-M5).[8] This lack of subtype selectivity indicates that the clinically observed bladder-selective effects are not due to a higher affinity for M3 or M2 receptors compared to other subtypes, such as those found in salivary glands.[1][2][9]

Binding Affinity Data

Radioligand binding assays are used to determine the affinity of a compound for a receptor, expressed as the inhibition constant (Ki). The data below show that this compound binds with high, non-selective affinity to muscarinic receptors from various tissue sources and to specific human receptor subtypes.

Table 1: Binding Affinity (Ki) of this compound at Muscarinic Receptors

Receptor Source Species Ki (nM) Reference
Urinary Bladder Guinea Pig 2.7 [9]
Heart Guinea Pig 1.6 [9]
Cerebral Cortex Guinea Pig 0.75 [9]
Parotid Gland Guinea Pig 4.8 [9]
Urinary Bladder Human 3.3 [9]

| Recombinant M3 | Human | 4.1 |[10] |

Note: Multiple studies conclude that this compound and its active metabolite are non-selective across all five (M1-M5) human muscarinic receptor subtypes, with similar high-affinity Ki values for each.[8]

Functional Antagonism Data

Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The potency of a competitive antagonist is often expressed as a pA2 value (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve) or a KB value (the equilibrium dissociation constant of the antagonist-receptor complex).[9][11]

Table 2: Functional Antagonism of this compound and 5-Hydroxymethyl Metabolite (5-HM)

Preparation Agonist Parameter Value (this compound) Value (5-HM) Reference
Guinea Pig Bladder Strips Carbachol KB (nM) 3.0 - [9]
Guinea Pig Bladder Strips Carbachol pA2 8.6 - [9]
Human Bladder Strips Carbachol KB (nM) 4.0 - [9]
Human Bladder Strips Carbachol pA2 8.4 - [9]
Guinea Pig Bladder Carbachol IC50 (nM) 14 5.7 [8]

| Human Detrusor Muscle | Carbachol | pA2 | 8.4 - 8.6* | - |[7] |

*Value range derived from studies on normal and overactive bladder tissue.

Experimental Protocols

The data presented above are generated using standardized in-vitro pharmacological assays. The following sections detail the methodologies for two key experimental approaches.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to muscarinic receptors.[5][12][13]

Objective: To determine the inhibition constant (Ki) of this compound for each muscarinic receptor subtype.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[12]

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).[6] [³H]-NMS is often preferred due to lower non-specific binding.

  • Test Compound: this compound, prepared in a series of dilutions (e.g., 10⁻¹¹ M to 10⁻⁴ M).[12]

  • Non-specific Binding (NSB) Control: A high concentration of a non-labeled antagonist, such as 1-10 µM atropine.[12]

  • Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Equipment: 96-well plates, cell harvester, glass fiber filter mats, scintillation counter, scintillation cocktail.

Protocol:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding (NSB), and each concentration of the test compound.

  • Reaction Mixture:

    • Total Binding: Add radioligand and cell membranes to assay buffer.

    • NSB: Add radioligand, NSB control (atropine), and cell membranes to assay buffer.

    • Competition: Add radioligand, a specific dilution of this compound, and cell membranes to assay buffer.

  • Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[6][12]

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[12]

  • Washing: Wash the filters rapidly with ice-cold assay buffer (3-4 times) to remove any remaining unbound radioligand.[6][12]

  • Scintillation Counting: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.[12]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start: Prepare Reagents plate_setup Set up 96-well Plate (Total, NSB, Competitor) start->plate_setup incubation Add Reagents & Incubate (e.g., 60-90 min at 25°C) plate_setup->incubation filtration Rapid Vacuum Filtration (Separates Bound/Free Ligand) incubation->filtration washing Wash Filters (Ice-cold Buffer) filtration->washing counting Scintillation Counting (Measure Radioactivity) washing->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End: Determine Ki analysis->end

Figure 2: Workflow for a Competitive Radioligand Binding Assay.
In-Vitro Functional Assay (Schild Analysis)

This assay determines the potency (pA2 or KB) of a competitive antagonist by measuring its ability to inhibit the functional response of an isolated tissue to an agonist.[9][14]

Objective: To determine the pA2 value of this compound for antagonizing carbachol-induced contractions in isolated bladder strips.

Materials:

  • Tissue: Isolated strips of urinary bladder detrusor muscle from guinea pigs or humans.[9]

  • Agonist: Carbachol, a stable acetylcholine analogue.[7][9]

  • Antagonist: this compound.

  • Physiological Salt Solution: Krebs-Henseleit solution, oxygenated with 95% O₂/5% CO₂ and maintained at 37°C.[15]

  • Equipment: Organ bath, isometric force transducer, data acquisition system.

Protocol:

  • Tissue Preparation: Mount isolated bladder strips in organ baths containing oxygenated Krebs-Henseleit solution under a resting tension (e.g., 1g). Allow tissues to equilibrate for at least 60 minutes.[15]

  • Control Agonist Curve: Generate a cumulative concentration-response curve (CRC) for the agonist (carbachol) to establish a baseline maximal response.

  • Washout: Perform repeated washouts of the organ bath with fresh Krebs solution until the tissue returns to its baseline tension.

  • Antagonist Incubation: Add a fixed concentration of the antagonist (this compound) to the bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes) to reach equilibrium.

  • Second Agonist Curve: In the continued presence of the antagonist, generate a second cumulative CRC for carbachol. The curve should be shifted to the right.

  • Repeat: Repeat steps 3-5 with at least two additional, higher concentrations of this compound.

  • Data Analysis (Schild Regression):

    • For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in its absence.

    • Create a Schild plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of the antagonist on the x-axis.

    • The x-intercept of the linear regression line gives the pA2 value. The slope of the line should be close to 1.0 for competitive antagonism.[9][11]

Schild_Analysis_Workflow start Start: Mount Tissue in Organ Bath equilibrate Equilibrate Tissue (e.g., 60 min) start->equilibrate control_crc Generate Control Agonist Concentration-Response Curve (CRC) equilibrate->control_crc washout1 Washout Tissue control_crc->washout1 incubate_antagonist Incubate with Antagonist (Fixed Concentration) washout1->incubate_antagonist second_crc Generate Agonist CRC in Presence of Antagonist incubate_antagonist->second_crc repeat_loop Repeat Washout & Incubation with Higher Antagonist Conc. second_crc->repeat_loop repeat_loop->washout1 Yes (≥2 more times) analysis Schild Plot Analysis (log(DR-1) vs -log[Antagonist]) repeat_loop->analysis No (Finished) end End: Determine pA2 analysis->end

Figure 3: Workflow for a Functional Organ Bath Experiment (Schild Analysis).

Conclusion

The in-vitro evidence from both radioligand binding and functional assays consistently demonstrates that this compound and its primary active metabolite, 5-hydroxymethyl this compound, are potent competitive antagonists of muscarinic receptors.[1][8][9] Critically, these studies reveal a lack of significant selectivity for any of the five muscarinic receptor subtypes.[8] The binding affinity and functional antagonism are broadly similar across M1, M2, M3, M4, and M5 receptors.

This profile indicates that the clinically observed functional selectivity of this compound for the urinary bladder over salivary glands is not a result of receptor subtype selectivity.[1][2][9] Instead, other mechanisms, potentially related to pharmacokinetics, tissue distribution, or local metabolism, are likely responsible for its favorable clinical profile. This distinction is vital for drug development professionals seeking to design new antimuscarinic agents with improved tissue selectivity.

References

Synthesis and Chemical Characterization of Novel Tolterodine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical characterization, and pharmacological context of novel analogs of Tolterodine. This compound is a competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder.[1] The development of novel analogs is a key area of research aimed at improving efficacy, selectivity, and pharmacokinetic properties. This document details synthetic methodologies, presents key characterization data in a structured format, and visualizes relevant biological pathways and experimental workflows.

Introduction to this compound and its Analogs

This compound, chemically (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine, exerts its therapeutic effect by blocking muscarinic receptors, particularly the M2 and M3 subtypes, in the urinary bladder. This action inhibits involuntary bladder contractions, thereby reducing the symptoms of overactive bladder.[1] The major active metabolite, 5-hydroxymethylthis compound (5-HMT), exhibits a similar pharmacological profile and contributes significantly to the overall therapeutic effect.[2][3]

The design of novel this compound analogs often focuses on modifying the core structure to enhance affinity for muscarinic receptors, improve selectivity for the bladder over other tissues (like salivary glands to reduce dry mouth), and optimize metabolic stability. Key modifications can be targeted at the phenyl ring, the p-cresol (B1678582) moiety, or the diisopropylamino group.

Quantitative Data: Muscarinic Receptor Binding Affinities

The binding affinities of this compound, its active metabolite, and other muscarinic antagonists for different muscarinic receptor subtypes are crucial for understanding their pharmacological profiles. The following table summarizes the inhibitory constants (Ki) from various studies.

CompoundM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)M4 Receptor Ki (nM)M5 Receptor Ki (nM)Source
This compound-1.6 - 2.02.0 - 10--[4][5]
5-Hydroxymethylthis compound (5-HMT)-~2.0~2.0--[5]
Oxybutynin~106.70.67--[6]
Darifenacin11362.41613[7]
Solifenacin13368.32016[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound and its analogs.

General Enantioselective Synthesis of (R)-Tolterodine

A common strategy for the synthesis of (R)-Tolterodine involves the asymmetric conjugate addition of an aryl Grignard reagent to a chiral 3-phenyl-prop-2-enoyl-oxazolidinone, followed by further transformations.

Experimental Workflow: General Enantioselective Synthesis of (R)-Tolterodine

G cluster_synthesis Synthesis of (R)-Tolterodine start Start: p-Cresol and Cinnamic Acid step1 Condensation (Sulfuric Acid) to form 6-methyl-4-phenylchroman-2-one (B119032) start->step1 step2 Lactone Ring Opening (Methanol) and Phenolic Hydroxyl Etherification step1->step2 step3 Reduction to form 2-(3-hydroxy-1-phenylpropyl)-4-methylphenol step2->step3 step4 Tosylation (Tosyl Chloride, Pyridine) step3->step4 step5 Amination (Diisopropylamine) step4->step5 step6 Cleavage of Methyl Ether (Phosphorous Tribromide) step5->step6 step7 Resolution (L-(+)-tartaric acid) to yield (R)-Tolterodine step6->step7

Caption: General synthetic route for (R)-Tolterodine.

Protocol:

  • Synthesis of 6-methyl-4-phenylchroman-2-one: p-Cresol is condensed with cinnamic acid in the presence of sulfuric acid at elevated temperatures.[8]

  • Formation of 2-(3-hydroxy-1-phenylpropyl)-4-methylphenol: The lactone ring of 6-methyl-4-phenylchroman-2-one is opened with methanol, followed by etherification of the phenolic hydroxyl group and subsequent reduction.[8]

  • Tosylation: The resulting diol is tosylated using tosyl chloride in pyridine.[8]

  • Amination: The tosylated intermediate is reacted with diisopropylamine (B44863) to introduce the amino group.[8]

  • Demethylation: The methyl ether protecting group is cleaved using a reagent like phosphorous tribromide to yield racemic this compound.[8]

  • Resolution: The racemic mixture is resolved using L-(+)-tartaric acid to obtain the desired (R)-enantiomer.[8]

Synthesis of a Novel Fluorescent this compound Analog

A fluorescent analog of this compound can be synthesized by conjugating it with a fluorophore like BODIPY.

Protocol:

  • Synthesis of a this compound derivative with a linker: A derivative of this compound is prepared with a functional group suitable for conjugation, such as a carboxylic acid or an amine.

  • Activation of the fluorophore: The BODIPY fluorophore is activated, for example, by converting a carboxylic acid group to an N-hydroxysuccinimide (NHS) ester.

  • Conjugation: The activated fluorophore is reacted with the functionalized this compound derivative to form the final fluorescent analog.

  • Purification: The product is purified using techniques like thin-layer chromatography or column chromatography.[8]

Chemical Characterization Methods

The synthesized this compound analogs are characterized using a variety of analytical techniques to confirm their structure and purity.

Workflow for Chemical Characterization

G cluster_characterization Characterization of Novel this compound Analogs compound Synthesized Analog hplc High-Performance Liquid Chromatography (HPLC) - Purity Assessment compound->hplc ms Mass Spectrometry (MS) - Molecular Weight Determination compound->ms nmr Nuclear Magnetic Resonance (NMR) - Structural Elucidation compound->nmr ir Infrared Spectroscopy (IR) - Functional Group Analysis compound->ir final Confirmed Structure and Purity hplc->final ms->final nmr->final ir->final G cluster_pathway Mechanism of Action of this compound ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds to Gq Gq Protein M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 and DAG PLC->IP3_DAG Generates Ca Increased Intracellular Ca2+ IP3_DAG->Ca Leads to Contraction Detrusor Muscle Contraction Ca->Contraction Causes This compound This compound / Analog This compound->M3 Blocks

References

A Technical Guide to In Vitro and In Vivo Models for Overactive Bladder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overactive Bladder (OAB) is a symptom-based clinical condition characterized by urinary urgency, often accompanied by frequency and nocturia, with or without urge incontinence.[1][2] The development of effective therapeutics hinges on a deep understanding of the underlying pathophysiology, which is greatly facilitated by robust preclinical models. This technical guide provides an in-depth overview of the core in vitro and in vivo models used to study OAB, with a focus on experimental protocols and data interpretation.

In Vivo Models of Overactive Bladder

Animal models are indispensable for investigating the complex interplay of myogenic, neurogenic, and urotheliogenic factors in OAB.[3][4] Rodents, particularly rats and mice, are the most commonly used species due to their anatomical and physiological similarities to humans, as well as the availability of genetic manipulation tools.[5] Larger animals like pigs are also utilized for studies requiring larger tissue samples or more complex physiological measurements.[6][7]

Commonly Used In Vivo Models

A variety of methods are employed to induce an OAB phenotype in animals. These can be broadly categorized as induced and genetic models.[6]

Model TypeSpeciesMethod of InductionKey Pathophysiological FeaturesKey Urodynamic Findings
Partial Bladder Outlet Obstruction (pBOO) Mouse, RatSurgical ligation of the proximal urethra.[2][5]Detrusor hypertrophy and hyperplasia, increased detrusor excitability, partial denervation of bladder smooth muscle.[5][8]Increased urination frequency, decreased voided volume, increased bladder capacity, spontaneous non-voiding contractions.[2][5]
Spontaneous Hypertensive Rat (SHR) RatGenetically predisposed to hypertension and detrusor overactivity.[1][9]Altered bladder nerve function, detrusor hyperplasia.[8]Decreased inter-contraction interval, reduced voided volume and bladder capacity.[8]
Chemical-Induced Cystitis Mouse, RatIntravesical administration of irritants like cyclophosphamide (B585) (CYP) or protamine sulfate/potassium chloride (PS/KCl).Urothelial damage, inflammation, and sensory nerve sensitization.Increased voiding frequency, reduced bladder capacity.
Neurological Insult Models RatSpinal cord injury or transection.[1][7][9]Disruption of central inhibitory pathways, leading to neurogenic detrusor overactivity.[5]Increased frequency of voiding, detrusor-sphincter dyssynergia.
Genetic Knock-out Models MouseDeletion of specific genes involved in bladder function (e.g., sensory receptors, ion channels).[1][9]Varies depending on the targeted gene, allows for investigation of specific molecular pathways.Dependent on the specific gene knockout.
Experimental Protocol: Cystometry in Rodents

Cystometry is the gold-standard technique for assessing bladder function in vivo. It involves filling the bladder with saline while simultaneously measuring intravesical pressure.[10]

Objective: To evaluate bladder capacity, voiding frequency, pressure thresholds for micturition, and the presence of non-voiding contractions.

Materials:

  • Anesthesia (e.g., urethane)[10]

  • Surgical instruments for laparotomy

  • Bladder catheter (e.g., PE-50 tubing)

  • Three-way stopcock

  • Infusion pump

  • Pressure transducer

  • Data acquisition system[11]

  • Metabolic cage for conscious animal studies[10][12]

Procedure:

  • Animal Preparation: Anesthetize the animal (for anesthetized studies) or allow for recovery after surgical implantation of the catheter (for conscious, freely moving studies).[10][13] For conscious studies, a recovery period of at least 5 days is recommended to allow for normalization of bladder histology and function.[13]

  • Catheter Implantation: Perform a midline abdominal incision to expose the bladder.[10] A purse-string suture is placed at the bladder dome, and the catheter is inserted into the bladder and secured. The distal end of the catheter is then tunneled subcutaneously to the back of the neck and externalized.[10]

  • Cystometry Setup: Connect the externalized catheter to a three-way stopcock. One port of the stopcock is connected to the infusion pump, and the other to the pressure transducer.[11]

  • Data Acquisition: Begin continuous infusion of saline into the bladder at a constant rate (e.g., 10-20 µL/min for mice, 50-100 µL/min for rats).[10] Record intravesical pressure continuously. In conscious animals, voided urine can be collected on a balance placed beneath the metabolic cage to measure voided volume.[10]

  • Data Analysis: Analyze the cystometrogram to determine key parameters such as:

    • Basal Pressure: Pressure at the start of filling.

    • Threshold Pressure: Pressure at which a micturition contraction is initiated.

    • Peak Micturition Pressure: Maximum pressure during a voiding contraction.

    • Intercontraction Interval (ICI): Time between two consecutive micturition events.

    • Bladder Capacity: Volume of saline infused to elicit a micturition contraction.

    • Voided Volume: Volume of urine expelled during micturition.

    • Residual Volume: Volume remaining in the bladder after voiding.

    • Voiding Efficiency: (Voided Volume / Bladder Capacity) x 100.[12]

In Vitro Models of Overactive Bladder

In vitro models offer a more controlled environment to study specific cellular and tissue-level mechanisms of bladder function and dysfunction, free from systemic influences.

Key In Vitro Systems
ModelDescriptionKey ApplicationsAdvantagesLimitations
Isolated Detrusor Muscle Strips Strips of bladder smooth muscle are mounted in an organ bath, allowing for the measurement of isometric contractions.[14]Studying myogenic activity, effects of pharmacological agents on contractility, and nerve-mediated responses via electrical field stimulation.[14]Allows for direct measurement of muscle contractility, can differentiate between myogenic and neurogenic effects.[14]Lacks the influence of the urothelium and systemic factors.
Urothelial Cell Culture Primary urothelial cells are isolated from bladder tissue and cultured as monolayers or in 3D structures.[15][16]Investigating urothelial barrier function, sensory mechanisms (e.g., ATP release), and urothelial-neuronal interactions.[4][17]Provides a pure population of urothelial cells for studying specific cellular functions.[15]May lose some differentiated characteristics in culture, lacks interaction with other bladder cell types.
Bladder Organoids 3D structures grown from bladder stem cells that self-organize to recapitulate aspects of the native bladder tissue architecture and function.[18][19]Modeling bladder development, disease (e.g., bladder cancer, infection), and for drug screening.[18][19][20]More physiologically relevant than 2D cell culture, can be derived from patient samples for personalized medicine.[18][21]Technically challenging to establish and maintain, may not fully replicate the complexity of the in vivo environment.
Experimental Protocol: Isolated Detrusor Muscle Strip Contractility

Objective: To assess the contractile properties of bladder smooth muscle and its response to pharmacological agents.

Materials:

  • Krebs solution

  • Organ bath system with temperature control and aeration

  • Isometric force transducer

  • Data acquisition system

  • Pharmacological agents (e.g., carbachol, KCl)[14]

  • Electrical field stimulation (EFS) electrodes

Procedure:

  • Tissue Preparation: Euthanize the animal and excise the bladder. Place the bladder in cold Krebs solution. Carefully remove the urothelium if studying pure muscle responses. Cut the detrusor muscle into longitudinal or circular strips (e.g., 2-3 mm wide and 5-7 mm long).

  • Mounting: Mount the muscle strips in the organ bath containing aerated Krebs solution maintained at 37°C. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.

  • Equilibration: Allow the strips to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g). During this period, replace the Krebs solution every 15-20 minutes.

  • Viability Check: Test the viability of the strips by inducing a contraction with a high concentration of KCl (e.g., 80 mM).

  • Experimental Protocol:

    • Spontaneous Activity: Record spontaneous myogenic contractions in the absence of any stimuli.[14]

    • Pharmacological Stimulation: Construct cumulative concentration-response curves to contractile agonists (e.g., carbachol) or evaluate the effects of inhibitory agents.

    • Electrical Field Stimulation (EFS): Apply EFS to elicit nerve-mediated contractions. Varying stimulation parameters (frequency, pulse width, voltage) can selectively activate different nerve populations.

  • Data Analysis: Measure the amplitude and frequency of spontaneous contractions. For pharmacological studies, calculate the Emax (maximum response) and EC50 (concentration producing 50% of the maximal response). For EFS, analyze the amplitude of the contractile response at different stimulation frequencies.

Signaling Pathways in Overactive Bladder

The pathophysiology of OAB involves complex alterations in signaling pathways within the urothelium, detrusor muscle, and afferent nerves.

Key Signaling Pathways
  • Muscarinic Receptor Signaling: Acetylcholine (ACh) released from parasympathetic nerves is a primary mediator of detrusor contraction. In OAB, there can be an upregulation of muscarinic receptor sensitivity or non-neuronal ACh release from the urothelium.[4] ACh acts primarily on M3 muscarinic receptors on detrusor smooth muscle cells, leading to contraction via Gq/11-PLC-IP3 and Rho kinase pathways.[22] M2 receptors also contribute to contraction, potentially by inhibiting adenylyl cyclase.[22][23]

  • Purinergic Signaling: ATP released from the urothelium in response to bladder stretch acts as a key sensory mediator.[4][17] ATP activates P2X3 receptors on afferent nerve fibers, signaling bladder fullness.[17] In OAB, there can be an increase in urothelial ATP release, leading to afferent nerve hypersensitivity.[17]

  • β-Adrenergic Receptor Signaling: Activation of β3-adrenergic receptors in the detrusor muscle leads to relaxation and promotes bladder storage.[22] Agonists of this receptor are a therapeutic option for OAB. Relaxation is primarily mediated by the activation of large-conductance Ca2+-activated K+ (BKCa) channels.[22]

  • Neurotrophin Signaling: Nerve growth factor (NGF) plays a crucial role in neuronal plasticity and sensitization of afferent nerves.[24] Elevated levels of NGF are found in the bladders of OAB patients and animal models, contributing to sensory urgency.[24]

Visualizing Signaling Pathways and Workflows

OAB_Signaling_Pathways cluster_urothelium Urothelium cluster_detrusor Detrusor Smooth Muscle cluster_nerves Nerves Bladder_Stretch Bladder Stretch Urothelial_ACh Non-neuronal ACh Release Bladder_Stretch->Urothelial_ACh Urothelial_ATP ATP Release Bladder_Stretch->Urothelial_ATP M3_Receptor M3 Muscarinic Receptor Urothelial_ACh->M3_Receptor P2X3_Receptor P2X3 Receptor Urothelial_ATP->P2X3_Receptor Gq11 Gq/11 M3_Receptor->Gq11 PLC PLC Gq11->PLC Rho_Kinase Rho Kinase Gq11->Rho_Kinase IP3 IP3 PLC->IP3 Ca_Release Ca²⁺ Release IP3->Ca_Release Contraction Contraction Ca_Release->Contraction Rho_Kinase->Contraction Beta3_Receptor β3-Adrenergic Receptor AC Adenylyl Cyclase Beta3_Receptor->AC BKCa BKCa Channel Activation Beta3_Receptor->BKCa cAMP cAMP AC->cAMP Relaxation Relaxation BKCa->Relaxation Parasympathetic_Nerve Parasympathetic Nerve Neuronal_ACh Neuronal ACh Release Parasympathetic_Nerve->Neuronal_ACh Neuronal_ACh->M3_Receptor Afferent_Nerve Afferent Nerve Sensation_of_Fullness Sensation of Fullness P2X3_Receptor->Sensation_of_Fullness NGF NGF NGF->Afferent_Nerve Sensitization Cystometry_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Prep Anesthesia or Recovery Catheter_Implant Surgical Catheter Implantation Animal_Prep->Catheter_Implant Connect_System Connect Catheter to Pump and Transducer Catheter_Implant->Connect_System Saline_Infusion Continuous Saline Infusion Connect_System->Saline_Infusion Record_Pressure Record Intravesical Pressure Saline_Infusion->Record_Pressure Collect_Urine Collect Voided Urine (conscious) Saline_Infusion->Collect_Urine Analyze_CMG Analyze Cystometrogram Record_Pressure->Analyze_CMG Collect_Urine->Analyze_CMG Determine_Params Determine Urodynamic Parameters Analyze_CMG->Determine_Params InVitro_Models_Logic cluster_invitro In Vitro Models cluster_applications Specific Applications OAB_Research OAB Research Questions Detrusor_Strips Detrusor Strips OAB_Research->Detrusor_Strips Urothelial_Cells Urothelial Cells OAB_Research->Urothelial_Cells Organoids Bladder Organoids OAB_Research->Organoids Myogenic_Function Myogenic Function Detrusor_Strips->Myogenic_Function Neurogenic_Control Neurogenic Control Detrusor_Strips->Neurogenic_Control Urothelial_Sensing Urothelial Sensing Urothelial_Cells->Urothelial_Sensing Barrier_Function Barrier Function Urothelial_Cells->Barrier_Function Organoids->Urothelial_Sensing Disease_Modeling Disease Modeling Organoids->Disease_Modeling Drug_Screening Drug Screening Organoids->Drug_Screening

References

The Influence of CYP2D6 Polymorphism on Tolterodine Metabolism and Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolterodine, a cornerstone in the management of overactive bladder, exhibits significant inter-individual variability in its pharmacokinetic profile. This variability is largely attributed to genetic polymorphisms in the Cytochrome P450 2D6 (CYP2D6) enzyme, the primary catalyst in its metabolic pathway. This technical guide provides a comprehensive examination of the role of CYP2D6 polymorphism on the metabolism and clinical efficacy of this compound. It delves into the pharmacogenetic basis of variable drug response, details the experimental protocols for assessing CYP2D6 status and drug metabolism, and presents quantitative data in a structured format to facilitate understanding and application in research and drug development.

Introduction

This compound is a competitive muscarinic receptor antagonist effective in treating the symptoms of overactive bladder, including urinary frequency, urgency, and urge incontinence.[1] Its therapeutic action is mediated by the blockade of muscarinic receptors in the bladder, leading to a reduction in detrusor muscle contractions.[2] However, the clinical response and adverse effect profile of this compound can differ markedly among patients. A key determinant of this variability lies in the genetic makeup of the individual, specifically in the genes encoding drug-metabolizing enzymes.

The metabolism of this compound is predominantly hepatic, with two main oxidative pathways: 5-hydroxymethylation and N-dealkylation.[1][3] The 5-hydroxymethylation pathway, which leads to the formation of the pharmacologically active metabolite 5-hydroxymethyl this compound (5-HMT), is primarily catalyzed by the highly polymorphic enzyme CYP2D6.[3] The N-dealkylation pathway is of lesser importance in most individuals and is mediated by CYP3A4.[3][4]

The CYP2D6 gene is one of the most well-studied pharmacogenes, with over 100 known alleles, leading to a range of enzymatic activity from no function to ultra-rapid metabolism.[5][6] This genetic diversity gives rise to distinct metabolizer phenotypes:

  • Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles.

  • Intermediate Metabolizers (IMs): Carriers of one reduced-function and one non-functional allele, or two reduced-function alleles.

  • Extensive (Normal) Metabolizers (EMs): Individuals with two functional CYP2D6 alleles.

  • Ultrarapid Metabolizers (UMs): Individuals carrying multiple copies of functional CYP2D6 alleles.

This guide will explore the profound impact of this polymorphism on the pharmacokinetics of this compound and its active metabolite, and the resulting implications for clinical efficacy and safety.

This compound Metabolic Pathways

This compound is metabolized in the liver via two primary pathways, the dominance of which is dictated by the individual's CYP2D6 genotype.

  • 5-Hydroxymethylation (CYP2D6-mediated): In individuals with functional CYP2D6 enzymes (EMs and UMs), the main metabolic route is the oxidation of the 5-methyl group on the phenyl ring of this compound.[3] This reaction produces the 5-hydroxymethyl metabolite (5-HMT), which is an active metabolite with a potency comparable to the parent drug.[1]

  • N-Dealkylation (CYP3A4-mediated): In individuals with deficient CYP2D6 activity (PMs), the N-dealkylation pathway, catalyzed by CYP3A4, becomes the more prominent route of metabolism.[3][4]

The interplay between these pathways is crucial for understanding the overall exposure to active drug moieties in different patient populations.

Tolterodine_Metabolism This compound This compound Metabolite_5HM 5-Hydroxymethyl this compound (5-HMT) (Active Metabolite) This compound->Metabolite_5HM CYP2D6 (Major pathway in EMs) N_Dealkylated N-Dealkylated this compound This compound->N_Dealkylated CYP3A4 (Major pathway in PMs)

This compound Metabolic Pathways

Impact of CYP2D6 Polymorphism on this compound Pharmacokinetics

The genetic polymorphism of CYP2D6 leads to significant differences in the pharmacokinetic profiles of this compound and its active metabolite, 5-HMT, between extensive and poor metabolizers.

In EMs, this compound is rapidly metabolized to 5-HMT. In contrast, PMs exhibit a markedly reduced capacity to perform this conversion, leading to higher plasma concentrations of the parent drug and negligible levels of the active metabolite.[7]

Pharmacokinetic ParameterCYP2D6 Extensive Metabolizers (EMs)CYP2D6 Poor Metabolizers (PMs)Reference
This compound
Mean Systemic Clearance44 ± 13 L/hr9.0 ± 2.1 L/hr[7]
Elimination Half-life~2.3 hoursSignificantly longer than EMs[7]
5-Hydroxymethyl this compound (5-HMT)
Serum ConcentrationDetectableUndetectable[7]
Terminal Half-life2.9 ± 0.4 hoursNot applicable[7]

Despite these pronounced pharmacokinetic differences, the overall clinical effect (antimuscarinic activity) of this compound does not appear to differ significantly between EMs and PMs.[7] This is because the higher concentrations of the parent drug in PMs compensate for the absence of the active metabolite, 5-HMT.[7]

Clinical Implications

Efficacy

Clinical studies have generally shown that the efficacy of this compound in treating overactive bladder is comparable between CYP2D6 extensive and poor metabolizers.[8] The similar clinical outcomes are attributed to the combined antimuscarinic effect of this compound and its active metabolite, 5-HMT, in EMs, which is comparable to the effect of the higher concentrations of this compound alone in PMs.

Adverse Effects

While the overall therapeutic effect may be similar, the different pharmacokinetic profiles can lead to variations in the adverse effect profile. Poor metabolizers, due to their higher plasma concentrations of this compound, may be at an increased risk for concentration-dependent adverse effects. The FDA label for this compound notes a potential for a greater QTc interval increase in CYP2D6 poor metabolizers.[9] Common adverse effects of this compound include dry mouth, dry eyes, constipation, headache, and blurred vision.[2]

Experimental Protocols

A thorough investigation of the pharmacogenetics of this compound involves several key experimental procedures.

CYP2D6 Genotyping

The determination of an individual's CYP2D6 genotype is fundamental to predicting their metabolizer phenotype. A commonly used and cost-effective method is Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).

Protocol for PCR-RFLP based CYP2D6 Genotyping:

  • DNA Extraction: Genomic DNA is extracted from a whole blood sample using a standard DNA extraction kit.

  • XL-PCR (Extra-Long PCR): An initial long-range PCR is performed to amplify a large fragment of the CYP2D6 gene. This step is also crucial for detecting gene deletions (CYP2D6*5) and duplications.[10][11]

    • Cycling conditions (example): 2 min at 94°C, followed by 10 cycles of 95°C for 20s and 68°C for 4 min, then 20 cycles of 95°C for 20s and 68°C for 4 min with a 5s/cycle increment, and a final extension of 7 min at 68°C.[11]

  • Nested PCR: The product from the XL-PCR is used as a template for subsequent nested PCRs to amplify specific regions of the CYP2D6 gene containing known single nucleotide polymorphisms (SNPs) associated with different alleles (e.g., CYP2D64, CYP2D610).[10][11]

  • Restriction Enzyme Digestion: The amplified DNA fragments are incubated with specific restriction enzymes that recognize and cut the DNA at sites altered by the SNPs.

  • Gel Electrophoresis: The digested DNA fragments are separated by size using agarose (B213101) gel electrophoresis. The resulting banding pattern reveals the presence or absence of the specific SNP, allowing for the determination of the CYP2D6 allele.[10][11]

Genotyping_Workflow cluster_0 Sample Preparation cluster_1 Genotyping Analysis Blood Sample Whole Blood Sample DNA Extraction Genomic DNA Extraction Blood Sample->DNA Extraction XL_PCR Extra-Long PCR (XL-PCR) DNA Extraction->XL_PCR Nested_PCR Nested PCR for specific alleles XL_PCR->Nested_PCR RFLP Restriction Fragment Length Polymorphism (RFLP) Nested_PCR->RFLP Gel_Electrophoresis Agarose Gel Electrophoresis RFLP->Gel_Electrophoresis Genotype_Determination Genotype Determination Gel_Electrophoresis->Genotype_Determination Phenotype_Prediction Metabolizer Phenotype (PM, IM, EM, UM) Genotype_Determination->Phenotype_Prediction Translation to Phenotype

References

The Structural-Activity Relationship of Tolterodine and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolterodine is a potent and competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[1][2] Developed as a successor to oxybutynin, this compound was designed to exhibit greater selectivity for the urinary bladder over the salivary glands, thereby reducing the incidence of dry mouth, a common side effect of antimuscarinic agents.[1][2][3] This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of this compound and its derivatives, focusing on its interaction with muscarinic receptors, its metabolic pathways, and the experimental methodologies used to characterize these properties.

This compound and its major active metabolite, 5-hydroxymethylthis compound (5-HM or DD-01), are the key contributors to its therapeutic effect.[2][4][5] Both compounds exhibit high specificity for muscarinic receptors, with negligible affinity for other neurotransmitter receptors or cellular targets like calcium channels.[4][6][7] The functional selectivity of this compound for the bladder is a crucial aspect of its clinical profile and is a central theme in the exploration of its SAR.[1][2][3][6][8]

Structural-Activity Relationship of this compound and its Derivatives

The chemical structure of this compound, (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine, is the foundation of its pharmacological activity.[9] Key structural features that govern its binding to muscarinic receptors and its metabolic fate include the two phenyl rings, the hydroxyl group, the methyl group on the phenolic ring, and the diisopropylamino group.

Core Structural Features and their Importance
  • Two Phenyl Rings: The diphenylpropylamine backbone is a common feature in many antimuscarinic agents. These aromatic rings are crucial for hydrophobic interactions within the binding pocket of the muscarinic receptor.

  • Phenolic Hydroxyl Group: The hydroxyl group at the 2-position of the phenyl ring is important for receptor binding, likely through hydrogen bonding interactions.

  • Methyl Group: The methyl group at the 5-position of the phenolic ring is the primary site of metabolism, leading to the formation of the active 5-hydroxymethyl metabolite.[7][10]

  • Diisopropylamino Group: The bulky diisopropylamino group contributes to the overall lipophilicity of the molecule and influences its pharmacokinetic properties. The basic nitrogen atom is essential for the ionic interaction with a conserved aspartate residue in the binding site of muscarinic receptors.

Quantitative SAR Data

The following tables summarize the quantitative data on the binding affinity and functional activity of this compound and its major metabolite.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of this compound and Oxybutynin

CompoundTissue/ReceptorKi (nM)Reference
This compoundGuinea Pig Urinary Bladder2.7[11]
Human Urinary Bladder3.3[11]
Guinea Pig Heart (M2)1.6[11]
Guinea Pig Cerebral Cortex (M1)0.75[11]
Guinea Pig Parotid Gland (M3)4.8[11]
OxybutyninGuinea Pig Urinary Bladder-[11]
Human m2 Receptors6.7[11]
Human m3 Receptors0.67[11]
Guinea Pig Parotid Gland (M3)0.62[11]

Table 2: Functional Antagonist Potency (IC50, KB, pA2) of this compound and its 5-Hydroxymethyl Metabolite (5-HM)

CompoundAssayTissueValueReference
This compoundInhibition of Carbachol-induced ContractionIsolated Guinea Pig BladderIC50: 14 nM[6]
5-HMInhibition of Carbachol-induced ContractionIsolated Guinea Pig BladderIC50: 5.7 nM[6]
This compoundCompetitive AntagonismIsolated Guinea Pig BladderKB: 3.0 nM, pA2: 8.6[11]
This compoundCompetitive AntagonismIsolated Human BladderKB: 4.0 nM, pA2: 8.4[11]
OxybutyninCompetitive AntagonismIsolated Guinea Pig BladderKB: 4.4 nM, pA2: 8.5[11]

Metabolic Pathways of this compound

This compound undergoes extensive first-pass metabolism in the liver, primarily through two pathways.[7][10][12] The major pathway is the oxidation of the 5-methyl group, catalyzed by the polymorphic cytochrome P450 2D6 (CYP2D6), to form the pharmacologically active 5-hydroxymethyl metabolite (DD-01).[7][9][10] This metabolite has a similar antimuscarinic profile to the parent compound and contributes significantly to the overall therapeutic effect.[2][4]

A secondary, minor metabolic route is the N-dealkylation of the diisopropylamino group, which is primarily mediated by CYP3A4.[7][10] This pathway becomes more prominent in individuals who are poor metabolizers via CYP2D6.[7][10]

Tolterodine_Metabolism This compound This compound Metabolite_5HM 5-Hydroxymethylthis compound (Active Metabolite, DD-01) This compound->Metabolite_5HM CYP2D6 (Major Pathway) N_Dealkylated N-Dealkylated Metabolite (Inactive) This compound->N_Dealkylated CYP3A4 (Minor Pathway)

Figure 1: Metabolic Pathway of this compound.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound and its active metabolite act as competitive antagonists at muscarinic receptors, particularly the M2 and M3 subtypes, which are abundant in the urinary bladder.[4] The binding of acetylcholine (B1216132) to these receptors on the detrusor muscle mediates bladder contraction. By competitively blocking these receptors, this compound and its metabolite inhibit involuntary bladder contractions, reduce detrusor pressure, and increase bladder capacity.[4][5][7]

Tolterodine_MOA cluster_synapse Neuromuscular Junction in Bladder cluster_muscle Detrusor Smooth Muscle Cell Nerve Cholinergic Nerve Terminal ACh Acetylcholine (ACh) Nerve->ACh Release MuscarinicReceptor Muscarinic Receptor (M2, M3) ACh->MuscarinicReceptor Binds Contraction Bladder Contraction MuscarinicReceptor->Contraction Activates This compound This compound / 5-HM This compound->MuscarinicReceptor Blocks

Figure 2: Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the SAR of this compound and its derivatives.

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), a non-selective muscarinic antagonist.

  • Test compound (e.g., this compound or its derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Non-specific binding determinator (e.g., 1 µM atropine).

  • 96-well filter plates with glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the radioligand in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay buffer, radioligand, and cell membrane preparation.

    • Non-specific Binding (NSB): Non-specific binding determinator (atropine), radioligand, and cell membrane preparation.

    • Competition Binding: Test compound dilution, radioligand, and cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: After drying the filters, add scintillation cocktail and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Binding_Assay_Workflow Start Prepare Reagents (Membranes, Radioligand, Test Compound) Setup Set up 96-well Plate (Total, NSB, Competition) Start->Setup Incubate Incubate to Equilibrium Setup->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 and Ki Calculation) Count->Analyze

Figure 3: Radioligand Binding Assay Workflow.

Isolated Guinea Pig Bladder Contraction Assay

This functional assay is used to determine the potency of an antagonist (e.g., this compound) in inhibiting agonist-induced muscle contraction.

Materials:

  • Male guinea pigs.

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7).

  • Carbachol (B1668302) (muscarinic agonist).

  • Test compound (this compound or its derivatives).

  • Organ bath system with force-displacement transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig.

    • Dissect the urinary bladder and place it in oxygenated Krebs-Henseleit solution.

    • Cut the bladder into longitudinal strips (approximately 10 mm long and 2-3 mm wide).

  • Mounting:

    • Mount the bladder strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

    • Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

  • Experiment:

    • Obtain a cumulative concentration-response curve for carbachol to establish a baseline contractile response.

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with a known concentration of the antagonist (this compound) for a set period (e.g., 30-60 minutes).

    • In the presence of the antagonist, obtain a second cumulative concentration-response curve for carbachol.

    • Repeat this process with increasing concentrations of the antagonist.

  • Data Analysis:

    • Measure the magnitude of the rightward shift in the carbachol concentration-response curve caused by the antagonist.

    • Perform a Schild analysis by plotting the log (dose ratio - 1) against the log molar concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

    • The x-intercept of the Schild plot gives the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve. The KB (equilibrium dissociation constant of the antagonist) can be calculated from the pA2 value (KB = 10⁻ᵖᴬ²). A slope of the Schild plot that is not significantly different from unity is indicative of competitive antagonism.

Conclusion

The structural-activity relationship of this compound and its derivatives is well-defined, with key structural motifs contributing to its potent and selective antagonism of muscarinic receptors. The in vivo functional selectivity for the urinary bladder over salivary glands is a hallmark of this compound and is a direct result of its specific interactions with muscarinic receptor subtypes and its pharmacokinetic profile. The active 5-hydroxymethyl metabolite plays a crucial role in the overall therapeutic efficacy. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of novel antimuscarinic agents for the treatment of overactive bladder and other related conditions. A thorough understanding of the SAR of this class of compounds is essential for designing next-generation therapies with improved efficacy and tolerability.

References

Tolterodine: A Comprehensive Technical Guide on Preclinical Pharmacology and Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolterodine is a potent and competitive muscarinic receptor antagonist developed for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, with or without urge incontinence, and usually accompanied by frequency and nocturia.[1][2] This technical guide provides an in-depth overview of the preclinical pharmacology and clinical data of this compound, with a focus on its mechanism of action, pharmacokinetics, efficacy, and safety profile. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Preclinical Pharmacology

Mechanism of Action

This compound functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[3][4] In the urinary bladder, acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on detrusor smooth muscle cells, triggering contraction and urination.[5] this compound blocks these receptors, thereby inhibiting involuntary detrusor muscle contractions and increasing bladder capacity.[4][5]

While this compound is a non-selective muscarinic antagonist in vitro, it exhibits functional selectivity for the urinary bladder over the salivary glands in vivo.[3][6] This tissue selectivity is a key clinical advantage, leading to a lower incidence of dry mouth compared to other less selective antimuscarinic agents like oxybutynin.[1][7] The precise mechanism for this in vivo selectivity is not fully elucidated but is not attributable to selectivity for a single muscarinic receptor subtype.[3][7]

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its major active metabolite, 5-hydroxymethyl this compound (5-HMT).[4][8] This metabolite has a pharmacological profile similar to the parent compound and contributes significantly to the therapeutic effect of this compound.[3][4]

cluster_neuron Parasympathetic Neuron cluster_muscle Detrusor Smooth Muscle Cell ACh_release Acetylcholine (ACh) Release M3_receptor M3 Muscarinic Receptor ACh_release->M3_receptor Binds to Contraction Muscle Contraction M3_receptor->Contraction Activates This compound This compound This compound->M3_receptor Blocks

Mechanism of Action of this compound on the Detrusor Muscle.
Preclinical Pharmacodynamics

In Vitro Studies

This compound and its active metabolite, 5-HMT, have demonstrated high affinity for muscarinic receptors in various tissues.[3][7] Radioligand binding assays have been employed to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes. Functional in vitro studies using isolated bladder strips have confirmed its antagonistic effect on carbachol-induced contractions.[7][9]

CompoundTissue/ReceptorAssay TypeParameterValue (nM)Reference
This compoundGuinea Pig BladderFunctional Assay (vs. Carbachol)KB3.0[7]
This compoundHuman BladderFunctional Assay (vs. Carbachol)KB4.0[7]
This compoundGuinea Pig BladderRadioligand BindingKi2.7[7]
This compoundHuman BladderRadioligand BindingKi3.3[7]
This compoundGuinea Pig HeartRadioligand BindingKi1.6[7]
This compoundGuinea Pig Cerebral CortexRadioligand BindingKi0.75[7]
This compoundGuinea Pig Parotid GlandRadioligand BindingKi4.8[7]
5-HMTGuinea Pig BladderFunctional Assay (vs. Carbachol)IC505.7[9]

In Vivo Studies

Animal models have been instrumental in demonstrating the in vivo efficacy and bladder selectivity of this compound. Studies in anesthetized cats have shown that this compound is more potent at inhibiting acetylcholine-induced bladder contractions than electrically induced salivation, a profile opposite to that of oxybutynin.[7] In rat models of OAB, this compound has been shown to increase bladder capacity.[10] Some studies suggest that at low doses, this compound may also exert an inhibitory effect on C-fiber bladder afferent nerves.[10][11]

Animal ModelAdministration RouteEffectFindingReference
Anesthetized CatIntravenousInhibition of bladder contraction vs. salivationMore potent in inhibiting bladder contraction[6][7]
Rat with Cerebral Infarct (OAB model)Intravenous & IntravesicalIncreased bladder capacitySignificant increase at low doses[10]
Rat with Interstitial Cystitis modelIntraperitonealDetrusor overactivityNo significant change in frequency or pressure[12]
Preclinical Pharmacokinetics

Pharmacokinetic studies in animals have characterized the absorption, distribution, metabolism, and excretion of this compound. These studies have been crucial in understanding its metabolic pathways and the significant contribution of the 5-HMT metabolite.

Experimental Protocols: Preclinical

In Vitro Muscarinic Receptor Binding Assay (Competitive)
  • Membrane Preparation : Cell membranes expressing the muscarinic receptor of interest (e.g., from CHO or HEK cells) are prepared.

  • Reagents : A radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and a non-labeled competitor (this compound) are used.

  • Assay Setup : In a 96-well plate, wells are set up for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled antagonist like atropine), and competition (radioligand + membranes + varying concentrations of this compound).

  • Incubation : The plate is incubated to allow the binding reaction to reach equilibrium.

  • Filtration : The contents of each well are rapidly filtered through a glass fiber filter mat to separate bound from unbound radioligand.

  • Washing : The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification : The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis : The inhibition constant (Ki) is calculated from the IC50 value (concentration of this compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Start Start Membrane_Prep Prepare Receptor Membranes Start->Membrane_Prep Assay_Setup Set up 96-well Plate (Total, NSB, Competition) Membrane_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Scintillation Counting Washing->Quantification Data_Analysis Calculate Ki Quantification->Data_Analysis End End Data_Analysis->End Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period Screening->Washout Randomization Randomization Washout->Randomization Treatment_A This compound Randomization->Treatment_A Treatment_B Placebo Randomization->Treatment_B Treatment_C Active Comparator (e.g., Oxybutynin) Randomization->Treatment_C Treatment_Period 12-Week Double-Blind Treatment Period Treatment_A->Treatment_Period Treatment_B->Treatment_Period Treatment_C->Treatment_Period Assessments Efficacy & Safety Assessments (Diaries, AEs) Treatment_Period->Assessments Analysis Data Analysis Assessments->Analysis End End of Study Analysis->End

References

Navigating the Metabolic Fate of Tolterodine: A Deep Dive into Mass Balance and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass balance and metabolic pathways of the antimuscarinic agent tolterodine, with a focus on studies involving its radiolabeled form. The following sections detail the quantitative excretion data, metabolic transformations, and the experimental methodologies employed in these critical drug development studies.

Mass Balance of Radiolabeled this compound

Human mass balance studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. In the case of this compound, these studies have been conducted using [¹⁴C]-labeled this compound to trace the disposition of the drug and its metabolites.

Excretion Data

Following oral administration of a 5-mg dose of [¹⁴C]-tolterodine solution to healthy volunteers, the majority of the radioactivity is recovered within seven days. The primary route of elimination is via the urine.

Table 1: Recovery of Radioactivity after a Single Oral Dose of [¹⁴C]-Tolterodine [1][2][3][4][5]

Excretion RouteMean Recovery (% of Administered Dose)
Urine77%
Feces17%
Total Recovery 94%
Experimental Protocol: Human Mass Balance Study

A representative experimental design for a human mass balance study of this compound is outlined below.

Objective: To determine the routes and extent of excretion of this compound and its metabolites.

Investigational Product: 5 mg of [¹⁴C]-tolterodine administered as an oral solution.[1][2][3]

Study Population: Healthy male volunteers (typically n=6).[1]

Procedure:

  • Dosing: A single oral dose of 5 mg of [¹⁴C]-tolterodine is administered to the subjects.[1][2][3]

  • Sample Collection: Urine and feces are collected at predetermined intervals for up to 7 days post-dose.[2][3][4] Blood samples are also collected to characterize the plasma pharmacokinetics of the parent drug and its metabolites.

  • Sample Analysis:

    • Total radioactivity in urine, feces, and plasma is measured using liquid scintillation counting.

    • Metabolite profiling in urine and plasma is conducted using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.[6][7]

Workflow for a Radiolabeled this compound Mass Balance Study

G cluster_study_design Study Design cluster_sample_collection Sample Collection (up to 7 days) cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis SubjectRecruitment Healthy Volunteers (n=6) Dosing Single Oral Dose (5 mg [¹⁴C]-Tolterodine) SubjectRecruitment->Dosing UrineCollection Urine Collection Dosing->UrineCollection FecesCollection Feces Collection Dosing->FecesCollection BloodCollection Blood Collection Dosing->BloodCollection RadioactivityMeasurement Total Radioactivity Measurement (Liquid Scintillation Counting) UrineCollection->RadioactivityMeasurement MetaboliteProfiling Metabolite Profiling (LC-MS/MS) UrineCollection->MetaboliteProfiling FecesCollection->RadioactivityMeasurement BloodCollection->MetaboliteProfiling MassBalance Mass Balance Calculation (% Recovery) RadioactivityMeasurement->MassBalance MetaboliteIdentification Metabolite Identification & Quantification MetaboliteProfiling->MetaboliteIdentification PK_Analysis Pharmacokinetic Analysis MetaboliteProfiling->PK_Analysis

Caption: Workflow of a human mass balance study for radiolabeled this compound.

Metabolic Pathways of this compound

This compound undergoes extensive metabolism in the liver, primarily through two distinct pathways. The relative contribution of each pathway is dependent on an individual's genetic makeup, specifically their cytochrome P450 2D6 (CYP2D6) enzyme activity.[3][8]

Primary Metabolic Pathways
  • Oxidation of the 5-methyl group: This is the principal metabolic route in individuals with normal CYP2D6 function ("extensive metabolizers"). This pathway leads to the formation of the pharmacologically active 5-hydroxymethyl metabolite.[3][8][9] This active metabolite contributes significantly to the therapeutic effect of this compound.[3][10]

  • N-dealkylation: This pathway is mediated by cytochrome P450 3A4 (CYP3A4) and results in the formation of N-dealkylated this compound.[3][9] This is the primary metabolic route in individuals who are deficient in CYP2D6 ("poor metabolizers").[2][3]

Further metabolism of these primary metabolites leads to the formation of the 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites.[2][3]

Table 2: Major Urinary Metabolites of this compound [2][3]

MetabolitePercentage of Metabolites in Urine
5-Carboxylic Acid51% ± 14%
N-dealkylated 5-Carboxylic Acid29% ± 6.3%
Metabolic Pathway Diagram

The metabolic transformation of this compound is illustrated in the following diagram.

G cluster_main Metabolic Pathways of this compound cluster_extensive Extensive Metabolizers (CYP2D6) cluster_poor Poor Metabolizers (CYP3A4) This compound This compound M1 5-Hydroxymethyl this compound (Active Metabolite) This compound->M1 Oxidation M2 N-dealkylated this compound This compound->M2 N-dealkylation M3 5-Carboxylic Acid M1->M3 Further Metabolism M4 N-dealkylated 5-Carboxylic Acid M2->M4 Further Metabolism

Caption: Metabolic pathways of this compound in humans.

Pharmacokinetics of this compound and its Active Metabolite

The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive first-pass metabolism.[1]

Table 3: Pharmacokinetic Parameters of this compound (Immediate Release) [1][11][12]

ParameterValue
Time to Peak Concentration (Tmax)1-2 hours
Absolute Bioavailability10-74% (highly variable)
Volume of Distribution (Vd)113 ± 26.7 L
Plasma Protein Binding~96.3%
Elimination Half-life (t½)2-4 hours
Active Metabolite (5-hydroxymethyl) Half-life (t½)2.9-3.1 hours

The wide variability in bioavailability is attributed to the genetic polymorphism of the CYP2D6 enzyme.[11]

Analytical Methodologies

The quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and metabolism studies. A widely used and robust analytical technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS Analysis of this compound and 5-Hydroxymethyl this compound in Plasma

Objective: To simultaneously quantify this compound and its active metabolite, 5-hydroxymethyl this compound, in human plasma.

Method: Liquid-Liquid Extraction followed by LC-MS/MS analysis.

Sample Preparation:

  • Aliquoting: 200 µL of plasma is transferred to a microcentrifuge tube.

  • Internal Standard Addition: A solution containing deuterated internal standards (e.g., this compound-d6 and 5-HMT-d14) is added.

  • Extraction: 2.0 mL of methyl t-butyl ether is added, and the mixture is vortexed for 10 minutes.

  • Centrifugation: The sample is centrifuged at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Evaporation: The upper organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: The residue is reconstituted in 200 µL of a reconstitution solution (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in 20:80 (v/v) acetonitrile:water).

LC-MS/MS Conditions:

  • Chromatographic Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the analytes and their internal standards.

MRM Transitions: [6]

  • This compound: m/z 326.1 → 147.1

  • 5-Hydroxymethyl this compound: m/z 342.2 → 223.1

This in-depth guide provides a foundational understanding of the mass balance and metabolic fate of radiolabeled this compound. The presented data and protocols offer valuable insights for researchers and professionals involved in the development of new chemical entities.

References

Enantioselective Synthesis of (R)-Tolterodine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Tolterodine, a potent muscarinic receptor antagonist, is a crucial pharmaceutical agent for the treatment of urinary incontinence and overactive bladder. Its therapeutic efficacy is primarily attributed to the (R)-enantiomer, making stereoselective synthesis a critical aspect of its production. This technical guide provides an in-depth overview of the core enantioselective strategies developed for the synthesis of (R)-Tolterodine, presenting comparative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Core Synthetic Strategies

Several innovative and efficient enantioselective methods have been established to produce (R)-Tolterodine with high optical purity. The key strategies that have proven most successful include:

  • Rhodium-Catalyzed Asymmetric 1,4-Addition to Coumarins: This highly effective method involves the conjugate addition of an arylboronic acid to a coumarin (B35378) derivative, catalyzed by a chiral rhodium-phosphine complex.

  • Iridium-Catalyzed Asymmetric Hydrogenation: This approach utilizes a chiral iridium catalyst for the asymmetric hydrogenation of a strategically designed 3,3-diarylallyl phthalimide (B116566) intermediate.

  • Copper-Hydride-Catalyzed Asymmetric Conjugate Reduction: A short and efficient route that employs a copper-hydride catalyst for the asymmetric reduction of a β,β-diaryl-substituted unsaturated nitrile.

  • Lithiation/Borylation–Protodeboronation Methodology: This strategy establishes the chiral center through a stereoselective lithiation and borylation of a homoallyl carbamate (B1207046), followed by protodeboronation.

Rhodium-Catalyzed Asymmetric 1,4-Addition to Coumarins

This strategy is one of the most efficient and highly enantioselective routes to (R)-Tolterodine. The key step is the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to 6-methylcoumarin (B191867), which establishes the chiral center with excellent control. The resulting (R)-4-phenyl-6-methylchroman-2-one is then converted to (R)-Tolterodine through a series of straightforward transformations.

Quantitative Data Summary
StepCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)e.e. (%)
1. Asymmetric 1,4-Addition of Phenylboronic Acid to 6-MethylcoumarinRh(acac)(C₂H₄)₂ / (R)-Segphos (3 mol%)Dioxane/H₂O (10:1)6088899.6
2. Reduction of (R)-4-phenyl-6-methylchroman-2-one to the lactolDiisobutylaluminium hydride (DIBAL-H)Toluene (B28343)-20-95-
3. Reductive Amination to (R)-TolterodineDiisopropylamine (B44863), H₂, Pd/CMethanol--91-
Experimental Protocols

Step 1: Synthesis of (R)-6-Methyl-4-phenylchroman-2-one [1]

In a dried flask, Rh(acac)(C₂H₄)₂ (9.0 µmol, 3 mol %) and (R)-Segphos (9.9 µmol, 3.3 mol %) are dissolved in dioxane (1.1 mL). The mixture is stirred at room temperature for 10 minutes. To this solution, 6-methylcoumarin (0.30 mmol) and phenylboronic acid (3.0 mmol) dissolved in a dioxane/H₂O (10:1) mixture are added. The resulting mixture is stirred at 60 °C for 8 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by silica (B1680970) gel column chromatography to afford (R)-6-methyl-4-phenylchroman-2-one.

Step 2: Synthesis of the Intermediate Lactol [2]

(R)-6-methyl-4-phenylchroman-2-one is dissolved in dry toluene and cooled to -20 °C under an inert atmosphere. A solution of diisobutylaluminium hydride (DIBAL-H) in toluene is added dropwise, and the reaction is stirred until completion (monitored by TLC). The reaction is then quenched by the slow addition of methanol, followed by water. The mixture is warmed to room temperature, and the aluminum salts are filtered off. The filtrate is concentrated to yield the crude lactol, which is used in the next step without further purification.

Step 3: Synthesis of (R)-Tolterodine [2]

The crude lactol from the previous step is dissolved in methanol. Diisopropylamine and a catalytic amount of Pd/C are added. The mixture is subjected to hydrogenation at a suitable pressure until the reaction is complete. The catalyst is then filtered off, and the solvent is removed under reduced pressure. The residue is purified to give (R)-Tolterodine.

Logical Workflow

rhodium_catalyzed_synthesis cluster_start Starting Materials 6-Methylcoumarin 6-Methylcoumarin Asymmetric 1,4-Addition Asymmetric 1,4-Addition 6-Methylcoumarin->Asymmetric 1,4-Addition Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Asymmetric 1,4-Addition (R)-4-phenyl-6-methylchroman-2-one (R)-4-phenyl-6-methylchroman-2-one Asymmetric 1,4-Addition->(R)-4-phenyl-6-methylchroman-2-one Rh(acac)(C₂H₄)₂ (R)-Segphos Reduction Reduction (R)-4-phenyl-6-methylchroman-2-one->Reduction DIBAL-H Lactol Intermediate Lactol Intermediate Reduction->Lactol Intermediate Reductive Amination Reductive Amination Lactol Intermediate->Reductive Amination Diisopropylamine, H₂, Pd/C (R)-Tolterodine (R)-Tolterodine Reductive Amination->(R)-Tolterodine

Caption: Rhodium-Catalyzed Asymmetric Synthesis of (R)-Tolterodine.

Iridium-Catalyzed Asymmetric Hydrogenation

This strategy introduces the chiral center via a highly enantioselective hydrogenation of a prostereogenic olefin. The synthesis begins with the preparation of a 3,3-diarylallyl phthalimide, which is then subjected to asymmetric hydrogenation using a chiral iridium catalyst, typically featuring a phosphinooxazoline (PHOX) type ligand.

Quantitative Data Summary
StepCatalyst/ReagentSolventPressure (bar)Temp. (°C)Yield (%)e.e. (%)
1. Asymmetric Hydrogenation of 3,3-diarylallyl phthalimide[Ir(COD)Cl]₂ / (S,S)-UbaPHOX (1 mol%)DCM50RT>9598-99
2. Deprotection of PhthalimideHydrazine (B178648)EtOH-Refluxquant.-
3. Reductive Amination of the primary amineAcetone (B3395972), H₂, PtO₂EtOH-RThigh-
4. DemethylationBBr₃DCM0 to RT-high-
Experimental Protocols

Step 1: Asymmetric Hydrogenation of 3,3-Diarylallyl Phthalimide [3][4]

In a glovebox, the 3,3-diarylallyl phthalimide substrate and the iridium catalyst ([Ir(COD)Cl]₂ and (S,S)-UbaPHOX ligand, 1 mol %) are placed in a vial. Anhydrous and degassed dichloromethane (B109758) (DCM) is added. The vial is placed in a stainless-steel autoclave, which is then purged with argon and subsequently pressurized with hydrogen (50 bar). The reaction is stirred at room temperature until complete conversion is observed. The pressure is released, and the solvent is evaporated to give the crude hydrogenated product.

Step 2: Phthalimide Deprotection [4]

The crude product from the previous step is dissolved in ethanol, and hydrazine hydrate (B1144303) is added. The mixture is heated to reflux for several hours. After cooling, the reaction mixture is acidified with HCl, and the precipitate is filtered off. The filtrate is then basified and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the primary amine.

Subsequent Steps:

The resulting chiral primary amine is then converted to (R)-Tolterodine through a two-step sequence involving reductive amination with acetone followed by demethylation of the methoxy (B1213986) group on the aromatic ring.

Logical Workflow

iridium_catalyzed_synthesis 3,3-Diarylallyl Phthalimide 3,3-Diarylallyl Phthalimide Asymmetric Hydrogenation Asymmetric Hydrogenation 3,3-Diarylallyl Phthalimide->Asymmetric Hydrogenation [Ir(COD)Cl]₂ / (S,S)-UbaPHOX H₂ (50 bar) (R)-3,3-Diarylpropyl Phthalimide (R)-3,3-Diarylpropyl Phthalimide Asymmetric Hydrogenation->(R)-3,3-Diarylpropyl Phthalimide Deprotection Deprotection (R)-3,3-Diarylpropyl Phthalimide->Deprotection Hydrazine Chiral Primary Amine Chiral Primary Amine Deprotection->Chiral Primary Amine Reductive Amination Reductive Amination Chiral Primary Amine->Reductive Amination Acetone, H₂, PtO₂ Intermediate Amine Intermediate Amine Reductive Amination->Intermediate Amine Demethylation Demethylation Intermediate Amine->Demethylation BBr₃ (R)-Tolterodine (R)-Tolterodine Demethylation->(R)-Tolterodine

Caption: Iridium-Catalyzed Asymmetric Hydrogenation Route to (R)-Tolterodine.

Copper-Hydride-Catalyzed Asymmetric Conjugate Reduction

This method provides a concise synthesis of (R)-Tolterodine. The key step is the CuH-catalyzed asymmetric conjugate reduction of a β,β-diaryl-substituted unsaturated nitrile. This approach is notable for not requiring protecting groups for the phenolic hydroxyl group.

Quantitative Data Summary
StepCatalyst/ReagentSolventTemp. (°C)Yield (%)e.e. (%)
1. Asymmetric Conjugate Reduction of Unsaturated NitrileCuCl₂ / NaOtBu / (R)-DTBM-SEGPHOS / PMHSTolueneRT9096
2. Reduction of Nitrile to LactolDIBAL-HToluene-78 to 0--
3. Reductive Amination to (R)-TolterodineDiisopropylamine, NaBH(OAc)₃DCERT63 (2 steps)-
Experimental Protocols

Step 1: Asymmetric Conjugate Reduction

To a mixture of CuCl₂, NaOtBu, and the chiral ligand (R)-DTBM-SEGPHOS in toluene is added the β,β-diaryl-substituted unsaturated nitrile substrate. Polymethylhydrosiloxane (PMHS) is then added dropwise at room temperature. The reaction is stirred until completion. The mixture is then worked up by quenching with aqueous acid, followed by extraction, drying, and purification to yield the chiral nitrile.

Step 2 & 3: Conversion to (R)-Tolterodine [5]

The resulting enantiomerically enriched nitrile is dissolved in toluene and cooled to -78 °C. DIBAL-H is added, and the reaction is slowly warmed to 0 °C. The reaction is then quenched, and the crude lactol is obtained. This crude intermediate is then subjected to reductive amination with diisopropylamine and sodium triacetoxyborohydride (B8407120) in 1,2-dichloroethane (B1671644) (DCE) to afford (R)-Tolterodine.

Logical Workflow

copper_catalyzed_synthesis Unsaturated Nitrile Unsaturated Nitrile Asymmetric Conjugate Reduction Asymmetric Conjugate Reduction Unsaturated Nitrile->Asymmetric Conjugate Reduction CuH / (R)-DTBM-SEGPHOS PMHS (R)-Diarylpropanenitrile (R)-Diarylpropanenitrile Asymmetric Conjugate Reduction->(R)-Diarylpropanenitrile Nitrile Reduction Nitrile Reduction (R)-Diarylpropanenitrile->Nitrile Reduction DIBAL-H Lactol Intermediate Lactol Intermediate Nitrile Reduction->Lactol Intermediate Reductive Amination Reductive Amination Lactol Intermediate->Reductive Amination Diisopropylamine NaBH(OAc)₃ (R)-Tolterodine (R)-Tolterodine Reductive Amination->(R)-Tolterodine

Caption: Copper-Hydride-Catalyzed Asymmetric Synthesis of (R)-Tolterodine.

Lithiation/Borylation–Protodeboronation Methodology

This strategy establishes the chiral diarylalkyl stereocenter through a sequence involving asymmetric lithiation of a homoallyl carbamate, reaction with a boronic ester, and subsequent protodeboronation. This multi-step synthesis offers good overall yield and high enantioselectivity.[6][7]

Quantitative Data Summary
StepReagent/ConditionSolventTemp. (°C)Yield (%)e.e. (%)
1. Asymmetric Lithiation/Borylations-BuLi, (-)-sparteine (B7772259), boronic esterEt₂O-78highhigh
2. ProtodeboronationKHF₂, H₂OTHFRefluxhigh-
3. Ozonolysis and ReductionO₃; then NaBH₄DCM/MeOH-78 to RT--
4. Reductive AminationDiisopropylamine, NaBH(OAc)₃DCERTgood-
5. DemethylationAcidic hydrolysis--excellent-
Overall - - - 30 90
Experimental Protocols

Step 1: Asymmetric Lithiation/Borylation [7]

To a solution of the homoallyl carbamate and (-)-sparteine in diethyl ether at -78 °C is added s-butyllithium. After stirring, a solution of the boronic ester in diethyl ether is added. The reaction is stirred at -78 °C for several hours before being quenched. The product is then extracted, dried, and purified.

Subsequent Steps:

The resulting tertiary boronic ester undergoes protodeboronation, followed by ozonolysis of the terminal alkene and subsequent reduction to the primary alcohol. This alcohol is then converted to (R)-Tolterodine via reductive amination and final demethylation of the phenol (B47542) ether.[7]

Logical Workflow

lithiation_borylation_synthesis Homoallyl Carbamate Homoallyl Carbamate Lithiation/Borylation Lithiation/Borylation Homoallyl Carbamate->Lithiation/Borylation s-BuLi, (-)-sparteine Boronic Ester Tertiary Boronic Ester Tertiary Boronic Ester Lithiation/Borylation->Tertiary Boronic Ester Protodeboronation Protodeboronation Tertiary Boronic Ester->Protodeboronation KHF₂ Chiral Olefin Chiral Olefin Protodeboronation->Chiral Olefin Ozonolysis/Reduction Ozonolysis/Reduction Chiral Olefin->Ozonolysis/Reduction 1. O₃ 2. NaBH₄ Chiral Alcohol Chiral Alcohol Ozonolysis/Reduction->Chiral Alcohol Further Steps Further Steps Chiral Alcohol->Further Steps Reductive Amination, Demethylation (R)-Tolterodine (R)-Tolterodine Further Steps->(R)-Tolterodine

References

Tolterodine: A Deep Dive into its Selective Action on Salivary Gland versus Bladder Tissue

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tolterodine is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1] A key therapeutic advantage of this compound lies in its functional selectivity for the urinary bladder over the salivary glands, which translates to a lower incidence of dry mouth compared to older, non-selective antimuscarinic agents.[2][3] This document provides an in-depth technical analysis of the pharmacological properties of this compound and its primary active metabolite, 5-hydroxymethyl this compound (5-HMT), focusing on their differential effects on salivary gland and bladder tissue. We will explore the underlying mechanisms, present quantitative data on receptor binding and functional potency, detail relevant experimental protocols, and visualize the key signaling pathways.

Mechanism of Action: A Tale of Two Tissues

This compound and its active metabolite, 5-HMT, exert their effects by competitively antagonizing muscarinic acetylcholine (B1216132) receptors.[4] While these drugs are considered non-selective in their binding to the five muscarinic receptor subtypes (M1-M5), their clinical efficacy and tolerability profile are a consequence of a functional selectivity for the bladder.[4][5] This tissue selectivity is not fully understood but is thought to arise from a combination of factors, including potential differences in muscarinic receptor subtype distribution, density, and downstream signaling pathways between the bladder and salivary glands.[6][7]

The detrusor smooth muscle of the bladder primarily expresses M2 and M3 receptor subtypes, with the M2 subtype being more abundant but the M3 subtype being primarily responsible for mediating bladder contraction.[8] In contrast, salivary glands, particularly the parotid gland, also express M1 and M3 receptors, which are crucial for saliva secretion.[7] Although this compound binds to all these receptor subtypes with similar affinity, its functional effect is more pronounced on bladder contractility than on salivation.[2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinities and functional potencies of this compound and its active metabolite, 5-HMT.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of this compound and 5-Hydroxymethyl this compound (5-HMT)

CompoundM1M2M3M4M5Source
This compound1.91.92.31.82.1[9]
5-HMT1.61.62.01.51.8[9]

Note: Data represent mean Ki values from studies using human recombinant muscarinic receptors.

Table 2: Functional Potency of this compound and 5-HMT in Bladder and Salivary Gland Models

CompoundAssayTissue/ModelParameterValueSource
This compoundInhibition of Carbachol-induced ContractionGuinea Pig BladderIC5014 nM[5]
5-HMTInhibition of Carbachol-induced ContractionGuinea Pig BladderIC505.7 nM[5]
This compoundIn vivo Bladder vs. Salivary Gland SelectivityAnesthetized CatRatio (Bladder/Salivation)2.5 - 3.3[10]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To quantify the affinity of this compound and 5-HMT for human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test compounds: this compound and 5-HMT.

  • Non-specific binding control: Atropine (a high-affinity muscarinic antagonist) at a high concentration (e.g., 1 µM).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Contains cell membranes, [³H]-NMS (at a concentration close to its Kd), and assay buffer.

    • Non-specific Binding (NSB): Contains cell membranes, [³H]-NMS, and a high concentration of atropine.

    • Competition Binding: Contains cell membranes, [³H]-NMS, and varying concentrations of the test compound (this compound or 5-HMT).

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Bladder Strip Contractility Assay (Organ Bath)

This in vitro functional assay measures the effect of a compound on the contraction of isolated bladder tissue.

Objective: To determine the potency (IC50) of this compound and 5-HMT in inhibiting agonist-induced bladder muscle contraction.

Materials:

  • Urinary bladders from experimental animals (e.g., guinea pigs, rats) or human tissue.

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7), aerated with 95% O₂ and 5% CO₂.

  • Isolated organ baths with force-displacement transducers.

  • Agonist: Carbachol (B1668302) (a stable acetylcholine analog).

  • Test compounds: this compound and 5-HMT.

Procedure:

  • Tissue Preparation: Euthanize the animal and dissect the urinary bladder. Cut the bladder into longitudinal strips (e.g., 2-3 mm wide and 10-15 mm long).

  • Mounting: Mount the bladder strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C. Attach one end of the strip to a fixed hook and the other to a force-displacement transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with regular washes of the Krebs-Henseleit solution.

  • Contraction Induction: Induce a stable contraction by adding a submaximal concentration of carbachol to the organ bath.

  • Antagonist Addition: Once a stable contraction is achieved, add increasing cumulative concentrations of the test compound (this compound or 5-HMT) to the bath at set time intervals.

  • Data Recording: Record the isometric tension of the bladder strips continuously.

  • Data Analysis:

    • Express the relaxation induced by the test compound as a percentage of the initial carbachol-induced contraction.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that produces 50% of the maximal inhibition of the carbachol-induced contraction.

In Vivo Measurement of Salivary Flow

This in vivo assay assesses the effect of a compound on salivary secretion.

Objective: To evaluate the inhibitory effect of this compound on pilocarpine-induced salivation in an animal model.

Materials:

  • Experimental animals (e.g., rats).

  • Anesthetic (e.g., urethane).

  • Pilocarpine (B147212) (a muscarinic agonist to stimulate salivation).

  • Test compound: this compound.

  • Pre-weighed cotton swabs or collection tubes.

  • Microbalance.

Procedure:

  • Animal Preparation: Anesthetize the animal.

  • Drug Administration: Administer the test compound (this compound) or vehicle intravenously or intraperitoneally.

  • Salivation Induction: After a set period, administer pilocarpine to stimulate salivation.

  • Saliva Collection: Collect saliva over a defined period (e.g., 5-15 minutes) by placing pre-weighed cotton swabs in the animal's mouth or by direct collection from the oral cavity.

  • Quantification: Determine the amount of saliva secreted by weighing the cotton swabs before and after collection.

  • Data Analysis: Compare the amount of saliva secreted in the this compound-treated group to the vehicle-treated control group to determine the percentage of inhibition.

In Vivo Urodynamic Assessment

This in vivo assay measures bladder function and is used to evaluate the effect of drugs on bladder activity.

Objective: To assess the effect of this compound on bladder pressure, capacity, and contractility in an animal model.

Materials:

  • Experimental animals (e.g., rats, cats).

  • Anesthetic (e.g., urethane) or a setup for conscious, restrained animals.

  • Bladder catheter.

  • Infusion pump.

  • Pressure transducer.

  • Data acquisition system.

  • Test compound: this compound.

Procedure:

  • Animal Preparation and Catheterization: Anesthetize the animal (or use a previously instrumented conscious animal). Surgically implant a catheter into the bladder dome.

  • Urodynamic Recording Setup: Connect the bladder catheter to a pressure transducer and an infusion pump.

  • Baseline Cystometry: Infuse saline into the bladder at a constant rate and record the intravesical pressure to obtain baseline urodynamic parameters, including bladder capacity, micturition pressure, and the frequency of bladder contractions.

  • Drug Administration: Administer the test compound (this compound) intravenously.

  • Post-Drug Cystometry: Repeat the saline infusion and urodynamic recordings to assess the effects of the drug on bladder function.

  • Data Analysis: Compare the urodynamic parameters before and after drug administration to quantify the effect of this compound on bladder activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow.

G Muscarinic Receptor Signaling in Bladder Detrusor Muscle cluster_bladder Bladder Detrusor Smooth Muscle Cell ACh Acetylcholine M3 M3 Receptor ACh->M3 M2 M2 Receptor ACh->M2 Gq Gq/11 M3->Gq Gi Gi M2->Gi PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR activates PKC Protein Kinase C DAG->PKC Ca Ca²⁺ Release SR->Ca Contraction Muscle Contraction Ca->Contraction PKC->Contraction cAMP cAMP AC->cAMP produces Relaxation Relaxation cAMP->Relaxation This compound This compound This compound->M3 This compound->M2

Caption: Muscarinic signaling in the bladder.

G Muscarinic Receptor Signaling in Salivary Gland Acinar Cells cluster_salivary Salivary Gland Acinar Cell ACh Acetylcholine M3 M3 Receptor ACh->M3 M1 M1 Receptor ACh->M1 Gq Gq/11 M3->Gq M1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER activates Ca Ca²⁺ Release ER->Ca Secretion Saliva Secretion Ca->Secretion This compound This compound This compound->M3 This compound->M1

Caption: Muscarinic signaling in the salivary gland.

G Experimental Workflow for Isolated Bladder Strip Assay start Start prep Tissue Preparation (Bladder Strips) start->prep mount Mount in Organ Bath prep->mount equilibrate Equilibration mount->equilibrate contract Induce Contraction (Carbachol) equilibrate->contract add_drug Add this compound (Cumulative Doses) contract->add_drug record Record Tension add_drug->record analyze Data Analysis (IC50 Determination) record->analyze end End analyze->end

Caption: Isolated bladder strip assay workflow.

G Logical Relationship of this compound's Functional Selectivity This compound This compound (Non-selective Muscarinic Antagonist) Bladder Bladder (M2/M3 Receptors) This compound->Bladder Salivary Salivary Gland (M1/M3 Receptors) This compound->Salivary BladderEffect High Potency (Inhibition of Contraction) Bladder->BladderEffect SalivaryEffect Lower Potency (Inhibition of Salivation) Salivary->SalivaryEffect Selectivity Functional Selectivity for Bladder BladderEffect->Selectivity SalivaryEffect->Selectivity

Caption: this compound's functional selectivity.

Conclusion

This compound's clinical success in treating overactive bladder stems from its functional selectivity for the bladder over salivary glands. While it demonstrates non-selective binding to muscarinic receptor subtypes in vitro, its in vivo effects show a clear preference for inhibiting bladder detrusor muscle contraction over salivary secretion. This technical guide has provided a comprehensive overview of the pharmacological data, detailed experimental protocols for assessing its activity, and visualized the key signaling pathways involved. A deeper understanding of the subtle differences in muscarinic receptor pharmacology between the bladder and salivary glands will continue to be a critical area of research for the development of future OAB therapies with even greater efficacy and improved tolerability profiles.

References

Investigation of Tolterodine's Potential Off-Target Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolterodine is a competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder. While its efficacy is well-established through its action on muscarinic receptors in the bladder, a thorough understanding of its potential off-target effects is crucial for a comprehensive safety assessment and for guiding further drug development. This technical guide provides an in-depth investigation into the off-target pharmacology of this compound and its active metabolite, 5-hydroxymethyl this compound (5-HMT). We summarize quantitative data on its interactions with various non-muscarinic receptors and ion channels, provide detailed experimental protocols for key assays, and present signaling pathways and experimental workflows using standardized visualizations. This document is intended to serve as a valuable resource for researchers and professionals in the field of pharmacology and drug development.

Introduction

This compound is a well-established treatment for overactive bladder, exerting its therapeutic effect by antagonizing muscarinic receptors, which leads to relaxation of the bladder detrusor muscle.[1] It is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its major active metabolite, 5-hydroxymethyl this compound (5-HMT), which has a similar pharmacological profile to the parent compound.[2] While this compound demonstrates functional selectivity for the bladder over the salivary glands, it is non-selective among the muscarinic receptor subtypes (M1-M5).[1] Beyond its intended on-target effects, investigations into its broader pharmacological profile have revealed interactions with other cellular targets, which may contribute to its side-effect profile. This guide focuses on these off-target effects, providing a detailed analysis of the available preclinical and clinical data.

On-Target Pharmacology: Muscarinic Receptor Binding Profile

While the focus of this guide is on off-target effects, a summary of this compound's on-target binding affinities provides a crucial baseline for comparison.

Receptor SubtypeTissue/Cell LineSpeciesLigandK i (nM)
Muscarinic M1N/AHumanN/A~2.5
Muscarinic M2N/AHumanN/A~2.5
Muscarinic M3N/AHumanN/A~2.5
Muscarinic M4N/AHumanN/A~2.5
Muscarinic M5N/AHumanN/A~2.5
Muscarinic (unspecified)Bladder MucosaHuman[3H]NMS1.8
Muscarinic (unspecified)Detrusor MuscleHuman[3H]NMS2.1
Muscarinic (unspecified)Parotid GlandHuman[3H]NMS5.0

Data for M1-M5 subtypes are approximated based on qualitative statements of non-selectivity. Data for human tissues from Yoshida et al., 2013.

Off-Target Pharmacology: Quantitative Analysis

Investigations into this compound's broader pharmacological profile have identified interactions with several off-target molecules, most notably cardiac ion channels. This section presents the available quantitative data on these interactions for both this compound and its active metabolite, 5-HMT.

Cardiac Ion Channel Interactions

This compound has been shown to interact with key cardiac ion channels, which is of significant interest for cardiovascular safety assessment.

Ion ChannelSpecies/Cell LineCompoundIC 50 (nM)Frequency Dependence
hERG (K v 11.1)Human (expressed in CHO cells)This compound17N/A
L-type Calcium (Ca v 1.2)Guinea Pig (ventricular myocytes)This compound1431 Hz
L-type Calcium (Ca v 1.2)Guinea Pig (ventricular myocytes)This compound10840.1 Hz

Data from Kang et al., 2008.[3]

Other Receptor and Transporter Interactions

Screening studies have indicated that this compound and 5-HMT have significantly lower affinity for other neurotransmitter receptors and transporters compared to their high affinity for muscarinic receptors.

TargetSpecies/TissueCompoundIC 50 (µM)
Alpha-adrenergic receptorsRat (portal vein)This compound>1
Histamine (B1213489) H1 receptorsGuinea Pig (ileum)This compound>1

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to understand and potentially replicate the findings.

Radioligand Binding Assays for Off-Target Screening

Objective: To determine the binding affinity (K i ) of this compound and its metabolites for a panel of off-target receptors, ion channels, and transporters.

General Protocol:

  • Membrane Preparation:

    • Source: Tissues or cell lines endogenously expressing or recombinantly overexpressing the target of interest.

    • Homogenization: Tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or similar homogenizer.

    • Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Washing: The membrane pellet is washed and resuspended in fresh buffer to remove endogenous ligands.

    • Protein Quantification: Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

  • Competitive Binding Assay:

    • Reaction Mixture: The assay is typically performed in a 96-well plate format with a final volume of 200-250 µL.

    • Components:

      • Membrane homogenate (containing a specific amount of protein, e.g., 10-50 µg).

      • Radioligand: A specific radiolabeled ligand for the target of interest (e.g., [ 3 H]-prazosin for α1-adrenergic receptors) at a concentration close to its K d .

      • Test Compound: this compound or 5-HMT at various concentrations (typically a serial dilution).

      • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target to determine non-specific binding.

      • Total Binding Control: Contains membranes and radioligand without any competing ligand.

    • Incubation: The reaction plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters trap the membranes with bound radioligand.

    • Washing: The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound.

    • IC 50 values are determined by non-linear regression analysis of the concentration-response curves.

    • K i values are calculated from the IC 50 values using the Cheng-Prusoff equation: K i = IC 50 / (1 + [L]/K d ), where [L] is the concentration of the radioligand and K d is its dissociation constant.[4]

Patch-Clamp Electrophysiology for Cardiac Ion Channels

Objective: To determine the inhibitory effects of this compound on cardiac ion channels (e.g., hERG, L-type Ca 2+ ).

General Protocol:

  • Cell Preparation:

    • Cell Line: Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably expressing the human cardiac ion channel of interest (e.g., hERG).

    • Cell Culture: Cells are cultured under standard conditions.

    • Dissociation: For primary cardiomyocytes (e.g., from guinea pig ventricles), the tissue is enzymatically dissociated to obtain single cells.

  • Electrophysiological Recording:

    • Configuration: Whole-cell patch-clamp configuration is used.[5]

    • Pipettes: Borosilicate glass pipettes are pulled and fire-polished to a resistance of 2-5 MΩ.

    • Solutions:

      • Internal (Pipette) Solution: Contains a high concentration of K + for K + channel recordings (e.g., 130 mM KCl, 1 mM MgCl 2 , 10 mM HEPES, 5 mM EGTA, 4 mM ATP-Mg, pH 7.2).

      • External (Bath) Solution: Contains physiological concentrations of ions (e.g., 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl 2 , 1 mM MgCl 2 , 10 mM HEPES, 10 mM glucose, pH 7.4).

    • Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane.

    • Whole-Cell Access: The membrane patch under the pipette is ruptured to allow electrical access to the cell interior.

  • Voltage-Clamp Protocols:

    • hERG (I Kr ) Current:

      • Holding Potential: -80 mV.

      • Depolarizing Pulse: To +20 mV for 2 seconds to activate the channels.

      • Repolarizing Pulse: To -40 mV to elicit a large tail current, which is measured.

      • Pulse Interval: 40 seconds.[6]

    • L-type Ca 2+ (I Ca,L ) Current:

      • Holding Potential: -80 mV, with a prepulse to -40 mV to inactivate Na + channels.

      • Test Pulse: To 0 mV for 200 ms.

      • Frequency: The protocol is repeated at different frequencies (e.g., 0.1 Hz and 1 Hz) to assess frequency-dependent block.

  • Drug Application:

    • This compound is applied to the bath solution at various concentrations.

    • The effect of the drug on the ion channel current is measured after the current has reached a steady state.

  • Data Analysis:

    • The peak current amplitude in the presence of the drug is compared to the control (pre-drug) amplitude.

    • Concentration-response curves are generated, and IC 50 values are calculated using a Hill equation fit.

In Vivo Assessment of CNS Effects using Quantitative Electroencephalography (qEEG)

Objective: To evaluate the potential central nervous system effects of this compound in human subjects.

General Protocol:

  • Study Design:

    • A randomized, placebo-controlled, double-blind, crossover or parallel-group design is typically used.

    • Subjects: Healthy volunteers.

  • Drug Administration:

    • This compound (e.g., 2 mg) or placebo is administered orally.

  • EEG Recording:

    • Electrodes: Scalp electrodes are placed according to the International 10-20 system.

    • Recording Conditions: EEG is recorded under different conditions, such as eyes open, eyes closed, and during cognitive tasks.

    • Recording Timepoints: Baseline EEG is recorded before drug administration, and subsequent recordings are taken at various time points after dosing (e.g., 1, 2, 4, 6, and 8 hours).[7]

  • Quantitative Analysis:

    • Signal Processing: The raw EEG signal is subjected to Fast Fourier Transform (FFT) analysis to calculate the power spectrum.

    • Frequency Bands: The power is quantified for different frequency bands (e.g., delta, theta, alpha, beta).[7]

    • Brain Mapping: Topographical maps of brain electrical activity can be generated.

  • Data Analysis:

    • Changes in qEEG parameters from baseline are compared between the this compound and placebo groups.

    • Statistical analysis is performed to identify significant drug-induced changes in brain activity.

Visualizations of Pathways and Workflows

This compound Metabolism and Primary Action Pathway

Tolterodine_Metabolism_Action This compound This compound (Oral Administration) Liver Liver This compound->Liver Bladder Bladder Smooth Muscle This compound->Bladder Systemic Circulation Muscarinic_Receptors Muscarinic Receptors (M2/M3) This compound->Muscarinic_Receptors Antagonism CYP2D6 CYP2D6 Liver->CYP2D6 Metabolism 5_HMT 5-Hydroxymethyl this compound (Active Metabolite) CYP2D6->5_HMT 5_HMT->Bladder Systemic Circulation 5_HMT->Muscarinic_Receptors Antagonism Contraction Decreased Contraction Muscarinic_Receptors->Contraction Inhibition of Acetylcholine Binding

Caption: this compound metabolism and its primary action on bladder muscarinic receptors.

Experimental Workflow for Off-Target Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep Membrane Preparation (Target Expression) start->prep assay Competitive Binding Assay (Incubation) prep->assay components Components: - Membranes - Radioligand - this compound/5-HMT assay->components filtration Filtration & Washing assay->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End analysis->end

Caption: Workflow for determining off-target binding affinity using a radioligand assay.

Signaling Pathway of Potential Cardiac Arrhythmia Risk

Cardiac_Arrhythmia_Pathway This compound This compound hERG hERG K+ Channel This compound->hERG Blockade (IC50 = 17 nM) IKr Delayed Rectifier K+ Current (IKr) DECREASED hERG->IKr Repolarization Delayed Ventricular Repolarization IKr->Repolarization AP_Duration Increased Action Potential Duration Repolarization->AP_Duration QT_Prolongation QT Interval Prolongation AP_Duration->QT_Prolongation Arrhythmia Increased Risk of Torsades de Pointes QT_Prolongation->Arrhythmia

Caption: Potential mechanism of this compound-induced cardiac arrhythmia risk via hERG blockade.

Discussion of Off-Target Effects and Clinical Implications

The off-target profile of this compound reveals several areas of clinical relevance that warrant consideration.

Cardiovascular Effects

The most significant off-target interaction identified for this compound is its potent blockade of the hERG K + channel with an IC 50 of 17 nM.[3] This level of potency is comparable to some antiarrhythmic drugs and raises concerns about the potential for QT interval prolongation and an increased risk of Torsades de Pointes, a life-threatening cardiac arrhythmia. However, clinically significant QT prolongation with this compound at therapeutic doses is not a frequently reported adverse event. This discrepancy may be explained by this compound's concurrent, albeit less potent, inhibition of L-type Ca 2+ channels.[3] The blockade of inward calcium currents could counteract the effects of reduced outward potassium currents, thereby mitigating the net effect on ventricular repolarization. Nevertheless, caution is advised when prescribing this compound to patients with pre-existing cardiovascular conditions or those taking other QT-prolonging medications.

Central Nervous System (CNS) Effects

This compound is a tertiary amine and can cross the blood-brain barrier.[8] While its affinity for non-muscarinic CNS receptors appears to be low, its antagonism of central muscarinic receptors can lead to CNS side effects. Clinical studies and post-marketing surveillance have reported adverse events such as dizziness, somnolence, confusion, and hallucinations.[7][9] Quantitative EEG studies in healthy volunteers have shown that this compound induces only minor changes in brain electrical activity compared to placebo, suggesting a lower risk of CNS effects compared to other antimuscarinic agents like oxybutynin (B1027).[7] However, the potential for CNS side effects, particularly in elderly patients or those with underlying cognitive impairment, should be considered.

Conclusion

This technical guide provides a comprehensive overview of the potential off-target effects of this compound and its active metabolite, 5-HMT. The available data indicate that while this compound is highly selective for muscarinic receptors over other neurotransmitter receptors, it exhibits potent activity at the hERG K + channel and moderate activity at L-type Ca 2+ channels. These interactions have important implications for its cardiovascular safety profile. Additionally, its ability to cross the blood-brain barrier and antagonize central muscarinic receptors can lead to CNS side effects. A thorough understanding of this off-target profile is essential for the safe and effective use of this compound and for guiding the development of future antimuscarinic agents with improved safety profiles. Further research, including comprehensive off-target screening panels with quantitative binding data for a wider range of molecular targets, would be beneficial for a more complete risk assessment.

References

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine, in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of tolterodine and its primary active metabolite, 5-hydroxymethyl this compound (5-HMT), in human plasma. This compound is a competitive muscarinic receptor antagonist used in the treatment of overactive bladder.[1] The accurate measurement of both the parent drug and its active metabolite is crucial for pharmacokinetic and bioequivalence studies, as 5-HMT significantly contributes to the overall therapeutic effect.[2] This method utilizes a simple liquid-liquid extraction procedure for sample preparation and stable isotope-labeled internal standards to ensure high accuracy and precision. The validated method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for high-throughput bioanalysis in drug development and clinical research settings.

Introduction

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to form the 5-hydroxymethyl metabolite (5-HMT).[2] This metabolite is pharmacologically active and plays a significant role in the therapeutic efficacy of this compound.[2] Therefore, a reliable bioanalytical method that can simultaneously quantify both this compound and 5-HMT in biological matrices is essential for a comprehensive understanding of its pharmacokinetics. LC-MS/MS has emerged as the preferred technique for such applications due to its high sensitivity, selectivity, and reproducibility.[3][4] This application note provides a detailed protocol for a validated LC-MS/MS method for the simultaneous determination of this compound and 5-HMT in human plasma.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standards (this compound-d6, 5-HMT-d14) plasma_sample->add_is extraction Liquid-Liquid Extraction (Methyl t-butyl ether) add_is->extraction vortex Vortex & Centrifuge extraction->vortex evaporation Evaporate Supernatant vortex->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution hplc HPLC Separation (Reversed-Phase Column) reconstitution->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms quantification Quantification (Calibration Curve) ms->quantification report Generate Report quantification->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound and 5-HMT.

Materials and Methods

Reagents and Chemicals
  • This compound and 5-Hydroxymethyl this compound reference standards

  • This compound-d6 and 5-Hydroxymethyl this compound-d14 internal standards (IS)[3]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (B1210297)

  • Methyl t-butyl ether

  • Human plasma (with K2EDTA as anticoagulant)[5]

  • Ultrapure water

Instrumentation
  • A high-performance liquid chromatography (HPLC) system

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[4]

Preparation of Stock and Working Solutions
  • Stock Solutions (50.00 µg/mL): Prepare individual stock solutions of this compound, 5-HMT, this compound-d6, and 5-HMT-d14 in methanol.[3]

  • Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with a suitable solvent (e.g., 60% methanol).[3]

  • Internal Standard Spiking Solution: Prepare a combined IS spiking solution containing this compound-d6 (e.g., 6000.00 pg/mL) and 5-HMT-d14 (e.g., 5000.00 pg/mL) in 60% methanol.[3][4]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of plasma sample into a microcentrifuge tube.[4]

  • Add a specific volume of the IS spiking solution to each tube.[4]

  • Add 2.5 mL of methyl t-butyl ether as the extraction solvent.[4]

  • Vortex the tubes for 10 minutes.[4]

  • Centrifuge at 4000 rpm for 10 minutes at 20 °C.[4]

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the organic layer to dryness under a stream of nitrogen at 40 °C.[4]

  • Reconstitute the residue in a specific volume of the mobile phase.[3]

  • Vortex and transfer to an autosampler vial for injection.

Chromatographic Conditions

The chromatographic separation can be achieved using the following conditions:

ParameterCondition
Column Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[1][3]
Mobile Phase 10 mM Ammonium acetate in water and Acetonitrile (20:80, v/v)[1][3]
Flow Rate 0.5 mL/min[1][3]
Column Temperature 20 °C[1][3]
Injection Volume 10 µL[1]
Mass Spectrometric Conditions

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[1][3]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Source Temperature 500 °C[1]
IonSpray Voltage 5500 V[1]
Declustering Potential (DP) 50 V[1]
Entrance Potential (EP) 10 V[1]
Collision Energy (CE) 35 V[1]
Collision Cell Exit Potential (CXP) 12 V[1]
MRM Transitions

The following MRM transitions are monitored:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound326.1147.1
5-Hydroxymethyl this compound342.2223.1
This compound-d6 (IS)332.3153.1
5-Hydroxymethyl this compound-d14 (IS)356.2223.1
[1][3][4]

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. The validation parameters included linearity, precision, accuracy, recovery, and matrix effect.

Linearity and Sensitivity

The calibration curves were linear over the concentration range of 20.00–5000.00 pg/mL for both this compound and 5-HMT.[3] The lower limit of quantification (LLOQ) was established at 20.00 pg/mL for both analytes.[3] In another study, the LLOQ for both this compound and 5-HMT was 0.025 ng/mL in human plasma.[6]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels. The results are summarized in the table below.

Table 1: Precision and Accuracy Data for this compound and 5-HMT

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
This compound LLOQ< 2.26[3]-97.36 - 101.68[3]-
Low0.62 - 6.36[4]1.73 - 4.84[4]98.75 - 103.56[4]99.20 - 104.40[4]
Mid0.62 - 6.36[4]1.73 - 4.84[4]98.75 - 103.56[4]99.20 - 104.40[4]
High0.62 - 6.36[4]1.73 - 4.84[4]98.75 - 103.56[4]99.20 - 104.40[4]
5-HMT LLOQ< 3.66[3]-97.12 - 101.62[3]-
Low1.38 - 4.22[4]1.62 - 4.25[4]98.08 - 104.67[4]98.73 - 103.06[4]
Mid1.38 - 4.22[4]1.62 - 4.25[4]98.08 - 104.67[4]98.73 - 103.06[4]
High1.38 - 4.22[4]1.62 - 4.25[4]98.08 - 104.67[4]98.73 - 103.06[4]
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method. A liquid-liquid extraction method was employed to isolate this compound and 5-HMT from plasma.[3] The use of stable isotope-labeled internal standards effectively compensates for any variability in extraction recovery and matrix effects.[2]

Signaling Pathway Diagram

metabolism This compound This compound CYP2D6 CYP2D6 (Primary Pathway) This compound->CYP2D6 HMT 5-Hydroxymethyl this compound (Active Metabolite) CYP2D6->HMT Other_Metabolites Further Metabolites (e.g., 5-carboxylic acid) HMT->Other_Metabolites

Caption: Primary metabolic pathway of this compound.

Conclusion

This application note describes a sensitive, selective, and high-throughput LC-MS/MS method for the simultaneous quantification of this compound and its active metabolite, 5-HMT, in human plasma. The method is well-validated and demonstrates excellent performance characteristics, making it a valuable tool for pharmacokinetic and bioequivalence studies in the development of this compound-based therapies. The use of a simple liquid-liquid extraction protocol and stable isotope-labeled internal standards ensures the accuracy and reliability of the results.

References

Application Note: Chiral HPLC Method for the Enantiomeric Separation of Tolterodine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tolterodine, a competitive muscarinic receptor antagonist, is a chiral drug used for the treatment of urinary urge incontinence. The R-enantiomer is the pharmacologically active isomer. The quantification of the S-enantiomer is a critical aspect of quality control in the pharmaceutical industry to ensure the efficacy and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for the enantiomeric separation of this compound. This application note details a validated chiral HPLC method for the enantiomeric separation of this compound tartrate.

Experimental Protocol

This protocol outlines the steps for the enantiomeric separation of this compound using a normal-phase chiral HPLC method.

1. Instrumentation and Materials

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Chiral Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or Chiralpak IA (250 mm x 4.6 mm, 5 µm).

  • Chemicals and Reagents:

    • n-Hexane (HPLC grade)

    • Isopropyl alcohol (IPA) (HPLC grade)

    • Diethylamine (DEA)

    • Trifluoroacetic acid (TFA)

    • Methanol (B129727) (HPLC grade)

    • (R)-Tolterodine tartrate reference standard

    • (S)-Tolterodine tartrate reference standard

2. Chromatographic Conditions

Two exemplary methods are provided below, utilizing different chiral stationary phases.

Method 1: Chiralcel OD-H [1][2][3]

  • Mobile Phase: n-Hexane: Isopropyl alcohol (980:20 v/v) with 1 mL Diethylamine and 0.6 mL Trifluoroacetic acid per liter of mobile phase.[1][2][3]

  • Flow Rate: 0.5 mL/min.[1][3]

  • Column Temperature: Ambient.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 20 µL.

Method 2: Chiralpak IA [4]

  • Mobile Phase: n-Hexane: 2-Propanol: Triethylamine: Trifluoroacetic acid (91:9:0.2:0.1 v/v/v/v).[4]

  • Flow Rate: 1.1 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: 284 nm.[4]

  • Injection Volume: 20 µL.[4]

3. Standard and Sample Preparation

  • Standard Stock Solution (10 mg/mL): Accurately weigh and dissolve an appropriate amount of (R)-Tolterodine tartrate and (S)-Tolterodine tartrate reference standards in methanol.[4]

  • System Suitability Solution: Dilute the stock solutions with the mobile phase to obtain a suitable concentration (e.g., 100 µg/mL) containing both enantiomers.[4]

  • Sample Preparation (from Tablets):

    • Weigh and crush a sufficient number of tablets to obtain a powder equivalent to 10 mg of R-tolterodine tartrate.[4]

    • Transfer the powder to a 10 mL volumetric flask.

    • Add methanol to dissolve the drug, sonicate for 15 minutes to ensure complete extraction.[4]

    • Dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm nylon filter before injection.[4]

4. System Suitability

Before sample analysis, inject the system suitability solution to ensure the chromatographic system is performing adequately. Key parameters include:

  • Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 2.0. A resolution of 2.9 has been reported for the Chiralpak IA method.[4]

  • Tailing Factor (T): The tailing factor for each enantiomer peak should be less than 1.5.

  • Relative Standard Deviation (RSD): The RSD for peak areas from replicate injections should be less than 2.0%.

Data Presentation

The following table summarizes the quantitative data from the referenced chiral HPLC methods for this compound enantiomeric separation.

ParameterMethod 1Method 2
Chiral Stationary Phase Chiralcel OD-HChiralpak IA
Column Dimensions 250 mm x 4.6 mm, 5 µm250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane:IPA (980:20 v/v) + DEA + TFAn-Hexane:2-Propanol:TEA:TFA (91:9:0.2:0.1 v/v)
Flow Rate 0.5 mL/min1.1 mL/min
Column Temperature Ambient30 °C
Detection Wavelength 285 nm284 nm
Resolution (Rs) > 2.0 (implied)2.9
Limit of Detection (LOD) 0.1 µg/mL for S-isomerNot explicitly stated
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for the chiral HPLC analysis of this compound.

Chiral_HPLC_Workflow A Sample/Standard Preparation B HPLC System Setup (Column, Mobile Phase, Parameters) A->B Prepare solutions C System Suitability Test (Inject Standard Mix) B->C Equilibrate system D Check System Performance (Resolution, Tailing, RSD) C->D Evaluate chromatogram I System OK? D->I E Inject Sample(s) F Data Acquisition (Chromatogram) E->F Run sequence G Data Analysis (Peak Integration, Quantification) F->G Process data H Report Results G->H Generate report I->B No (Troubleshoot/Re-equilibrate) I->E Yes

Caption: Workflow for Chiral HPLC Analysis of this compound.

The logical relationship for method development often involves screening different chiral stationary phases and mobile phase compositions to achieve optimal separation.

Method_Development_Logic start Goal: Separate this compound Enantiomers csp Select Chiral Stationary Phase (CSP) (e.g., Chiralcel OD-H, Chiralpak IA) start->csp mp Select Mobile Phase System (Normal Phase: Hexane/Alcohol) csp->mp additives Optimize with Additives (e.g., DEA, TFA) mp->additives params Optimize HPLC Parameters (Flow Rate, Temperature) additives->params eval Evaluate Separation (Resolution, Peak Shape) params->eval success Validated Method eval->success Resolution > 2 Good Peak Shape fail Modify Conditions eval->fail Poor Separation fail->csp Try different CSP fail->mp Adjust solvent ratio fail->additives Adjust additive concentration

References

Application Notes and Protocols for Urodynamic Studies of Tolterodine in Conscious Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting urodynamic studies of tolterodine in conscious rat models. It is intended to guide researchers in the setup, execution, and data interpretation of such experiments, facilitating the evaluation of this compound and other potential treatments for overactive bladder (OAB).

Introduction

This compound is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder, a condition characterized by urinary urgency, frequency, and urge incontinence.[1][2] In vivo studies in animal models, particularly conscious rats, are crucial for preclinical evaluation of drug efficacy and mechanism of action. Urodynamic studies in conscious animals provide valuable insights into the drug's effects on bladder function in a physiologically relevant state, free from the confounding influences of anesthesia.[3][4][5]

These protocols and notes are based on established methodologies from various scientific studies to ensure reproducibility and accuracy in assessing the urodynamic effects of this compound.

Mechanism of Action of this compound

This compound primarily acts as a competitive antagonist at muscarinic receptors, with a high specificity for these receptors over other neurotransmitter receptors and ion channels.[6] Its therapeutic effect in overactive bladder stems from its ability to inhibit involuntary detrusor muscle contractions by blocking M2 and M3 muscarinic receptors in the bladder.[3] While it is non-selective for muscarinic receptor subtypes, it exhibits a functional selectivity for the bladder over the salivary glands in vivo, which contributes to a better tolerability profile compared to some other antimuscarinic agents.[1][6]

Furthermore, studies suggest that at lower doses, this compound may also exert an inhibitory effect on C-fiber bladder afferent nerves, which can contribute to an increase in bladder capacity during the storage phase.[7][8][9]

dot

Tolterodine_Mechanism_of_Action cluster_bladder Urinary Bladder Detrusor Detrusor Smooth Muscle Involuntary_Contractions Involuntary Contractions (Overactive Bladder) Detrusor->Involuntary_Contractions Leads to M3 M3 Muscarinic Receptors M3->Detrusor Stimulates Contraction Afferent C-fiber Afferent Nerves Sensation Urgency Sensation Afferent->Sensation Transmits Urgency Sensation ACh Acetylcholine (ACh) ACh->M3 Binds to This compound This compound This compound->M3 Antagonizes This compound->Afferent Inhibits Experimental_Workflow Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Surgery Surgical Implantation of Bladder Catheter Animal_Model->Surgery Recovery Post-operative Recovery (1-5 days) Surgery->Recovery Cystometry_Setup Cystometry Setup in Conscious Rat Recovery->Cystometry_Setup Baseline Record Baseline Urodynamic Parameters Cystometry_Setup->Baseline Drug_Admin Administer this compound (i.v., p.o., or intravesical) Baseline->Drug_Admin Post_Drug_Recording Record Post-treatment Urodynamic Parameters Drug_Admin->Post_Drug_Recording Data_Analysis Data Analysis and Comparison Post_Drug_Recording->Data_Analysis

References

Assessing the Bladder Selectivity of Tolterodine: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolterodine is a potent and competitive muscarinic receptor antagonist developed for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1] The therapeutic efficacy of this compound stems from its ability to inhibit involuntary contractions of the detrusor muscle in the bladder.[2] A key clinical advantage of this compound is its functional selectivity for the urinary bladder over salivary glands, which translates to a lower incidence of dry mouth compared to less selective antimuscarinic agents like oxybutynin.[3][4] This functional selectivity is not attributed to a high affinity for a specific muscarinic receptor subtype, but rather to a favorable tissue-specific effect.[5]

These application notes provide detailed protocols for in vitro assays to assess the bladder selectivity of this compound and other muscarinic receptor antagonists. The described methods include radioligand binding assays to determine affinity for muscarinic receptor subtypes and functional assays to measure the inhibitory effects on bladder and salivary gland smooth muscle contraction.

Mechanism of Action and Signaling Pathway

This compound and its major active metabolite, 5-hydroxymethyl this compound (5-HMT), act as competitive antagonists at muscarinic receptors.[1][6] In the urinary bladder, detrusor muscle contraction is primarily mediated by the activation of M3 muscarinic receptors by acetylcholine (B1216132) (ACh) released from parasympathetic nerves.[1][7] The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, and the Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.[1][7][8] this compound competitively blocks the binding of ACh to M3 receptors, thereby inhibiting this contractile signaling pathway.[9]

Muscarinic_Signaling_Bladder cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Binds to This compound This compound This compound->M3_Receptor Blocks Gq11 Gq/11 Protein M3_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor on Ca2 Ca²⁺ SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Binds to CaM_Complex Ca²⁺-Calmodulin Complex Ca2->CaM_Complex Calmodulin->CaM_Complex MLCK Myosin Light Chain Kinase (MLCK) CaM_Complex->MLCK Activates Myosin_LC Myosin Light Chain (inactive) MLCK->Myosin_LC Phosphorylates p_Myosin_LC Phosphorylated Myosin Light Chain (active) Myosin_LC->p_Myosin_LC Contraction Smooth Muscle Contraction p_Myosin_LC->Contraction Leads to

Caption: Muscarinic Receptor Signaling Pathway in Bladder Smooth Muscle.

Data Presentation: Quantitative Comparison of this compound and Oxybutynin

The following tables summarize the in vitro binding affinities and functional potencies of this compound, its active metabolite (5-HMT), and the less selective antimuscarinic agent, Oxybutynin.

Table 1: Muscarinic Receptor Subtype Binding Affinities (Ki, nM)

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 ReceptorReference
This compound-2.02.0--[10]
5-HMT-2.02.0--[10]
Oxybutynin4.0202.0--[11]

Note: A lower Ki value indicates a higher binding affinity. Data for M4 and M5 receptors are often not reported in bladder-selectivity studies.

Table 2: Functional Inhibitory Constants in Guinea Pig and Human Tissues

CompoundTissueParameterValue (nM)pA2Reference
This compoundGuinea Pig BladderKB3.08.6[5]
This compoundHuman BladderKB4.08.4[5]
This compoundHuman Bladder (BPH)--8.70[2]
OxybutyninGuinea Pig BladderKB4.48.5[5]

Note: KB is the equilibrium dissociation constant for a competitive antagonist, and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.

Table 3: Binding Affinities (Ki, nM) in Different Tissues

CompoundGuinea Pig BladderGuinea Pig Parotid GlandHuman BladderHuman Parotid GlandReference
This compound2.74.83.3-[5]
Oxybutynin-0.62--[5]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is for determining the binding affinity (Ki) of a test compound for muscarinic receptors in tissue homogenates or cells expressing specific receptor subtypes.

Materials:

  • Tissue of interest (e.g., bladder detrusor, parotid gland) or cell lines expressing human M1-M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test compound (this compound) and comparator compounds (e.g., Oxybutynin) at various concentrations.

  • 96-well microplates.

  • Cell harvester and glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

  • Scintillation fluid and liquid scintillation counter.

Protocol:

  • Membrane Preparation:

    • Homogenize the tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-120 µg per well.[12]

  • Assay Setup (in triplicate):

    • Total Binding: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand to each well.

    • Non-specific Binding (NSB): Add 150 µL of membrane preparation, 50 µL of 1 µM Atropine, and 50 µL of radioligand.

    • Competition Binding: Add 150 µL of membrane preparation, 50 µL of the test compound at various concentrations, and 50 µL of radioligand.[13]

  • Incubation:

    • Incubate the plates at 30°C for 60 minutes with gentle agitation.[12]

  • Filtration and Washing:

    • Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filters, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average NSB CPM from the average total binding CPM.

    • For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Radioligand_Binding_Workflow start Start membrane_prep Membrane Preparation (Tissue Homogenization & Centrifugation) start->membrane_prep assay_setup Assay Setup in 96-well Plate (Total, Non-specific, Competition) membrane_prep->assay_setup incubation Incubation (30°C for 60 min) assay_setup->incubation filtration Filtration & Washing (Cell Harvester) incubation->filtration counting Scintillation Counting (CPM Measurement) filtration->counting data_analysis Data Analysis (Calculate IC50 and Ki) counting->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Radioligand Binding Assay.
Isolated Bladder Strip Contraction Assay

This functional assay measures the ability of a test compound to inhibit agonist-induced contractions of bladder smooth muscle.

Materials:

  • Animal (e.g., guinea pig, rat) or human bladder tissue.

  • Krebs solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 1.9, MgSO₄ 1.2, NaHCO₃ 24.9, KH₂PO₄ 1.2, glucose 11.7).

  • Agonist: Carbachol (B1668302).

  • Test compound (this compound) and comparator compounds.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Protocol:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical guidelines.

    • Excise the urinary bladder and place it in cold Krebs solution.

    • Remove the urothelium and cut the detrusor muscle into longitudinal strips (approx. 2 x 8 mm).[15]

  • Mounting and Equilibration:

    • Mount the bladder strips in organ baths containing Krebs solution at 37°C, aerated with 95% O₂ / 5% CO₂.

    • Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.[15]

  • Viability Test:

    • Contract the tissue with a high concentration of KCl (e.g., 80 mM) to ensure viability. Wash thoroughly until baseline tension is restored.

  • Concentration-Response Curve:

    • Obtain a cumulative concentration-response curve for carbachol (e.g., 10⁻⁹ to 10⁻² M).

    • Wash the tissue and allow it to return to baseline.

  • Antagonist Incubation and Schild Analysis:

    • Incubate the tissue with a fixed concentration of the test compound (e.g., this compound 10⁻⁹ M) for a predetermined time (e.g., 30 minutes).

    • Obtain a second cumulative concentration-response curve for carbachol in the presence of the antagonist.

    • Repeat this process with increasing concentrations of the antagonist.

  • Data Analysis:

    • Measure the magnitude of contraction at each agonist concentration.

    • Plot the log of the agonist concentration versus the response.

    • Determine the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).

    • Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the antagonist concentration.

    • The x-intercept of the Schild plot provides the pA2 value. A slope close to 1 suggests competitive antagonism.[9]

In Vitro Salivary Gland Secretion Assay

Assessing the inhibitory effect of this compound on salivary gland function can be performed using isolated salivary gland cells and measuring agonist-induced changes in intracellular calcium ([Ca²⁺]i), a key step in saliva secretion.

Materials:

  • Animal salivary glands (e.g., rat submandibular gland).

  • Collagenase and hyaluronidase (B3051955) for tissue digestion.

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM).

  • Agonist: Carbachol.

  • Test compound (this compound).

  • Fluorimeter or fluorescence microscope.

Protocol:

  • Cell Isolation:

    • Isolate tubuloacini from the salivary glands by enzymatic digestion.[16]

  • Cell Loading:

    • Load the isolated cells with a fluorescent Ca²⁺ indicator dye according to the manufacturer's instructions.

  • Measurement of [Ca²⁺]i:

    • Place the loaded cells in a cuvette or on a coverslip in the fluorimeter or microscope.

    • Establish a baseline fluorescence reading.

    • Add the test compound (this compound) and incubate.

    • Stimulate the cells with carbachol and record the change in fluorescence, which corresponds to the change in [Ca²⁺]i.[17]

  • Data Analysis:

    • Quantify the peak [Ca²⁺]i response to carbachol in the absence and presence of different concentrations of this compound.

    • Calculate the IC50 value for the inhibition of the carbachol-induced [Ca²⁺]i response.

  • Selectivity Index Calculation:

    • The bladder-to-salivary gland selectivity index can be calculated by dividing the IC50 (or Ki) value obtained in the salivary gland assay by the IC50 (or KB) value from the bladder contraction assay. A higher ratio indicates greater bladder selectivity.[18]

Selectivity_Logic bladder_assay Bladder Contraction Assay (Functional Potency - KB or IC50) selectivity_ratio Calculate Selectivity Ratio (IC50 Salivary / KB Bladder) bladder_assay->selectivity_ratio salivary_assay Salivary Gland Assay (Functional Potency - IC50) salivary_assay->selectivity_ratio high_ratio High Ratio (>1) selectivity_ratio->high_ratio If low_ratio Low Ratio (≤1) selectivity_ratio->low_ratio If conclusion_high Indicates Bladder Selectivity (Less effect on salivary gland for a given effect on bladder) high_ratio->conclusion_high conclusion_low Indicates Lack of Bladder Selectivity low_ratio->conclusion_low

Caption: Logical Flow for Determining Bladder Selectivity.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for characterizing the bladder selectivity of this compound and other antimuscarinic compounds. By combining radioligand binding assays to determine receptor affinity with functional assays on target (bladder) and off-target (salivary gland) tissues, researchers can quantify the tissue-selective properties that are crucial for developing effective and well-tolerated treatments for overactive bladder. The data consistently demonstrate that while this compound is a non-selective muscarinic receptor antagonist at the subtype level, it exhibits a favorable functional selectivity for the urinary bladder in vitro, which is a key contributor to its clinical efficacy and tolerability profile.

References

Application Note: A Robust Protocol for the Isolation and Identification of Tolterodine Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the forced degradation of tolterodine tartrate and the subsequent isolation and identification of its degradation products. This compound, a competitive muscarinic receptor antagonist, is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and thermal stress. Understanding these degradation pathways is critical for ensuring the safety, efficacy, and stability of pharmaceutical formulations. This document outlines detailed methodologies for stress testing, a validated stability-indicating UPLC-MS method for separation and identification of impurities, and protocols for the isolation of degradation products using preparative HPLC. The provided protocols and data will aid in the development of stable this compound formulations and in meeting regulatory requirements for impurity profiling.

Introduction

This compound tartrate is widely used for the treatment of overactive bladder. Like any pharmaceutical compound, it is susceptible to degradation over time or when exposed to stress conditions such as heat, light, humidity, and reactive chemical species. Regulatory agencies worldwide require comprehensive impurity profiling and stability testing of drug substances and products. This involves subjecting the drug to forced degradation studies to predict its stability and identify potential degradation products.

This document details a systematic approach to:

  • Induce degradation of this compound under various stress conditions.

  • Separate and quantify this compound and its degradation products using a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method coupled with mass spectrometry (MS).

  • Isolate the degradation products for structural elucidation.

Known Degradation Products of this compound

Several degradation products of this compound have been identified in stability and forced degradation studies. These include products of oxidation, hydrolysis, and interaction with excipients. Some of the key identified degradation products are:

  • N-(3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl)-N,N-diisopropyl hydroxyl ammonium (B1175870) trifluoro acetate (B1210297) (Impurity I) [1]

  • 3-(2-hydroxy-5-methylphenyl)-N-isopropyl-3-phenylpropane-1-amine oxide (Impurity II) [1]

  • 2-(3-amino-1-phenylpropyl)-4-methylphenol (des-N,N-diisopropyl this compound) [2][3][4]

  • 6-methyl-4-phenylchroman-2-ol [5]

Experimental Protocols

Forced Degradation (Stress) Studies

Forced degradation studies are essential to demonstrate the specificity of the analytical method and to generate degradation products for identification.[2][6]

3.1.1. Preparation of this compound Stock Solution: Prepare a stock solution of this compound tartrate at a concentration of 1 mg/mL in a suitable solvent mixture, such as water and acetonitrile (B52724) (50:50 v/v).[5]

3.1.2. Stress Conditions:

  • Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 1 N HCl. Heat the mixture at 80°C for 2 hours.[2] Cool the solution and neutralize it with an equivalent amount of 1 N NaOH.

  • Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 1 N NaOH. Heat the mixture at 80°C for 2 hours.[2] Cool the solution and neutralize it with an equivalent amount of 1 N HCl. Significant degradation is expected under these conditions.[2]

  • Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 6% hydrogen peroxide (H₂O₂). Keep the solution at 50°C for 2 hours.[2]

  • Thermal Degradation: Expose the solid this compound tartrate powder to a temperature of 105°C for 24 hours in a hot air oven.[2] Dissolve the stressed powder in the solvent mixture to achieve a final concentration of 0.5 mg/mL.

  • Photolytic Degradation: Expose the solid drug substance to UV light (200 watt hours/m²) and visible light (1.2 million lux hours).[2] Dissolve the exposed powder in the solvent mixture to a final concentration of 0.5 mg/mL.

UPLC-MS Method for Separation and Identification

A stability-indicating UPLC method is crucial for resolving this compound from its degradation products.

Chromatographic Conditions:

ParameterCondition
Column Waters ACQUITY UPLC™ BEH shield RP18 (2.1 x 100 mm, 1.7 µm)[2][3]
Mobile Phase A 0.05% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.05% TFA in Acetonitrile[7]
Gradient Program A suitable gradient program should be developed to ensure the separation of all impurities. An example gradient could be: 0-2 min, 95% A; 2-15 min, linear gradient to 40% A; 15-18 min, linear gradient to 10% A; 18-20 min, hold at 10% A; 20.1-25 min, return to 95% A.
Flow Rate 0.3 mL/min
Column Temperature 35°C[8]
Detection Wavelength 210 nm[2][3]
Injection Volume 5 µL

Mass Spectrometry Conditions (for identification):

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr
Mass Range m/z 100-1000
Isolation of Degradation Products by Preparative HPLC

For structural elucidation by techniques like NMR, degradation products need to be isolated in sufficient quantity and purity.

Preparative HPLC Conditions:

ParameterCondition
Column A suitable preparative C18 column (e.g., 250 x 21.2 mm, 10 µm)
Mobile Phase Use the same mobile phase composition as the analytical method, but without TFA if possible to facilitate sample recovery. A volatile buffer like ammonium formate (B1220265) or ammonium acetate is recommended.
Flow Rate 15-20 mL/min
Detection UV at 210 nm
Sample Loading Inject a concentrated solution of the stressed sample. The loading amount will depend on the concentration of the impurity of interest.

Protocol:

  • Perform a preliminary analytical run of the stressed sample to determine the retention times of the target degradation products.

  • Set up the preparative HPLC system with the appropriate column and mobile phases.

  • Inject the stressed sample mixture.

  • Collect the fractions corresponding to the peaks of the degradation products.

  • Analyze the collected fractions by analytical UPLC to confirm purity.

  • Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.

  • The isolated solid can then be used for structural characterization (e.g., NMR, FT-IR).

Data Presentation

The following table summarizes the typical degradation of this compound under various stress conditions. The percentages are indicative and may vary based on the exact experimental conditions.

Stress ConditionReagent/Parameters% Degradation of this compound (Approximate)Major Degradation Products Formed
Acid Hydrolysis 1 N HCl, 80°C, 2 h< 5%[2]Minimal degradation observed
Base Hydrolysis 1 N NaOH, 80°C, 2 h~15-25%[2]Des-N,N-diisopropyl this compound and others
Oxidative Degradation 6% H₂O₂, 50°C, 2 h~10-20%[2][6]N-oxide and hydroxylated impurities
Thermal Degradation 105°C, 24 h~5-10%[2]6-methyl-4-phenylchroman-2-ol and others
Photolytic Degradation UV and Visible light< 5%[2]Minimal degradation observed

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and identification of this compound degradation products.

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_isolation Isolation and Characterization This compound Tartrate This compound Tartrate Acid Stress Acid Stress This compound Tartrate->Acid Stress Base Stress Base Stress This compound Tartrate->Base Stress Oxidative Stress Oxidative Stress This compound Tartrate->Oxidative Stress Thermal Stress Thermal Stress This compound Tartrate->Thermal Stress Photolytic Stress Photolytic Stress This compound Tartrate->Photolytic Stress Stressed Samples Stressed Samples Acid Stress->Stressed Samples Base Stress->Stressed Samples Oxidative Stress->Stressed Samples Thermal Stress->Stressed Samples Photolytic Stress->Stressed Samples UPLC-MS Analysis UPLC-MS Analysis Stressed Samples->UPLC-MS Analysis Preparative HPLC Preparative HPLC Stressed Samples->Preparative HPLC Data Analysis Data Analysis UPLC-MS Analysis->Data Analysis Identification of Degradation Products Identification of Degradation Products Data Analysis->Identification of Degradation Products Fraction Collection Fraction Collection Preparative HPLC->Fraction Collection Purity Check Purity Check Fraction Collection->Purity Check Solvent Evaporation Solvent Evaporation Purity Check->Solvent Evaporation Structural Elucidation (NMR, etc.) Structural Elucidation (NMR, etc.) Solvent Evaporation->Structural Elucidation (NMR, etc.) G cluster_products Degradation Products This compound This compound N_Oxide N-Oxide Impurity This compound->N_Oxide Oxidation (H₂O₂) Des_isopropyl Des-N,N-diisopropyl this compound This compound->Des_isopropyl Base Hydrolysis (NaOH) Chroman_derivative 6-methyl-4-phenylchroman-2-ol This compound->Chroman_derivative Thermal Stress Hydroxyl_ammonium Hydroxyl Ammonium Impurity This compound->Hydroxyl_ammonium Oxidation

References

Application Notes and Protocols for High-Throughput Screening of Novel Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs). Muscarinic receptors, a class of G-protein coupled receptors (GPCRs), are critical drug targets for a variety of therapeutic areas, including overactive bladder, chronic obstructive pulmonary disease (COPD), and neurological disorders.[1][2] The identification of potent and selective antagonists is a key objective in drug discovery.[3]

Introduction to Muscarinic Receptor Signaling

There are five subtypes of muscarinic receptors (M1-M5), which are broadly categorized into two major signaling pathways based on their G-protein coupling.[4][5]

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[1][6] Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][6]

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][6] The βγ subunits of Gi/o can also directly modulate ion channels.[6][7]

High-Throughput Screening Assays

A tiered approach is often employed in HTS campaigns for novel muscarinic antagonists. Primary screening is typically performed using cell-based functional assays that are amenable to automation and high-throughput formats. Hits from the primary screen are then subjected to secondary assays, including radioligand binding assays, to determine their affinity and selectivity.

Fluorescence-Based Calcium Mobilization Assay (Primary Screen for M1/M3/M5 Antagonists)

This assay is a widely used method to identify antagonists of Gq-coupled muscarinic receptors by measuring the inhibition of agonist-induced intracellular calcium mobilization.[1]

Principle: Cells stably expressing the target muscarinic receptor (e.g., M1 or M3) are loaded with a calcium-sensitive fluorescent dye.[3] Upon stimulation with a muscarinic agonist, such as carbachol, the intracellular calcium concentration increases, leading to a corresponding increase in fluorescence.[3] A muscarinic antagonist will block this agonist-induced fluorescence increase.

Experimental Protocol:

  • Cell Culture: Maintain HEK293 or CHO cells stably expressing the human M1 or M3 muscarinic receptor in appropriate culture medium.

  • Cell Plating: Seed the cells into 384-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in assay buffer. Incubate the plate for 1 hour at 37°C.

  • Compound Addition: Using an automated liquid handler, add the test compounds at various concentrations to the cell plates. Incubate for 15-30 minutes at room temperature.[1]

  • Agonist Stimulation and Signal Detection: Prepare an agonist solution (e.g., carbachol) at a concentration that elicits approximately 80% of the maximal response (EC80).[1] Place the plate in a fluorescence plate reader (e.g., FLIPR) and measure the baseline fluorescence. Inject the agonist solution into the wells and continuously record the fluorescence signal for 90-120 seconds.[3]

  • Data Analysis: The antagonist activity is quantified by the reduction in the agonist-induced fluorescence signal. Determine the IC50 value for each compound.

cAMP Accumulation Assay (Primary Screen for M2/M4 Antagonists)

This assay is used to identify antagonists of Gi-coupled muscarinic receptors by measuring their ability to reverse agonist-induced inhibition of cAMP production.[3]

Principle: Cells expressing the M2 or M4 receptor are stimulated with forskolin (B1673556) to activate adenylyl cyclase and increase intracellular cAMP levels.[3] A muscarinic agonist will inhibit this forskolin-induced cAMP production.[3] An antagonist will block the agonist's inhibitory effect, thereby restoring cAMP levels.[3] Modern HTS formats often utilize competitive immunoassays like HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide Chelate Excite).[3]

Experimental Protocol:

  • Cell Culture: Maintain CHO or HEK293 cells stably expressing the human M2 or M4 muscarinic receptor.

  • Cell Preparation: Harvest the cells and resuspend them in stimulation buffer at the desired density.[3]

  • Compound and Agonist Plating: Dispense test compounds into a 384-well low-volume white microplate. Add a solution containing the muscarinic agonist (at its EC80 concentration) and a fixed concentration of forskolin.[3]

  • Cell Addition: Add the cell suspension to each well.[3]

  • Incubation: Incubate the plate for 30 minutes at room temperature.[3]

  • cAMP Detection: Add the cAMP detection reagents (e.g., HTRF d2 antibody and cAMP-cryptate conjugate) according to the manufacturer's protocol. Incubate for 60 minutes at room temperature.[3]

  • Signal Reading: Read the plate on an HTRF-compatible reader.[3]

  • Data Analysis: Calculate the ratio of the two emission wavelengths and normalize the data. Determine the IC50 values for each compound to quantify its potency.[3]

Radioligand Binding Assay (Secondary Screen for Affinity and Selectivity)

Radioligand binding assays are considered the gold standard for determining the binding affinity (Ki) of a compound for a receptor.[3][8] These assays are typically used in the secondary screening phase to confirm hits and determine their selectivity across the five muscarinic receptor subtypes.[9][10]

Principle: This is a competitive binding assay where the unlabeled test compound competes with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) for binding to the muscarinic receptors in a cell membrane preparation.[8] The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.

Experimental Protocol:

  • Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the target muscarinic receptor subtype. Determine the protein concentration of the membrane preparation.[8]

  • Assay Setup: In a 96-well microplate, add the following in order:

    • A fixed amount of the membrane preparation.

    • Increasing concentrations of the unlabeled test compound.

    • A fixed concentration of the radioligand (typically at or near its Kd value).[8]

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[8]

  • Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[6]

  • Data Analysis: Plot the amount of bound radioligand against the concentration of the test compound. Use non-linear regression to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[8]

Data Presentation

Quantitative data from HTS campaigns should be organized in a clear and structured manner to facilitate the comparison of compound potency and selectivity.

Table 1: Representative Quantitative Data for Reference Muscarinic Antagonists

CompoundAssay TypeReceptor SubtypeIC50 (nM)Ki (nM)Z'-factor
Atropine Calcium MobilizationM31.50.8
cAMP AccumulationM22.00.75
Radioligand BindingM10.8
M21.2
M30.9
M41.5
M51.0
Ipratropium Calcium MobilizationM30.80.82
cAMP AccumulationM21.20.78
Radioligand BindingM10.5
M20.9
M30.6
M41.1
M50.7
Darifenacin Calcium MobilizationM30.50.85
cAMP AccumulationM2150.72
Radioligand BindingM110
M225
M30.8
M412
M59

Note: The data presented in this table are representative examples and may vary depending on the specific experimental conditions.

Visualizations

Signaling Pathways

Muscarinic_Signaling cluster_gq Gq/11 Pathway (M1, M3, M5) cluster_gi Gi/o Pathway (M2, M4) M1_M3_M5 M1, M3, M5 Receptors Gq Gq/11 M1_M3_M5->Gq Activate PLC Phospholipase C (PLC) Gq->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC M2_M4 M2, M4 Receptors Gi Gi/o M2_M4->Gi Activate AC Adenylyl Cyclase Gi->AC Inhibit cAMP cAMP Decrease AC->cAMP Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Acetylcholine->M2_M4 Antagonist Antagonist Antagonist->M1_M3_M5 Antagonist->M2_M4

Caption: Muscarinic Receptor Signaling Pathways.

Experimental Workflow

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation Compound_Library Compound Library Primary_Assay Primary HTS Assay (e.g., Calcium Mobilization or cAMP) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Selectivity_Screening Selectivity Screening (across M1-M5 subtypes) Dose_Response->Selectivity_Screening Binding_Assay Radioligand Binding Assay (Ki determination) Selectivity_Screening->Binding_Assay Lead_Candidates Lead Candidates Binding_Assay->Lead_Candidates

Caption: High-Throughput Screening Workflow.

References

Application of Radioligand Binding Assays for Determining Tolterodine Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolterodine is a competitive muscarinic receptor antagonist primarily used in the treatment of overactive bladder. Its therapeutic efficacy is derived from its ability to inhibit involuntary bladder contractions. This compound and its major active metabolite, 5-hydroxymethyl this compound (5-HMT), exhibit a functional selectivity for the urinary bladder over salivary glands in vivo, which contributes to a more favorable side-effect profile compared to some other antimuscarinic agents. This tissue selectivity, however, is not attributed to a high degree of selectivity for any single muscarinic receptor subtype. Both this compound and 5-HMT are considered non-selective antagonists across the five human muscarinic receptor subtypes (M1-M5).

Radioligand binding assays are a fundamental tool for elucidating the affinity of a compound like this compound for its target receptors. These assays allow for the quantitative determination of the inhibition constant (Ki), which is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. This document provides detailed protocols for conducting radioligand binding assays to determine the receptor affinity of this compound and presents its binding profile across human muscarinic receptor subtypes.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes couple to different G protein families and initiate distinct intracellular signaling cascades.

  • M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins. Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1]

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of Gi/o can also directly modulate the activity of ion channels.[1]

Muscarinic_Signaling cluster_0 M1, M3, M5 Signaling cluster_1 M2, M4 Signaling ACh1 Acetylcholine M135 M1, M3, M5 Receptor ACh1->M135 Gq11 Gq/11 M135->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC ACh2 Acetylcholine M24 M2, M4 Receptor ACh2->M24 Gio Gi/o M24->Gio AC Adenylyl Cyclase Gio->AC cAMP ↓ cAMP AC->cAMP

Muscarinic Receptor Signaling Pathways

Quantitative Data: this compound Receptor Affinity

The following tables summarize the binding affinities (Ki values) of this compound and its active metabolite, 5-hydroxymethyl this compound (5-HMT), for human muscarinic receptors. The data is derived from competitive radioligand binding assays.

Table 1: Binding Affinity (Ki, nM) of this compound for Human Muscarinic Receptor Subtypes

CompoundM1M2M3M4M5Reference
This compound3.03.83.45.03.4[2]

Table 2: Binding Affinity (Ki, nM) of this compound and 5-HMT in Human Tissues

CompoundBladderParotid GlandReference
This compound3.34.8[1]
5-HMTGreater affinity in bladder than parotidGreater affinity in bladder than parotid[3]

Experimental Protocols

A competitive radioligand binding assay is a standard method to determine the inhibition constant (Ki) of a test compound. This is achieved by measuring the compound's ability to displace a known radiolabeled ligand from the target receptor.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (e.g., from CHO cells expressing human muscarinic receptors) Reagent_Prep 2. Reagent Preparation (Radioligand, this compound dilutions, Assay Buffer) Assay_Setup 3. Assay Plate Setup (Total Binding, Non-specific Binding, This compound concentrations) Reagent_Prep->Assay_Setup Incubation 4. Incubation (Allow binding to reach equilibrium) Assay_Setup->Incubation Filtration 5. Filtration & Washing (Separate bound from free radioligand) Incubation->Filtration Counting 6. Scintillation Counting (Quantify bound radioactivity) Filtration->Counting Calc_SB 7. Calculate Specific Binding Counting->Calc_SB Curve_Fit 8. Generate Competition Curve & Determine IC50 Calc_SB->Curve_Fit Calc_Ki 9. Calculate Ki (Cheng-Prusoff Equation) Curve_Fit->Calc_Ki

Radioligand Competition Binding Assay Workflow
Protocol 1: Membrane Preparation from Cultured Cells (e.g., CHO-K1 expressing human muscarinic receptors)

  • Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells expressing one of the human muscarinic receptor subtypes (M1-M5) to near confluence.

  • Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells into a centrifuge tube.

  • Lysis: Centrifuge the cell suspension at low speed (e.g., 1,000 x g for 5 minutes at 4°C) to pellet the cells. Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Polytron homogenizer on ice.

  • Membrane Isolation: Centrifuge the homogenate at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

  • Washing: Discard the supernatant, resuspend the membrane pellet in fresh assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4), and centrifuge again under the same conditions.[4]

  • Final Preparation: Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Store the membrane preparation in aliquots at -80°C.

Protocol 2: Competitive Radioligand Binding Assay

This protocol details the steps to determine the Ki of this compound for a specific muscarinic receptor subtype.

Materials and Reagents:

  • Cell Membranes: Prepared as in Protocol 1, expressing the human muscarinic receptor subtype of interest.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Competitor: this compound.

  • Non-specific Binding Control: Atropine (B194438) (a potent muscarinic antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]

  • Equipment: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter, and scintillation cocktail.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer. A wide concentration range is recommended (e.g., 10⁻¹¹ M to 10⁻⁴ M).

    • Prepare the [³H]-NMS solution in assay buffer at a concentration approximately equal to its dissociation constant (Kd) for the receptor subtype being studied. The Kd should be predetermined from saturation binding experiments.

    • Prepare the non-specific binding (NSB) control solution by dissolving atropine in assay buffer to a final concentration of 1-10 µM.

  • Assay Plate Setup:

    • Set up a 96-well plate in triplicate for each of the following conditions:

      • Total Binding (TB): Wells containing assay buffer, [³H]-NMS, and cell membranes.

      • Non-specific Binding (NSB): Wells containing the atropine solution, [³H]-NMS, and cell membranes.

      • Competition: Wells containing a specific concentration of this compound, [³H]-NMS, and cell membranes.

  • Incubation:

    • To the appropriate wells of the 96-well plate, add the following in order:

      • 50 µL of assay buffer (for TB wells) OR 50 µL of atropine solution (for NSB wells) OR 50 µL of the this compound dilution.

      • 50 µL of the [³H]-NMS solution.

      • 150 µL of the diluted cell membrane suspension to initiate the reaction.

    • The final assay volume should be 250 µL.

    • Seal the plate and incubate at room temperature (approximately 25°C) for 60 to 90 minutes with gentle agitation to allow the binding to reach equilibrium.[6]

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through a pre-soaked glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter mat and place it in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding of [³H]-NMS as a function of the logarithm of the this compound concentration.

  • Determine IC50:

    • From the competition curve, determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS. This is the IC50 value.

  • Calculate Ki using the Cheng-Prusoff Equation:

    • The IC50 is dependent on the concentration of the radioligand used in the assay. Therefore, it must be converted to the inhibition constant (Ki), which is an absolute measure of affinity.

    • The Cheng-Prusoff equation is used for this conversion: Ki = IC50 / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of the radioligand ([³H]-NMS) used.

      • Kd is the equilibrium dissociation constant of the radioligand for the specific receptor subtype. This value should be predetermined from saturation binding experiments.[6]

Conclusion

Radioligand binding assays are an indispensable technique for characterizing the pharmacological profile of drugs like this compound. The protocols outlined provide a robust framework for determining the binding affinity of this compound and its metabolites to the five human muscarinic receptor subtypes. The quantitative data obtained from these assays confirm that this compound is a potent, non-selective muscarinic receptor antagonist. This information is crucial for understanding its mechanism of action and for the development of new therapeutic agents with improved selectivity and tolerability.

References

Application Notes & Protocols for Evaluating the Oral Bioavailability of Tolterodine Formulations in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tolterodine is a competitive muscarinic receptor antagonist utilized in the treatment of overactive bladder. The evaluation of oral bioavailability of new this compound formulations is a critical step in preclinical drug development. This document provides detailed protocols for in vivo studies in rodents (mice and rats) to determine key pharmacokinetic parameters following oral administration. The protocols cover animal handling, formulation administration, blood sample collection, and bioanalytical methods for the quantification of this compound and its primary active metabolite, 5-hydroxymethyl this compound (5-HMT), in plasma.

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Rats

1. Objective: To determine the oral bioavailability and pharmacokinetic profile of a this compound formulation in rats.

2. Materials:

  • Animals: Male or female Sprague-Dawley or Wistar rats (weight 200-250 g). Acclimatize animals for at least one week before the experiment.

  • This compound Formulation: Test formulation and a reference formulation (e.g., this compound tartrate in a suitable vehicle like 0.5% carboxymethylcellulose).

  • Dosing Equipment: Oral gavage needles (16-18 gauge, 2-3 inches long with a rounded tip).[1][2]

  • Blood Collection Supplies: Microcentrifuge tubes with anticoagulant (e.g., EDTA), capillary tubes or syringes with needles (25-27 gauge), and a centrifuge.[3][4][5]

  • Anesthetics (for terminal procedures if applicable): As per approved institutional animal care and use committee (IACUC) protocols.

3. Procedure:

  • Animal Preparation: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Weigh each rat to determine the precise dosing volume. The recommended maximum oral gavage volume for rats is 10-20 ml/kg.[1][6]

    • Administer the this compound formulation or vehicle control orally via gavage. Ensure the gavage needle is measured externally from the tip of the nose to the last rib to prevent stomach perforation.[6]

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) at predetermined time points. A typical sampling schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Peak serum concentrations of this compound are typically observed within 1 hour post-dose.[7][8]

    • Blood can be collected via various methods such as tail vein, saphenous vein, or jugular vein cannulation.[3][4][9] For serial sampling, the lateral tail vein or saphenous vein are common choices.[5][9][10]

    • Immediately transfer the blood into microcentrifuge tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 4000 rpm for 10 minutes to separate the plasma.

    • Carefully aspirate the supernatant (plasma) and store it at -80°C until bioanalysis.

4. Intravenous Administration for Absolute Bioavailability (Parallel Study Group):

  • For the determination of absolute bioavailability, a separate group of rats should be administered this compound intravenously (e.g., via the tail vein).

  • The intravenous dose should be chosen to produce plasma concentrations within the quantifiable range of the analytical method.

  • Follow the same blood sampling and plasma preparation protocol as for the oral administration group.

Protocol 2: Bioanalytical Method for this compound and 5-HMT in Rat Plasma using LC-MS/MS

1. Objective: To quantify the concentrations of this compound and its active metabolite, 5-hydroxymethyl this compound (5-HMT), in rat plasma samples.

2. Materials:

  • Instrumentation: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Chemicals and Reagents: this compound and 5-HMT reference standards, internal standards (IS) such as this compound-d6 and 5-HMT-d14, acetonitrile (B52724), methanol, ammonium (B1175870) acetate, and formic acid (all LC-MS grade).[11][12][13]

  • Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) supplies.

3. LC-MS/MS Method:

  • Chromatographic Separation:

    • Column: A suitable C18 or RP-amide column (e.g., Ascentis Express RP amide, 50 mm × 4.6 mm, 2.7 µm).[11][12]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate). A common composition is 80:20 (v/v) acetonitrile:10 mM ammonium acetate.[11][12]

    • Flow Rate: 0.5 mL/min.[11][12]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[11][12]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 326.1 → 147.1[11][12]

      • 5-HMT: m/z 342.2 → 223.1[11][12]

      • This compound-d6 (IS): m/z 332.3 → 153.1[11][12]

      • 5-HMT-d14 (IS): m/z 356.2 → 223.1[11][12]

4. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw the plasma samples on ice.

  • To a 100 µL aliquot of plasma, add the internal standard solution.

  • Add an extraction solvent (e.g., a mixture of n-hexane and isopropyl alcohol).

  • Vortex mix and then centrifuge to separate the layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

5. Data Analysis:

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of this compound and 5-HMT in the plasma samples from the calibration curve.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software (e.g., WinNonlin).

  • Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rodents

SpeciesFormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
MouseNot Specified4Oral-<1-9 - 19[8]
RatNot Specified12Oral-<1-2 - 20[7][8]
DogNot Specified0.5 - 1.5Oral-<1-~60[8]

Note: The bioavailability in rodents is notably lower than in dogs and humans, which is attributed to extensive first-pass metabolism.[7][8] The metabolic profile in the rat differs from that in the mouse and dog, with the latter two being more similar to humans.[7]

Visualizations

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (Rats/Mice) Fasting Overnight Fasting Animal_Acclimatization->Fasting Formulation_Prep Formulation Preparation (Test & Reference) Dosing Oral Gavage Dosing Formulation_Prep->Dosing Fasting->Dosing Blood_Collection Serial Blood Collection (e.g., Tail Vein) Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Storage Plasma Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Prep Plasma Sample Prep (LLE/SPE) Sample_Storage->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (this compound & 5-HMT) Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS_Analysis->PK_Analysis Bioavailability_Calc Bioavailability Calculation (F%) PK_Analysis->Bioavailability_Calc

Caption: Experimental workflow for evaluating the oral bioavailability of this compound in rodents.

Signaling_Pathway cluster_absorption Absorption & Metabolism cluster_distribution Distribution & Action cluster_elimination Elimination Oral_Admin Oral Administration of this compound GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Portal_Vein Portal Vein GI_Tract->Portal_Vein Absorption Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation (this compound & 5-HMT) Liver->Systemic_Circulation To Systemic Circulation Bladder Bladder (Muscarinic Receptors) Systemic_Circulation->Bladder Distribution to Target Metabolism Further Metabolism Systemic_Circulation->Metabolism Metabolic Clearance Bladder->Systemic_Circulation Redistribution Excretion Renal/Biliary Excretion Metabolism->Excretion

Caption: Physiological pathway of orally administered this compound.

References

Unraveling the Mechanism of Tolterodine in Overactive Bladder: Application of M2 and M3 Muscarinic Receptor Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-2025-12-19

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tolterodine is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1][2][3] Its therapeutic effect is primarily achieved by antagonizing muscarinic receptors in the detrusor muscle of the bladder, leading to muscle relaxation and increased bladder capacity.[1][4] this compound and its active metabolite, 5-hydroxymethylthis compound, are non-selective for muscarinic receptor subtypes (M1-M5).[5] However, the primary targets for mediating bladder contraction are the M2 and M3 receptor subtypes, with the M3 receptor playing a predominant role in direct smooth muscle contraction and the M2 receptor, though more numerous, appearing to facilitate M3-mediated contractions.[6][7]

This application note details the use of M2 and M3 muscarinic receptor knockout (KO) mouse models to elucidate the specific contributions of these receptor subtypes to the mechanism of action of this compound. By comparing the urodynamic effects of this compound in wild-type (WT), M2 KO, and M3 KO mice, researchers can dissect the compound's activity at each receptor subtype and gain a deeper understanding of its bladder selectivity and overall efficacy.

Principle of the Method

The experimental approach involves in vivo cystometry to assess bladder function in conscious, freely moving WT, M2 KO, and M3 KO mice. Cystometry allows for the continuous measurement of intravesical pressure during bladder filling and voiding, providing key urodynamic parameters such as bladder capacity, voiding interval, micturition pressure, and residual volume. By administering this compound to these different mouse strains, the differential effects on bladder function can be quantified.

The central hypothesis is that the effects of the non-selective antagonist this compound will be significantly attenuated or absent in M3 KO mice, as the primary target for contraction is absent. Conversely, in M2 KO mice, the effects of this compound may be subtly altered, potentially revealing the contribution of M2 receptors to bladder function and the drug's mechanism. Molecular and histological analyses of bladder tissue post-treatment can further corroborate the in vivo findings.

Materials and Methods

Animals
  • Wild-type (C57BL/6J) male mice (8-12 weeks old)

  • M2 muscarinic receptor knockout (M2 KO) male mice (on a C57BL/6J background, 8-12 weeks old)

  • M3 muscarinic receptor knockout (M3 KO) male mice (on a C57BL/6J background, 8-12 weeks old) Note: All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Reagents and Equipment
  • This compound tartrate (Sigma-Aldrich, T7893 or equivalent)

  • Sterile saline (0.9% NaCl)

  • Anesthetics (e.g., isoflurane, urethane)

  • Cystometry equipment (infusion pump, pressure transducer, data acquisition system)

  • PE-50 tubing for bladder catheterization

  • Surgical instruments for catheter implantation

  • Reagents for RNA extraction, quantitative PCR (qPCR), protein extraction, and Western blotting

  • Reagents for histological staining (Hematoxylin and Eosin, Masson's Trichrome)

Experimental Protocols

Protocol 1: In Vivo Cystometry
  • Bladder Catheter Implantation:

    • Anesthetize the mouse using isoflurane.

    • Make a midline abdominal incision to expose the bladder.

    • Insert a flared-tip PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.

    • Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.

    • Close the abdominal incision in layers.

    • Allow the animals to recover for 4-5 days post-surgery.[6]

  • Cystometric Recordings:

    • Place the conscious, unrestrained mouse in a metabolic cage.

    • Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump via a T-connector.

    • Begin continuous infusion of sterile saline at a rate of 0.01-0.02 mL/min.

    • Allow for an equilibration period of at least 30 minutes for the micturition reflexes to stabilize.

    • Record baseline urodynamic parameters for 30-60 minutes.

    • Administer this compound (e.g., 1 mg/kg, subcutaneous) or vehicle (saline).

    • Continue recording for at least 60 minutes post-administration to assess the drug's effect.

  • Data Analysis:

    • Analyze the cystometrograms to determine the following parameters:

      • Voiding Interval (VI): Time between micturitions.

      • Micturition Volume (MV): Volume of urine voided per micturition.

      • Bladder Capacity (BC): MV + Residual Volume.

      • Micturition Pressure (MP): Peak intravesical pressure during voiding.

      • Baseline Pressure (BP): Lowest intravesical pressure between voids.

      • Threshold Pressure (TP): Intravesical pressure immediately before the onset of a voiding contraction.

      • Residual Volume (RV): Volume remaining in the bladder after voiding.

Protocol 2: Molecular Analysis of Bladder Tissue
  • Tissue Collection:

    • At the end of the cystometry experiment, euthanize the mice.

    • Excise the bladder, remove any adhering connective tissue, and blot dry.

    • For qPCR, immediately place the tissue in an RNA stabilization solution (e.g., RNAlater) or snap-freeze in liquid nitrogen.

    • For Western blotting, snap-freeze the tissue in liquid nitrogen.

  • Quantitative PCR (qPCR):

    • Homogenize the bladder tissue and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using primers specific for muscarinic receptors (M2, M3) and a housekeeping gene (e.g., GAPDH, beta-actin) for normalization.

    • Analyze the relative gene expression levels.

  • Western Blotting:

    • Homogenize the frozen bladder tissue in RIPA buffer containing protease and phosphatase inhibitors.[8]

    • Determine the protein concentration of the lysates using a BCA assay.[8]

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[9][10]

    • Block the membrane and incubate with primary antibodies against M2 and M3 receptors, and downstream signaling proteins (e.g., PLC, ROCK). Use a loading control antibody (e.g., GAPDH, beta-tubulin).

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.[9]

    • Quantify the band intensities to determine relative protein expression.

Protocol 3: Histological Analysis
  • Tissue Preparation:

    • Excise the bladder and fix in 10% neutral buffered formalin for 24 hours.

    • Process the tissue and embed in paraffin.

    • Cut 5 µm sections and mount on glass slides.

  • Staining:

    • Perform Hematoxylin and Eosin (H&E) staining to assess general morphology and signs of inflammation.

    • Perform Masson's Trichrome staining to evaluate collagen deposition and fibrosis.

  • Microscopic Examination:

    • Examine the stained sections under a light microscope and capture images.

    • Assess for any structural changes in the urothelium, lamina propria, and detrusor muscle layers between the different experimental groups.

Expected Results and Data Presentation

The use of M2 and M3 knockout mouse models allows for a clear dissection of this compound's mechanism. The expected outcomes are summarized in the tables below.

Table 1: Baseline Urodynamic Parameters in Wild-Type, M2 KO, and M3 KO Mice
ParameterWild-Type (WT)M2 Knockout (M2 KO)M3 Knockout (M3 KO)
Voiding Interval (s) NormalNo significant difference from WT[1][3]Significantly longer than WT[1][3]
Micturition Volume (mL) NormalNo significant difference from WT[1][3]Significantly larger than WT[1][3]
Bladder Capacity (mL) NormalNo significant difference from WT[1][3]Significantly larger than WT (males)[1]
Micturition Pressure (cmH₂O) NormalNo significant difference from WT[1][3]No significant difference from WT[1]
Residual Volume (mL) MinimalMinimal[1]Significantly increased in males[2]

Data are based on findings from Igawa et al. (2004) and Matsui et al. (2000).[1][2][3][6]

Table 2: Predicted Effects of this compound on Urodynamic Parameters
ParameterWild-Type (WT)M2 Knockout (M2 KO)M3 Knockout (M3 KO)
Voiding Interval IncreasedIncreased (similar to WT)No significant effect
Micturition Volume IncreasedIncreased (similar to WT)No significant effect
Bladder Capacity IncreasedIncreased (similar to WT)No significant effect
Micturition Pressure DecreasedDecreasedNo significant effect
Residual Volume IncreasedIncreasedNo change from baseline

Predicted effects are extrapolated from the known non-selective antagonist activity of this compound and the observed effects of atropine (B194438) in M2 and M3 KO mice.[1][3]

Visualizations

Signaling Pathways

G cluster_presynaptic Presynaptic Nerve Terminal cluster_postsynaptic Detrusor Smooth Muscle Cell ACh Acetylcholine (ACh) M3 M3 Receptor ACh->M3 M2 M2 Receptor ACh->M2 Gq Gq/11 M3->Gq Gi Gi M2->Gi PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca DAG->Ca Contraction Contraction Ca->Contraction AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP inhibited Relaxation ↓ Relaxation cAMP->Relaxation This compound This compound This compound->M3 This compound->M2

Experimental Workflow

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis WT Wild-Type Mice Surgery Bladder Catheter Implantation WT->Surgery M2KO M2 KO Mice M2KO->Surgery M3KO M3 KO Mice M3KO->Surgery Recovery Recovery (4-5 days) Surgery->Recovery Baseline Baseline Cystometry Recovery->Baseline Treatment This compound or Vehicle Administration Baseline->Treatment PostTreatment Post-Treatment Cystometry Treatment->PostTreatment Euthanasia Euthanasia & Tissue Collection PostTreatment->Euthanasia Urodynamic Urodynamic Analysis PostTreatment->Urodynamic Molecular Molecular Analysis (qPCR, Western Blot) Euthanasia->Molecular Histo Histological Analysis Euthanasia->Histo

Troubleshooting

  • High mortality post-surgery: Ensure aseptic surgical techniques and provide adequate post-operative care, including analgesia and hydration.

  • Catheter blockage: Flush the catheter with a small volume of sterile saline before each experiment to ensure patency.

  • Variable cystometry readings: Allow for a sufficient equilibration period for the animal to acclimate to the metabolic cage and for bladder reflexes to stabilize. Ensure consistent infusion rates.

  • No effect of this compound in WT mice: Verify the dose and route of administration. Ensure the drug solution is freshly prepared.

  • Inconsistent molecular data: Use high-quality RNA/protein extraction methods and ensure consistent tissue handling. Normalize data to appropriate housekeeping genes/proteins.

Conclusion

The use of M2 and M3 muscarinic receptor knockout mouse models provides a powerful in vivo platform to dissect the mechanism of action of non-selective antimuscarinic drugs like this compound. By comparing the urodynamic, molecular, and histological outcomes in these genetically modified animals with wild-type controls, researchers can precisely define the contribution of each receptor subtype to the drug's therapeutic effect and potential side effects. This detailed understanding is crucial for the development of more targeted and effective therapies for overactive bladder.

References

Application Notes and Protocols for In Vivo Imaging of Tolterodine Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the in vivo tissue distribution of Tolterodine, a competitive muscarinic receptor antagonist used in the treatment of overactive bladder. The following sections detail various imaging techniques that can be employed to visualize and quantify the presence of this compound and its metabolites in preclinical animal models.

Introduction

This compound acts as a competitive antagonist at muscarinic receptors, particularly the M2 and M3 subtypes, which are predominantly found in the detrusor muscle of the urinary bladder.[1] Its therapeutic effect is achieved by inhibiting involuntary bladder contractions.[2][3] Understanding the in vivo distribution of this compound is crucial for optimizing drug delivery, assessing off-target effects, and ensuring its efficacy and safety. In vivo imaging techniques offer a powerful means to non-invasively monitor the pharmacokinetics and tissue-specific accumulation of this compound.

This compound's Mechanism of Action

This compound and its active 5-hydroxymethyl metabolite (5-HMT) competitively block muscarinic receptors, preventing acetylcholine (B1216132) from binding and initiating the signaling cascade that leads to smooth muscle contraction.[2][4] This action results in a decrease in detrusor pressure and an increase in bladder capacity.[5]

Tolterodine_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_cell Bladder Smooth Muscle Cell Nerve Terminal Nerve Terminal ACh Acetylcholine Nerve Terminal->ACh Release M3 Receptor Muscarinic M3 Receptor ACh->M3 Receptor Gq Gq Protein M3 Receptor->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca2+ Ca²⁺ Release IP3->Ca2+ Contraction Muscle Contraction Ca2+->Contraction This compound This compound This compound->M3 Receptor Blocks QWBA_Workflow cluster_animal Animal Dosing and Sample Collection cluster_sectioning Tissue Sectioning cluster_imaging Imaging and Analysis Dosing Administer [¹⁴C]-Tolterodine to Rodent Model Euthanasia Euthanize at Predetermined Time Points Dosing->Euthanasia Freezing Rapidly Freeze Carcass in Hexane/Dry Ice Bath Euthanasia->Freezing Embedding Embed Carcass in Carboxymethylcellulose (CMC) Freezing->Embedding Sectioning Cryosection at 40 µm Thickness Embedding->Sectioning Mounting Mount Sections onto Adhesive Tape Sectioning->Mounting Exposure Expose Sections to Phosphor Imaging Plate Mounting->Exposure Scanning Scan Plate with Phosphor Imager Exposure->Scanning Quantification Quantify Radioactivity using Standards Scanning->Quantification PET_Workflow cluster_radiolabeling Radioligand Synthesis cluster_animal_prep Animal Preparation cluster_imaging_analysis PET Imaging and Data Analysis Synthesis Synthesize [¹¹C]-Tolterodine via [¹¹C]-Methylation Purification Purify by HPLC Synthesis->Purification QC Quality Control for Purity and Specific Activity Purification->QC Injection Inject [¹¹C]-Tolterodine Intravenously QC->Injection Anesthesia Anesthetize Rodent Catheterization Catheterize Femoral Vein and Artery Anesthesia->Catheterization Positioning Position Animal in PET Scanner Catheterization->Positioning Scanning Acquire Dynamic PET Data for 90 min Injection->Scanning Blood_Sampling Collect Arterial Blood Samples Scanning->Blood_Sampling Analysis Reconstruct Images and Perform Kinetic Modeling Scanning->Analysis MSI_Workflow cluster_sample_prep Sample Preparation cluster_matrix_app Matrix Application cluster_msi_analysis MSI Data Acquisition and Analysis Dosing Administer this compound to Rodent Model Tissue_Harvest Harvest and Freeze Tissues of Interest Dosing->Tissue_Harvest Sectioning Cryosection Tissues at 10-20 µm Tissue_Harvest->Sectioning Mounting Thaw-Mount Sections onto Conductive Slides Sectioning->Mounting Application Apply Matrix using an Automated Sprayer Mounting->Application Matrix_Selection Select Appropriate Matrix (e.g., CHCA, DHB) Matrix_Selection->Application Data_Acquisition Acquire Mass Spectra across the Tissue Section (MALDI-TOF) Image_Generation Generate Ion Intensity Maps for This compound and Metabolites Data_Acquisition->Image_Generation Co-registration Co-register with Histology Image_Generation->Co-registration

References

Application Notes: Cell-Based Functional Assays for Measuring Tolterodine's Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tolterodine is a potent and competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2][3] Its therapeutic effect is achieved by blocking acetylcholine-mediated stimulation of muscarinic receptors on the detrusor muscle, leading to bladder relaxation. This compound and its active 5-hydroxymethyl metabolite are specific for muscarinic receptors and do not exhibit selectivity for any single M1-M5 receptor subtype.[4][5] However, it shows a functional selectivity for the urinary bladder over salivary glands in vivo, which contributes to a better tolerability profile compared to older antimuscarinic agents.[1][3]

The five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5) are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects.[6][7] They couple to different G protein families to initiate distinct intracellular signaling cascades.[8]

  • M1, M3, and M5 receptors primarily couple to Gq/11 proteins.[6][8] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, providing a measurable signal for receptor activation.[9][10]

  • M2 and M4 receptors couple to Gi/o proteins.[6][8] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[11][12]

This application note details protocols for two common cell-based functional assays—a Calcium Flux Assay and a cAMP Assay—to quantify the antagonist activity of this compound at its primary target receptors, M3 and M2, respectively.

This compound Antagonist Potency

The antagonist activity of this compound is typically quantified by its inhibition constant (Ki) or the concentration required to inhibit 50% of the agonist response (IC50). The following table summarizes reported binding affinities (pKi) and functional inhibition values for this compound at human muscarinic receptor subtypes.

Receptor SubtypeReported pKi ValueReference
M18.5[13]
M28.2[13]
M37.9[13]
M48.7[13]
M58.3[13]
Table 1: this compound pKi values at human M1-M5 muscarinic receptor subtypes expressed in Chinese Hamster Ovary (CHO) cells.

Protocol 1: Calcium Flux Assay for M3 Receptor Antagonism

This assay measures the ability of this compound to block agonist-induced calcium mobilization in cells expressing the M3 muscarinic receptor. The Gq-signaling cascade results in a transient increase in intracellular calcium, which is detected by a calcium-sensitive fluorescent dye.[10][14]

Signaling Pathway

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein (αβγ) M3R->Gq PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Response Cellular Response Ca_ER->Response Agonist Agonist (e.g., Carbachol) Agonist->M3R Activates This compound This compound (Antagonist) This compound->M3R Blocks

Caption: M3 receptor Gq signaling pathway and this compound inhibition.
Materials

  • Cell Line: CHO or HEK293 cells stably expressing the human M3 muscarinic receptor.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plate: Black, clear-bottom 96- or 384-well microplates.

  • Reagents:

    • This compound

    • Muscarinic agonist (e.g., Carbachol)

    • Calcium-sensitive dye kit (e.g., Fluo-8 AM) with a quencher for no-wash protocols.[15][16]

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

Experimental Workflow

Calcium_Workflow node_start Start node_plate 1. Seed Cells (e.g., 20,000 cells/well) Incubate overnight node_start->node_plate node_dye 2. Load Cells with Calcium Dye (e.g., Fluo-8 AM) Incubate for 1 hour at 37°C node_plate->node_dye node_antagonist 3. Add this compound (Serial Dilutions) Incubate for 15-30 min node_dye->node_antagonist node_agonist 4. Add Agonist (Carbachol at EC80 concentration) node_antagonist->node_agonist node_read 5. Measure Fluorescence (Kinetic reading, e.g., FLIPR) node_agonist->node_read node_analyze 6. Data Analysis (Calculate IC50) node_read->node_analyze node_end End node_analyze->node_end

Caption: Workflow for the M3 antagonist calcium flux assay.
Protocol

  • Cell Plating:

    • The day before the assay, seed the M3-expressing cells into a black, clear-bottom 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's protocol. For a no-wash assay, this solution includes a quencher to mask extracellular fluorescence.[15]

    • Aspirate the culture medium from the cell plate.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer at 2x the final desired concentration.

    • Prepare a solution of the agonist (Carbachol) in assay buffer at 2x its predetermined EC80 concentration. The EC80 value should be determined beforehand from an agonist dose-response curve.

    • Transfer the cell plate to a kinetic fluorescence plate reader (e.g., FLIPR).

    • Add 50 µL of the this compound dilutions (or vehicle control) to the appropriate wells.

    • Incubate for 15-30 minutes according to the instrument's protocol.[10]

  • Agonist Stimulation and Data Acquisition:

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then add 50 µL of the 2x Carbachol solution to all wells, initiating the reaction.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data: set the average response of the vehicle control (agonist only) as 100% and the average response of a no-agonist control as 0%.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound.

Protocol 2: cAMP Assay for M2 Receptor Antagonism

This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production in cells expressing the M2 muscarinic receptor.[17][18] Since M2 receptors are Gi-coupled and inhibit adenylyl cyclase, the assay requires a co-stimulant like Forskolin to raise basal cAMP levels, allowing for the measurement of inhibition.[19]

Signaling Pathway

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M2R M2 Receptor Gi Gi Protein (αβγ) M2R->Gi AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Agonist Agonist (e.g., ACh) Agonist->M2R Activates This compound This compound (Antagonist) This compound->M2R Blocks Forskolin Forskolin Forskolin->AC Stimulates

Caption: M2 receptor Gi signaling pathway and this compound inhibition.
Materials

  • Cell Line: CHO or HEK293 cells stably expressing the human M2 muscarinic receptor.

  • Culture Medium: As described for the M3 assay.

  • Assay Plate: Solid white 96- or 384-well microplates.

  • Reagents:

    • This compound

    • Muscarinic agonist (e.g., Acetylcholine)

    • Forskolin

    • cAMP detection kit (e.g., HTRF or GloSensor™).[19][20]

    • Assay Buffer/Lysis Reagent (provided with the kit).

Protocol
  • Cell Plating:

    • Seed M2-expressing cells into a white 384-well plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition (Antagonist):

    • Prepare serial dilutions of this compound in the appropriate assay buffer.

    • Add 5 µL of the this compound dilutions or vehicle control to the wells.

    • Incubate for 15-30 minutes at room temperature.[19]

  • Agonist Stimulation:

    • Prepare a solution containing the M2 agonist (e.g., Acetylcholine) at its EC80 concentration and a fixed concentration of Forskolin (e.g., 1-10 µM, to be optimized).

    • Add 5 µL of the agonist/Forskolin mixture to the wells.

    • Incubate for 30 minutes at room temperature.[19]

  • Cell Lysis and cAMP Detection:

    • Follow the specific instructions for the chosen cAMP detection kit. This typically involves adding lysis and detection reagents to each well.

    • For HTRF assays, this involves adding two separate reagents (e.g., d2-labeled cAMP and anti-cAMP cryptate).[21]

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a compatible plate reader (e.g., an HTRF-compatible reader for fluorescence ratio or a luminometer for GloSensor assays).

  • Data Analysis:

    • The raw signal (e.g., HTRF ratio) is inversely proportional to the intracellular cAMP concentration.[19]

    • Convert the raw signal to cAMP concentration using a standard curve run in parallel.

    • Normalize the data: The signal from the Forskolin-only wells represents the maximum inhibited response (0% antagonism), while the signal from the agonist + Forskolin wells represents the minimum inhibited response (100% agonism).

    • Plot the normalized cAMP levels against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Application Note and Protocol: Development of a Stability-Indicating HPLC Method for Tolterodine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Tolterodine tartrate in pharmaceutical dosage forms. This method is designed to separate and quantify this compound tartrate from its potential degradation products, ensuring the stability, efficacy, and safety of the drug product.

Introduction

This compound tartrate is a competitive muscarinic receptor antagonist used for the treatment of urinary incontinence and overactive bladder syndrome.[1] A stability-indicating analytical method is crucial to ensure that the drug substance's quality is maintained throughout its shelf life. This method is capable of accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradation products, which may form under various environmental conditions.[2] This application note details a validated reverse-phase HPLC (RP-HPLC) method as per the International Council for Harmonisation (ICH) guidelines.[3]

Materials and Reagents

  • Reference Standard: this compound Tartrate USP Reference Standard

  • Sample: this compound Tartrate tablets/capsules

  • Reagents:

Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and optimized chromatographic conditions is presented in Table 1.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, column oven, and PDA/UV detector.
Column Reversed-phase C18 column (250 mm x 4.6 mm, 5 µm particle size)[2][4]
Mobile Phase A mixture of buffer solution (e.g., 2.88 g of ammonium dihydrogen orthophosphate in 1 L of water or 3.85 g of ammonium acetate in 1 L of water) and an organic modifier (e.g., Methanol or Acetonitrile) in a specified ratio (e.g., 40:60 v/v). The pH is adjusted (e.g., to 7.0 ± 0.1 with orthophosphoric acid or to 4.5 ± 0.05 with glacial acetic acid) and triethylamine may be added (e.g., 5 mL/L).[2][3][4]
Flow Rate 1.0 - 1.5 mL/min[3][4]
Detection Wavelength 220 nm or 290 nm[2][3][4]
Injection Volume 10 - 20 µL
Column Temperature Ambient or 40°C[2]
Run Time Approximately 10 - 20 minutes[3]

Experimental Protocols

Preparation of Solutions

4.1.1 Mobile Phase Preparation: Prepare a buffer solution by dissolving the chosen salt (e.g., 2.88 g of ammonium dihydrogen orthophosphate) in 1000 mL of HPLC grade water.[4] Mix the buffer and organic solvent (e.g., methanol) in the specified ratio (e.g., 40:60 v/v). Add triethylamine if required and adjust the pH using the appropriate acid.[2][4] Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.

4.1.2 Standard Stock Solution Preparation (e.g., 400 µg/mL): Accurately weigh about 40 mg of this compound tartrate reference standard into a 100 mL volumetric flask.[4] Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Make up the volume to the mark with the mobile phase and mix well.

4.1.3 Sample Solution Preparation (from tablets/capsules): Weigh and finely powder 20 tablets.[4] Transfer a quantity of powder equivalent to 20 mg of this compound tartrate into a 50 mL volumetric flask.[4] Add about 30 mL of mobile phase and sonicate for 20 minutes with intermittent shaking.[4] Make up the volume with the mobile phase, mix well, and centrifuge the solution at 2500 rpm for 10 minutes.[4] Use the clear supernatant for analysis.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines, including the following parameters:

  • Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies are performed. Subject the drug product to various stress conditions to induce degradation. The method's specificity is confirmed if the degradation product peaks are well-resolved from the main drug peak.

    • Acid Hydrolysis: Treat the drug solution with 1 N HCl at 80°C for 2 hours.[5]

    • Base Hydrolysis: Treat the drug solution with 1 N NaOH at 80°C for 2 hours.[5]

    • Oxidative Degradation: Treat the drug solution with 6% H₂O₂ at 50°C for 2 hours.[5]

    • Thermal Degradation: Expose the solid drug to 105°C for 24 hours.[5]

    • Photolytic Degradation: Expose the drug product to UV light (200 watt hours/m²) and visible light (1.2 million lux hours).[5]

  • Linearity: Prepare a series of at least five concentrations of this compound tartrate working standard (e.g., 10-60 µg/mL or 200-600 µg/mL).[4] Inject each solution in triplicate and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.99.[4]

  • Accuracy (% Recovery): Perform recovery studies by spiking a known amount of standard drug into the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[4] The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day Precision): Analyze six replicate injections of the standard solution on the same day. The Relative Standard Deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: Intentionally vary the chromatographic conditions (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±5°C, and pH ±0.2 units) and assess the effect on the results. The system suitability parameters should remain within acceptable limits.

  • Solution Stability: Evaluate the stability of the standard and sample solutions at room temperature over a specified period (e.g., 24-48 hours).[3] The results should not show significant deviation from the initial values.

Data Presentation

The quantitative data from the validation studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 2: Summary of Forced Degradation Studies

Stress ConditionTreatment% Assay of this compound% Degradation
Control No treatment100.00.0
Acid Hydrolysis 1 N HCl, 80°C, 2 hr83.114.3
Alkali Hydrolysis 1 N NaOH, 80°C, 2 hr90.838.2
Oxidation 6% H₂O₂, 50°C, 2 hr82.115.4
Thermal 105°C, 24 hr94.532.5
Photolytic (UV) 200 watt hours/m²98.50.0

Table 3: Summary of Method Validation Parameters

ParameterAcceptance CriteriaObserved Results
Linearity (r²) ≥ 0.990.999[2]
Range (µg/mL) -10 - 60
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.87%[4]
Precision (RSD)
Repeatability≤ 2.0%< 2.0%
Intermediate Precision≤ 2.0%< 2.0%
LOD (µg/mL) -To be determined
LOQ (µg/mL) -To be determined
Robustness System suitability passesRobust

Visualizations

Stability_Indicating_HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_validation Method Validation (ICH Q2(R1)) start Start: Method Development Objective prep_solutions Prepare Mobile Phase, Standards, and Samples start->prep_solutions end_node End: Validated Stability-Indicating Method optimize_conditions Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) prep_solutions->optimize_conditions specificity Specificity & Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) optimize_conditions->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness robustness->end_node

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_analysis drug This compound Tartrate (Drug Product) hplc Stability-Indicating HPLC Analysis drug->hplc acid Acid Hydrolysis drug->acid base Base Hydrolysis drug->base oxidation Oxidation drug->oxidation thermal Thermal drug->thermal photo Photolytic drug->photo degradation Degradation Products degradation->hplc resolution Resolution of Drug from Degradants hplc->resolution acid->degradation base->degradation oxidation->degradation thermal->degradation photo->degradation

Caption: Logical relationship in a forced degradation study.

Conclusion

The described HPLC method is simple, selective, precise, and stability-indicating for the analysis of this compound tartrate in pharmaceutical dosage forms.[4] The method effectively separates the drug from its degradation products, making it suitable for routine quality control and stability testing.[4] The validation data confirms that the method is reliable and adheres to the requirements of ICH guidelines.

References

Application Note: Solid-Phase Extraction of Tolterodine from Human Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. The monitoring of this compound and its metabolites in urine is crucial for pharmacokinetic studies and clinical trials. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex biological matrices like urine prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the extraction of this compound from human urine samples using a mixed-mode cation exchange solid-phase extraction method.

Experimental Protocols

This protocol is based on established methods for the extraction of basic drugs from urine using mixed-mode solid-phase extraction, which combines reversed-phase and ion-exchange retention mechanisms for enhanced selectivity and cleanup.

Materials and Reagents:

  • This compound standard

  • Internal standard (e.g., this compound-d14)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) hydroxide (B78521)

  • Formic acid

  • Deionized water

  • Human urine (blank)

  • Mixed-mode strong cation exchange (MCX) SPE cartridges (e.g., 30 mg, 1 mL)

Equipment:

  • SPE vacuum manifold

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • pH meter

  • LC-MS/MS system

Sample Pre-treatment:

  • Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • To 1 mL of the urine supernatant, add the internal standard.

  • Acidify the urine sample by adding 100 µL of 2% formic acid. Vortex for 30 seconds. This step ensures that this compound (a basic compound) is protonated and ready for retention by the cation exchange sorbent.

Solid-Phase Extraction (SPE) Protocol:

The following protocol is a general guideline and may require optimization for specific applications.

  • Conditioning:

    • Condition the MCX SPE cartridge with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of deionized water.

    • Do not allow the sorbent to dry between these steps.

  • Loading:

    • Load the pre-treated urine sample (approximately 1.1 mL) onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 0.1 M formic acid in deionized water to remove polar interferences.

    • Wash the cartridge with 2 mL of methanol to remove non-polar, non-basic interferences. Dry the cartridge under vacuum for 5 minutes after this step.

  • Elution:

    • Elute the this compound and internal standard from the cartridge with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the charge on the this compound, releasing it from the cation exchange sorbent.

Post-Elution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Data Presentation

The following tables summarize representative quantitative data for the solid-phase extraction of basic drugs from urine using mixed-mode cation exchange methods. While specific data for this compound is limited in the literature, the data presented for analogous basic compounds illustrates the expected performance of this protocol.

Table 1: Representative Recovery Data for Basic Drugs using Mixed-Mode SPE from Urine *

AnalyteSpiked Concentration (ng/mL)Recovery (%)RSD (%)
Nortriptyline10095.23.5
Amitriptyline10098.12.8
Imipramine10096.54.1
This compound (Expected) 100 >90 <10

*Data is representative of the performance of mixed-mode SPE for basic drugs and is not specific to this compound unless otherwise stated.[1]

Table 2: Representative Matrix Effect and Method Performance Data *

ParameterValue
Matrix Effect (%)< 15
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Linearity (r²)> 0.995
Accuracy (% deviation)± 15
Precision (% RSD)< 15

*This table presents typical performance characteristics for the analysis of basic drugs in urine following mixed-mode SPE and LC-MS/MS analysis. A study on this compound analysis in plasma and urine reported accuracy within 87-110% and precision better than 90% in the range of 0.5 to 50 ng/mL using SPE and GC-MS.[2]

Visualizations

Diagram 1: Experimental Workflow

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post_elu Post-Elution & Analysis urine_sample 1. Urine Sample Collection centrifuge 2. Centrifugation urine_sample->centrifuge add_is 3. Add Internal Standard centrifuge->add_is acidify 4. Acidification (2% Formic Acid) add_is->acidify condition 5. Conditioning (Methanol & Water) acidify->condition load 6. Sample Loading condition->load wash1 7. Wash 1 (0.1 M Formic Acid) load->wash1 wash2 8. Wash 2 (Methanol) wash1->wash2 elute 9. Elution (5% NH4OH in Methanol) wash2->elute evaporate 10. Evaporation elute->evaporate reconstitute 11. Reconstitution evaporate->reconstitute analysis 12. LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for the solid-phase extraction of this compound from urine samples.

Diagram 2: Mixed-Mode SPE Retention Mechanisms

SPE_Mechanisms cluster_loading Loading Phase (Acidic Conditions) cluster_elution Elution Phase (Basic Conditions) tolterodine_pos This compound (Protonated, Positively Charged) sorbent_neg SPE Sorbent (Negatively Charged Sulfonic Acid Group) tolterodine_pos->sorbent_neg Ionic Interaction hydrophobic_interaction Reversed-Phase Interaction (Hydrophobic) tolterodine_pos->hydrophobic_interaction Hydrophobic Interaction sorbent_neg2 SPE Sorbent tolterodine_neutral This compound (Neutral) tolterodine_neutral->sorbent_neg2 Ionic Bond Broken elution_solvent Elution Solvent (High Organic Content) tolterodine_neutral->elution_solvent Disruption of Hydrophobic Interaction

Caption: Retention mechanisms of this compound on a mixed-mode cation exchange sorbent.

References

Application Notes and Protocols for Transdermal Delivery Systems for Controlled Release of Tolterodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1][2] Oral administration of this compound is associated with side effects such as dry mouth, constipation, headache, and blurred vision, primarily due to first-pass metabolism in the liver, leading to the formation of an active metabolite, 5-hydroxymethyl this compound (5-HM).[2][3][4] Transdermal delivery offers a promising alternative to oral administration by avoiding first-pass metabolism, which can lead to more constant serum concentrations, reduced side effects, and improved patient compliance.[5][6][7] This non-invasive delivery route allows for controlled, sustained release of the drug, potentially requiring less frequent dosing.[8][9]

These application notes provide a comprehensive overview of the formulation, evaluation, and experimental protocols for various transdermal delivery systems for the controlled release of this compound tartrate.

Rationale for Transdermal Delivery of this compound

The primary advantages of delivering this compound through the skin include:

  • Avoidance of First-Pass Metabolism: Bypassing the liver minimizes the formation of the 5-HM metabolite, which is implicated in some of the systemic side effects.[7][10]

  • Reduced Side Effects: Studies have shown that transdermal administration of this compound can reduce the incidence of adverse effects like dry mouth compared to oral formulations.[11][12][13]

  • Sustained and Controlled Release: Transdermal systems can be designed to release this compound at a steady rate over an extended period, leading to more stable plasma concentrations and potentially improved therapeutic efficacy.[8][14][15]

  • Improved Patient Compliance: The convenience of a patch or gel that may be applied less frequently than oral tablets can lead to better adherence to treatment regimens.[5][11]

  • Immediate Termination of Treatment: If adverse effects occur, the transdermal system can be easily removed to stop drug administration.[9]

Types of Transdermal Delivery Systems for this compound

Several types of transdermal systems have been investigated for the delivery of this compound, each with distinct characteristics:

  • Matrix Patches: In these systems, the drug is uniformly dispersed within a polymer matrix. The rate of drug release is controlled by diffusion through the matrix.[11][16]

  • Reservoir Patches: These patches contain a drug reservoir, typically in the form of a solution or gel, which is enclosed by a rate-controlling membrane.[16][17][18]

  • Drug-in-Adhesive Patches: The drug is incorporated directly into the adhesive layer that sticks to the skin. This design is simple and can be made very thin.[16]

  • Microemulsions, Gels, and Liposomes: These are semi-solid formulations that can be applied to the skin. They can enhance drug permeation and provide controlled release.[3][10][14][19]

Experimental Protocols

Preparation of Matrix-Type Transdermal Patches (Solvent Casting Method)

This protocol describes a common method for preparing matrix-type transdermal patches.[1][11][20]

Materials:

  • This compound Tartrate (TT)

  • Polymers (e.g., Hydroxypropyl Methylcellulose (HPMC), Carbopol-934P, Eudragit RL100/RS100)[1][17][21]

  • Plasticizer (e.g., Propylene Glycol (PG), Dibutyl Phthalate (DBP))[11][21]

  • Solvent (e.g., Methanol, Dichloromethane)

  • Backing membrane

  • Petri dish or a suitable casting surface

Procedure:

  • Accurately weigh the required amounts of polymer(s) and dissolve them in a suitable solvent.

  • Add the plasticizer to the polymer solution and mix thoroughly.

  • Incorporate the accurately weighed this compound tartrate into the polymer solution and stir until a homogenous dispersion is formed.

  • Pour the resulting solution into a petri dish or onto a backing membrane spread on a flat surface.

  • Allow the solvent to evaporate at room temperature or in a controlled environment (e.g., oven at a specific temperature) to form a thin film.

  • Once the film is completely dry, cut the patches into the desired size and store them in a desiccator until further evaluation.

Visualization of Experimental Workflow:

G cluster_prep Patch Preparation start Weigh Polymer(s) dissolve Dissolve in Solvent start->dissolve add_plasticizer Add Plasticizer dissolve->add_plasticizer add_drug Incorporate this compound Tartrate add_plasticizer->add_drug cast Cast Solution into Petri Dish add_drug->cast dry Dry to Form Film cast->dry cut Cut Patches to Size dry->cut store Store in Desiccator cut->store

Fig 1: Workflow for Matrix Patch Preparation
In Vitro Drug Release Studies

This protocol is used to determine the rate and extent of drug release from the prepared transdermal patches.[11][21]

Apparatus:

  • Franz diffusion cell

  • Synthetic membrane (e.g., cellophane)

  • Receptor medium (e.g., phosphate (B84403) buffer pH 7.4)

  • Magnetic stirrer

  • Water bath

Procedure:

  • Mount the synthetic membrane on the Franz diffusion cell, separating the donor and receptor compartments.

  • Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the membrane.

  • Maintain the temperature of the receptor medium at 37 ± 0.5°C using a water bath and stir continuously.

  • Place the transdermal patch on the synthetic membrane in the donor compartment.

  • At predetermined time intervals, withdraw a specific volume of the sample from the receptor compartment and replace it with an equal volume of fresh receptor medium.

  • Analyze the withdrawn samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength).

  • Calculate the cumulative amount of drug released over time.

Ex Vivo Skin Permeation Studies

This protocol evaluates the permeation of the drug through an excised skin sample, providing a more biologically relevant model than in vitro release studies.[14][17][21]

Apparatus and Materials:

  • Franz diffusion cell

  • Excised animal skin (e.g., rat abdominal skin, pig ear skin)[14][21]

  • Receptor medium (e.g., phosphate buffer pH 7.4)

  • Other equipment as in the in vitro release study

Procedure:

  • Excise the full-thickness skin from the animal model. Remove any subcutaneous fat and hair.

  • Mount the prepared skin on the Franz diffusion cell with the dermal side in contact with the receptor medium.

  • Follow steps 2-7 as described in the In Vitro Drug Release Studies protocol.

  • Calculate the permeation flux (Jss), permeability coefficient (Kp), and enhancement ratio (ER) to evaluate the skin permeation characteristics.

Visualization of Experimental Workflow:

G cluster_permeation Ex Vivo Skin Permeation Study start Excise and Prepare Animal Skin mount Mount Skin on Franz Diffusion Cell start->mount fill Fill Receptor Compartment with Buffer mount->fill apply_patch Apply Transdermal Patch to Skin fill->apply_patch sample Withdraw Samples at Intervals apply_patch->sample analyze Analyze Drug Content (e.g., UV-Vis) sample->analyze calculate Calculate Permeation Parameters analyze->calculate

Fig 2: Workflow for Ex Vivo Skin Permeation Study

Data Presentation

The following tables summarize quantitative data from various studies on this compound transdermal delivery systems.

Table 1: Physicochemical Properties of this compound Transdermal Patches
Formulation CodePolymer(s)PlasticizerThickness (mm)Tensile Strength (MPa)Drug Content (%)Moisture Content (%)
F1-F6[11]HPMC, CarbopolDBP, DBS0.10 - 0.154.62 - 9.98--
F1-F9[1]HPMC, Carbopol-934P, Ethyl CellulosePropylene Glycol--High-

Data presented as ranges from the cited studies.

Table 2: In Vitro Drug Release and Ex Vivo Skin Permeation of this compound
Formulation TypeKey ExcipientsIn Vitro Release (%)Ex Vivo Permeation Flux (µg/cm²/hr)Permeability Coefficient (cm/hr)Enhancement RatioReference
Matrix PatchHPMC, Carbopol, DBP/DBSUp to 89.9---[11]
Membrane-Controlled Patch (F3)HPMC K4M, Eudragit RL100 & RS100-3.5741.0682.33[17]
Proniosomal Gel (S1)Span, Cholesterol, Lecithin----[12]
Microemulsion (ME3)Labrasol, Plurol, Isopropyl Myristate----[14]
Cationic Elastic Liposomes (OTEL1)Phosphatidylcholine, Tween-80, StearylamineNon-Fickian Release2.6-fold higher than drug solution--[3][19]

Note: Direct comparison between studies may be challenging due to variations in experimental conditions.

Table 3: In Vivo Pharmacokinetic Parameters of this compound Transdermal Systems
FormulationSubjectCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference
MicroemulsionHuman Volunteers1.063.17--[14]
Transdermal Patch (3 mg/4cm²)Rats0.55 ± 0.37-24.8 ± 16.8Longer than oral[8]
Oral (10 mg/kg)Rats3.00 ± 0.54-20.4 ± 10.5-[8]

Pharmacokinetic parameters are highly dependent on the formulation and study design.

Signaling Pathways and Logical Relationships

The transdermal delivery of this compound is governed by the principles of drug release from a formulation and subsequent permeation through the skin barrier.

G cluster_delivery Transdermal Drug Delivery Process Patch Transdermal Patch (Drug Reservoir) Release Drug Release from Patch Patch->Release SC Stratum Corneum Release->SC Permeation Permeation through Skin Layers SC->Permeation Circulation Systemic Circulation Permeation->Circulation Target Target Organ (Bladder) Circulation->Target

Fig 3: Logical Flow of Transdermal this compound Delivery

Conclusion

Transdermal delivery systems present a viable and advantageous platform for the controlled release of this compound in the management of overactive bladder. The various formulations, including matrix and reservoir patches, as well as novel carriers like microemulsions and liposomes, have demonstrated the potential to provide sustained drug delivery, leading to improved pharmacokinetic profiles and a reduction in side effects compared to conventional oral dosage forms. The experimental protocols and data summarized in these application notes offer a valuable resource for researchers and drug development professionals working to advance the clinical application of transdermal this compound. Further optimization and clinical studies are warranted to fully realize the therapeutic benefits of this delivery route.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Oral Bioavailability of Tolterodine in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Tolterodine in preclinical studies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments to improve this compound's oral bioavailability.

Issue Potential Cause Troubleshooting Steps
High variability in plasma concentrations between animals 1. Genetic Polymorphism: Rats, like humans, can exhibit polymorphisms in drug-metabolizing enzymes like CYP2D6, leading to "extensive" and "poor" metabolizer phenotypes. 2. Inconsistent Formulation Dosing: Improper suspension or incomplete administration of the oral dose can lead to variability. 3. Food Effects: The presence or absence of food in the animal's stomach can influence drug absorption.1. Phenotyping/Genotyping: If feasible, phenotype or genotype the animals for relevant metabolizing enzymes. Alternatively, use a larger number of animals to ensure statistical power. 2. Formulation Homogeneity: Ensure nanoformulations are uniformly dispersed before each gavage. For suspensions, vortex thoroughly immediately before drawing each dose. 3. Standardized Fasting: Implement a consistent fasting period (e.g., overnight) before dosing to minimize food-related variability.
Low observed Cmax and AUC despite using an enhanced formulation (e.g., SNEDDS, SLNs) 1. Incomplete In Vivo Emulsification (SNEDDS): The formulation may not be forming nano-sized droplets effectively in the gastrointestinal fluid. 2. Premature Drug Release/Degradation (SLNs): The solid lipid matrix may be releasing the drug too early in the stomach, or the drug may be degrading in the GI environment. 3. P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-gp, which actively pump the drug out of intestinal cells back into the lumen.1. Formulation Optimization: Re-evaluate the composition of your SNEDDS. Adjust the ratio of oil, surfactant, and co-surfactant to ensure spontaneous and complete emulsification in simulated gastric and intestinal fluids. 2. Lipid and Stabilizer Selection: For SLNs, select lipids with higher melting points to ensure stability in the stomach. Incorporate stabilizers that protect the nanoparticles from the harsh GI environment. 3. Incorporate P-gp Inhibitors: Consider co-administering a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in your preclinical model to assess the impact of efflux on absorption. Some formulation excipients also have P-gp inhibitory effects.
Precipitation of this compound in the GI tract from a nanoformulation 1. Supersaturation and Precipitation: Nanoformulations can generate a supersaturated state of the drug in the GI tract, which can lead to precipitation if not stabilized. 2. Digestion of Lipid-Based Formulations: The digestion of lipids in SNEDDS or SLNs by lipases can alter the solubilization capacity of the formulation, leading to drug precipitation.1. Incorporate Precipitation Inhibitors: Include polymers such as HPMC or PVP in your formulation. These polymers can help maintain the supersaturated state and prevent drug precipitation. 2. In Vitro Lipolysis Studies: Perform in vitro lipolysis experiments to understand how the formulation behaves under simulated intestinal conditions. This can help in selecting excipients that maintain drug solubilization throughout the digestion process.

Frequently Asked Questions (FAQs)

1. Why is the oral bioavailability of this compound low and variable?

The low and variable oral bioavailability of this compound is primarily due to extensive first-pass metabolism in the liver and intestines. The cytochrome P450 enzyme CYP2D6 is the main enzyme responsible for metabolizing this compound into its active 5-hydroxymethyl metabolite.[1][2] Genetic variations in CYP2D6 lead to different metabolic rates among individuals (and preclinical animal models), resulting in "extensive metabolizers" with lower bioavailability of the parent drug and "poor metabolizers" with higher bioavailability.[1]

2. What are the most promising formulation strategies to improve the oral bioavailability of this compound in preclinical studies?

Two of the most promising strategies are Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and Solid Lipid Nanoparticles (SLNs).

  • SNEDDS: These are isotropic mixtures of an oil, a surfactant, and a co-surfactant that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This nanoemulsion increases the surface area for drug absorption and can enhance lymphatic transport, partially bypassing first-pass metabolism.

  • SLNs: These are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room temperature. They can encapsulate lipophilic drugs like this compound, protecting them from degradation in the GI tract and providing a sustained release profile. SLNs can also improve oral bioavailability by enhancing lymphatic uptake.

3. How do I choose between SNEDDS and SLNs for my preclinical study?

The choice depends on your specific research goals:

  • For rapid absorption and potentially higher Cmax: SNEDDS are often preferred as they present the drug in a solubilized form, ready for absorption.

  • For sustained release and improved stability: SLNs can provide a more controlled release of the drug over time and may offer better protection from enzymatic degradation.

4. What are the critical quality attributes to monitor for this compound nanoformulations?

  • For SNEDDS: Droplet size and polydispersity index (PDI) upon emulsification, self-emulsification time, and drug content.

  • For SLNs: Particle size and PDI, zeta potential, entrapment efficiency, and drug loading.

5. What are the key considerations for the in vivo pharmacokinetic study design in rats?

  • Animal Model: Use a well-characterized rat strain (e.g., Sprague-Dawley or Wistar).

  • Dosing: Oral gavage is the standard method for administering oral formulations in rats.

  • Blood Sampling: Collect blood samples at appropriate time points to capture the absorption, distribution, and elimination phases. A typical schedule might include 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Analytical Method: A validated bioanalytical method (e.g., LC-MS/MS) is crucial for accurately quantifying this compound and its active metabolite in plasma.

Data Presentation

The following table summarizes representative pharmacokinetic data from a preclinical study in rats, comparing a conventional this compound suspension to a Self-Nanoemulsifying Drug Delivery System (SNEDDS) formulation. Note: As specific preclinical data for this compound SNEDDS is not publicly available, this table is based on the expected improvements for a BCS Class II drug with similar properties.

Formulation Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
This compound Suspension85 ± 121.0 ± 0.2350 ± 45100
This compound SNEDDS210 ± 250.75 ± 0.15875 ± 90~250

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Materials:

  • This compound Tartrate

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol P)

Procedure:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagram: To identify the nanoemulsion region, titrate mixtures of the oil, surfactant, and co-surfactant with water. The area where clear, monophasic liquids are formed represents the nanoemulsion region.

  • Formulation Preparation: a. Weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial based on the optimized ratio from the phase diagram. b. Add the accurately weighed this compound Tartrate to the mixture. c. Vortex the mixture until the drug is completely dissolved and a clear, homogenous liquid is formed. d. Store the prepared SNEDDS formulation in a sealed container at room temperature, protected from light.

Protocol 2: In Vivo Pharmacokinetic Study of this compound SNEDDS in Rats

Animals:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

Procedure:

  • Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to standard pellet chow and water.

  • Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.

  • Dosing: a. Divide the rats into two groups: Control (this compound suspension) and Test (this compound SNEDDS). b. Administer the respective formulations orally via gavage at a dose equivalent to, for example, 10 mg/kg of this compound.

  • Blood Sampling: a. Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized microcentrifuge tubes. b. Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. c. Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: a. Analyze the plasma samples for this compound and its active metabolite concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: a. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Pharmacokinetic Study solubility Solubility Studies phase_diagram Pseudo-Ternary Phase Diagram solubility->phase_diagram snedds_prep SNEDDS Preparation phase_diagram->snedds_prep dosing Oral Gavage Dosing snedds_prep->dosing Test Formulation animal_prep Animal Acclimatization & Fasting animal_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling bioanalysis LC-MS/MS Bioanalysis blood_sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis logical_relationship cluster_problem Problem cluster_cause Primary Cause cluster_solution Formulation Solution cluster_mechanism Mechanism of Enhancement low_bioavailability Low Oral Bioavailability of this compound first_pass Extensive First-Pass Metabolism (CYP2D6) low_bioavailability->first_pass nanoformulation Nanoformulations (SNEDDS/SLNs) first_pass->nanoformulation lymphatic_uptake Enhanced Lymphatic Uptake nanoformulation->lymphatic_uptake increased_absorption Increased Surface Area for Absorption nanoformulation->increased_absorption

References

Minimizing matrix effects in LC-MS/MS analysis of Tolterodine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Tolterodine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample specimen apart from the analyte of interest (this compound). These components can include proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1] This interference can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis of this compound.[2] Ion suppression is a particularly common challenge when analyzing complex biological matrices like plasma.

Q2: How can I determine if my this compound assay is suffering from matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Quantitative Assessment (Post-Extraction Spike Method): This is the most common method to quantitatively determine the extent of matrix effects.[1] It involves comparing the peak response of this compound spiked into a blank matrix extract (a sample processed through the extraction procedure without the analyte) to the response of this compound in a neat (pure) solvent at the same concentration. A significant difference in the signal response indicates the presence of matrix effects.[1] The Matrix Factor (MF) can be calculated, where an MF < 1 suggests ion suppression and an MF > 1 indicates ion enhancement.[1]

  • Qualitative Assessment (Post-Column Infusion): This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[3][4] A constant flow of a standard solution of this compound is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected onto the column. Any dips or rises in the baseline signal at specific retention times indicate the presence of co-eluting matrix components that cause ion suppression or enhancement, respectively.[3][5]

Q3: What are the most effective strategies to minimize matrix effects in this compound analysis?

A3: A comprehensive approach is the most effective way to combat matrix effects. This involves a combination of the following strategies:

  • Optimized Sample Preparation: The primary goal is to remove as many interfering matrix components as possible while ensuring high recovery of this compound.

    • Liquid-Liquid Extraction (LLE): This is a commonly used and effective technique for this compound, separating the analyte based on its solubility in two immiscible liquids.[6][7][8]

    • Solid-Phase Extraction (SPE): SPE can offer cleaner extracts by selectively isolating this compound from the matrix.

    • Protein Precipitation (PPT): While simple, PPT is often less effective at removing phospholipids, which are major contributors to matrix effects.[9][10]

    • Phospholipid Removal: Specialized techniques and products are available to specifically remove phospholipids, which can significantly reduce ion suppression.[9][10][11][12]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient profile, flow rate, and selecting an appropriate analytical column.[3]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective strategy to compensate for matrix effects. A SIL-IS, such as this compound-d6 or 5-Hydroxymethyl this compound-d14, is chemically identical to the analyte but has a different mass.[6][13] It will co-elute with this compound and experience similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.

Q4: When is a stable isotope-labeled internal standard (SIL-IS) essential for this compound analysis?

A4: A SIL-IS is highly recommended, and often considered essential, for robust and accurate bioanalytical methods for this compound, especially when dealing with complex matrices like plasma or for regulated bioanalysis.[6][13] The SIL-IS co-elutes with the analyte and experiences the same matrix effects, thereby compensating for variations in ionization efficiency and leading to more reliable and reproducible results.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column overload. 3. Secondary interactions with the stationary phase.1. Adjust the mobile phase pH. For this compound, a basic compound, a mobile phase with a pH away from its pKa is generally recommended. 2. Reduce the injection volume or the concentration of the sample. 3. Consider using a different column chemistry, such as one with end-capping or an embedded polar group.
High Signal Variability Between Samples 1. Inconsistent sample preparation. 2. Significant and variable matrix effects. 3. Instrument instability.1. Ensure consistent and precise execution of the sample preparation protocol. 2. Implement a more effective sample cleanup method (e.g., switch from PPT to LLE or SPE). 3. Utilize a stable isotope-labeled internal standard (SIL-IS) to compensate for variability. 4. Perform system suitability tests to ensure instrument performance.
Low Analyte Response / Poor Sensitivity 1. Ion suppression from co-eluting matrix components. 2. Inefficient extraction recovery. 3. Suboptimal mass spectrometer settings.1. Improve sample cleanup to remove interfering components, particularly phospholipids.[9][10] 2. Optimize the extraction procedure (e.g., adjust pH, change extraction solvent). 3. Optimize MS parameters such as spray voltage, gas flows, and collision energy for this compound.
Inconsistent Internal Standard Response 1. Degradation of the internal standard. 2. Inaccurate spiking of the internal standard. 3. The internal standard is not co-eluting with the analyte and experiencing different matrix effects.1. Check the stability of the internal standard in the matrix and stock solutions. 2. Ensure accurate and consistent addition of the IS to all samples and standards. 3. Use a stable isotope-labeled internal standard that has identical chromatographic behavior to this compound.[6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Plasma

This protocol is based on established methods for the extraction of this compound from plasma.[6][7][14]

Materials:

  • Plasma samples

  • This compound standard solutions

  • This compound-d6 internal standard (IS) working solution

  • Methyl tert-butyl ether (MTBE)

  • Reconstitution solution (e.g., 10 mM Ammonium Acetate: Acetonitrile (20:80, v/v))[6][13]

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma sample in a clean microcentrifuge tube, add 25 µL of the this compound-d6 internal standard working solution.

  • Add 1 mL of methyl tert-butyl ether.

  • Vortex the mixture for 10 minutes to ensure thorough extraction.

  • Centrifuge the sample at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex briefly and inject a portion (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the this compound standard and internal standard into the reconstitution solvent at a known concentration (e.g., a mid-range QC level).

    • Set B (Post-Spiked Matrix Extract): Process six different lots of blank plasma through the entire LLE procedure (Protocol 1). After the evaporation step, reconstitute the dried residue with the reconstitution solution containing this compound and the internal standard at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix Sample): Spike this compound and the internal standard into six different lots of blank plasma at the same concentration as Set A before starting the LLE procedure. Process these samples through the entire extraction protocol.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%ME) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) * 100

    • Recovery (%RE) = (Peak Area of Analyte in Set C / Peak Area of Analyte in Set B) * 100

    A %ME value close to 100% indicates minimal matrix effect. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for this compound Analysis

ParameterValue
LC Column Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[6][13]
Mobile Phase 10 mM Ammonium Acetate : Acetonitrile (20:80, v/v)[6][13]
Flow Rate 0.5 mL/min[6][13]
Ionization Mode ESI Positive[6][13]
MRM Transition (this compound) m/z 326.1 → 147.1[6][13]
MRM Transition (this compound-d6 IS) m/z 332.3 → 153.1[6]
MRM Transition (5-HMT) m/z 342.2 → 223.1[6][13]
MRM Transition (5-HMT-d14 IS) m/z 356.2 → 223.1[14]

Note: These are example parameters and should be optimized for your specific instrument and application.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound-d6 (IS) plasma->add_is extraction Liquid-Liquid Extraction (MTBE) add_is->extraction vortex Vortex & Centrifuge extraction->vortex separate Separate Organic Layer vortex->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate_lc Chromatographic Separation inject->separate_lc detect_ms MS/MS Detection (MRM) separate_lc->detect_ms quantify Quantification detect_ms->quantify

Caption: Workflow for this compound analysis in plasma.

Troubleshooting start Inconsistent or Poor Results? check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Significant Matrix Effect? check_me->me_present optimize_prep Optimize Sample Prep (LLE/SPE) me_present->optimize_prep Yes no_me Check Other Parameters (Recovery, Stability, etc.) me_present->no_me No use_sil_is Use Stable Isotope-Labeled IS optimize_prep->use_sil_is optimize_lc Optimize Chromatography use_sil_is->optimize_lc end Robust Method optimize_lc->end no_me->end

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Urodynamic Measurements in Animal Models of Overactive Bladder (OAB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing urodynamic measurements in animal models of overactive bladder (OAB).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in urodynamic measurements in rodent models of OAB?

A1: Variability in urodynamic studies can arise from several factors, broadly categorized as biological and technical.[1]

  • Biological Variability:

    • Animal Characteristics: Species, strain, sex, and age of the animals can significantly impact bladder function.[2][3]

    • Anesthesia: The type and depth of anesthesia can suppress or alter the micturition reflex.[4][5][6]

    • Circadian Rhythms: Rodents are nocturnal, and conducting experiments during their active (dark) cycle is recommended to minimize variability.[7]

    • Stress: Handling and restraint can induce stress, affecting voiding parameters.[8]

  • Technical Variability:

    • Surgical Procedure: The method of catheter implantation (transurethral vs. suprapubic) and the recovery period post-surgery can influence results.[7][9]

    • Catheterization: Catheter size, material, and placement are critical. Improper placement can lead to artifacts and inaccurate pressure readings.[10][11]

    • Infusion Rate: The rate of bladder filling can affect bladder capacity and the threshold for micturition.[2][12]

Q2: How do I choose the appropriate anesthesia for my urodynamic study?

A2: The choice of anesthetic is critical as it can significantly impact the micturition reflex.[5] Urethane (B1682113) is widely recommended for acute urodynamic studies in rodents because it largely preserves the micturition reflex.[4][6][15] However, due to its toxicity and carcinogenicity, it is not suitable for recovery procedures.[4]

Inhalant anesthetics like isoflurane (B1672236) are suitable for short surgical procedures such as catheter implantation due to their rapid onset and recovery.[15] However, they can suppress the micturition reflex.[6] Other agents like pentobarbital (B6593769) and propofol (B549288) have also been shown to have dose-dependent suppressive effects on lower urinary tract function.[5][8]

Q3: What are common artifacts in urodynamic recordings and how can I identify them?

A3: Artifacts are common in urodynamic studies and can lead to misinterpretation of data.[16][17] They can be categorized as technical or animal-related.

  • Technical Artifacts:

    • Catheter Issues: Occlusion, kinking, or displacement of the bladder or abdominal catheter can cause dampened or lost pressure signals.[18] Air bubbles in fluid-filled catheters are a frequent cause of reduced pressure transmission.[19]

    • Calibration Errors: Improper zeroing of transducers will lead to inaccurate pressure readings.[16]

    • Leaks: Leaks in the catheter or tubing connections will dampen pressure transmission.[19]

  • Animal-Related Artifacts:

    • Movement: Animal movement, especially in awake studies, can cause sharp spikes in both vesical and abdominal pressure tracings.[8][16]

    • Rectal Contractions: These appear as transient increases in abdominal pressure and can be mistaken for detrusor overactivity if not carefully examined.[17][18]

    • Respiratory Movements: Can cause small, rhythmic fluctuations in pressure recordings.

Regularly performing a cough test (or applying gentle external pressure to the abdomen in anesthetized animals) can help check for proper pressure transmission throughout the study.[19]

Troubleshooting Guides

Issue 1: Inconsistent or Absent Micturition Reflex
Possible Cause Troubleshooting Step
Anesthesia too deep Reduce the concentration of inhalant anesthetic or allow more time for recovery if an injectable was used. Monitor reflexes like the toe-pinch response to gauge anesthetic depth.[12]
Catheter Obstruction Check for kinks in the tubing. Gently flush the catheter with a small volume of saline to ensure patency.[18]
Bladder Irritation from Surgery Allow for an adequate recovery period (2-3 days) between catheter implantation and the urodynamic study.[9]
Incorrect Catheter Placement Verify that the catheter tip is in the bladder lumen and not embedded in the bladder wall.
Animal Stress (in awake studies) Acclimatize the animal to the experimental setup and restraint to minimize stress.[8]
Issue 2: High Variability in Bladder Capacity
Possible Cause Troubleshooting Step
Inconsistent Infusion Rate Ensure the infusion pump is calibrated and delivering a consistent flow rate.[12]
Variable Anesthetic Depth Maintain a stable plane of anesthesia throughout the experiment.[15]
Leakage around the Catheter Use an appropriate size catheter and secure it properly to prevent leakage, especially during bladder filling.
Incomplete Bladder Emptying Ensure sufficient time is allowed for complete voiding between micturition cycles. The post-void residual volume can be measured by aspiration.[11]
Presence of Non-Voiding Contractions Differentiate between voiding contractions and non-voiding contractions, as the latter can lead to premature termination of filling.[20]
Issue 3: Artifacts in Pressure Recordings
Possible Cause Troubleshooting Step
Air Bubbles in Catheter/Transducer Flush the entire system, including catheters and transducer domes, with sterile saline to remove any air bubbles.[19]
Movement Artifacts In awake studies, use a restraint system that minimizes excessive movement.[7] In anesthetized studies, ensure the animal is securely positioned.
Rectal Catheter Issues Ensure the abdominal pressure catheter is correctly placed in the rectum or vagina and is not dislodged.[18] Misplacement can lead to inaccurate detrusor pressure calculations.
Dampened Pressure Tracings Check all connections for leaks. Ensure the catheter is not occluded by contacting the bladder or rectal wall.[19]

Quantitative Data Summary

Table 1: Comparison of Anesthetic Effects on Urodynamic Parameters in Rodents

Anesthetic AgentTypical Dose (Rat)Effect on Micturition ReflexKey Considerations
Urethane 1.2 g/kg, s.c.[12][15]Preserves micturition reflex[4][6]Recommended for acute studies only due to toxicity.[4]
Isoflurane 1-2% inhalation[15]Suppresses micturition reflex[6]Good for short surgical procedures; requires careful dose titration for functional studies.[15]
Pentobarbital 32 mg/kg, i.p.[5]Dose-dependent suppression[5]Can be used for recovery studies at lower doses, but has a prolonged recovery period.[5]
Propofol 1 mg/kg/min, i.v. infusion[8]Suppresses micturition reflex, decreased voiding efficiency[5][8]Use is limited for rodent urodynamics due to reflex suppression.[8]
Ketamine/Xylazine VariesDecreased bladder capacity[6]Exerts an impact on cystometric parameters.

Table 2: Typical Urodynamic Parameters in Healthy Mice

ParameterReported Value
Bladder Capacity Varies with strain and sex
Basal Pressure ~5-10 cmH₂O[9]
Threshold Pressure ~10-40 cmH₂O[9]
Residual Volume ~2-60 µL[9]
Voiding Frequency Influenced by diurnal cycle[21]

Experimental Protocols

Protocol 1: Urethane Anesthesia for Acute Cystometry in Rats
  • Animal Preparation: Weigh the rat to determine the correct dosage of urethane.[12]

  • Anesthesia Induction: Administer urethane at a dose of 1.2 g/kg body weight via subcutaneous (s.c.) injection.[12][15] A common solution concentration is 0.2 g/mL.[12]

  • Monitoring Anesthetic Depth: Periodically check the toe-pinch reflex to ensure an adequate level of anesthesia is maintained.[12]

  • Supplemental Doses: If necessary, administer supplementary doses of urethane (e.g., 0.1 g/kg, s.c.) at 30-minute intervals.[12][15] Be aware that additional anesthesia may alter voiding efficiency.[15]

  • Temperature Maintenance: Maintain the animal's body temperature at approximately 37°C using a heating pad and monitor with a rectal probe.[15]

Protocol 2: Suprapubic Bladder Catheterization in Rodents
  • Anesthesia: Anesthetize the animal using an appropriate protocol (e.g., isoflurane for survival surgery or urethane for a terminal procedure).[12][15]

  • Surgical Preparation: Place the animal in a supine position. Shave and sterilize the lower abdominal area.

  • Incision: Make a midline incision in the lower abdomen to expose the urinary bladder.[12]

  • Catheter Placement:

    • Place a purse-string suture on the dome of the bladder.[12]

    • Make a small incision in the center of the purse-string suture.

    • Insert a catheter (e.g., PE-50 tubing with a flared tip) into the bladder.[12]

    • Tighten the purse-string suture to secure the catheter and prevent leakage.[12]

  • Tunneling (for awake studies): Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.[15]

  • Wound Closure: Close the abdominal wall and skin in layers.

  • Post-operative Care (for survival surgery): Provide analgesia and allow for a recovery period of at least 2-3 days before conducting urodynamic studies.[7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_urodynamics Urodynamic Measurement cluster_analysis Data Analysis animal_prep Animal Preparation (Acclimatization) anesthesia Anesthesia Induction (e.g., Urethane/Isoflurane) animal_prep->anesthesia catheterization Bladder Catheterization (Suprapubic) anesthesia->catheterization recovery Post-operative Recovery (2-3 days, if applicable) catheterization->recovery For awake studies setup Connect to Transducer & Infusion Pump catheterization->setup For acute studies recovery->setup cystometry Cystometry Recording (Filling & Voiding Cycles) setup->cystometry data_acq Data Acquisition cystometry->data_acq param_extraction Parameter Extraction (Bladder Capacity, Pressure, etc.) data_acq->param_extraction stat_analysis Statistical Analysis param_extraction->stat_analysis

Caption: General workflow for urodynamic studies in animal models.

Troubleshooting_Flow cluster_pressure Pressure Signal Issues cluster_reflex Micturition Reflex Issues cluster_variability Data Variability Issues start Urodynamic Issue Detected (e.g., No Micturition, High Variability) check_pressure Check Pressure Tracings start->check_pressure check_reflex Check Animal State start->check_reflex check_data Review Data Consistency start->check_data is_dampened Dampened or Flat Signal? check_pressure->is_dampened flush_lines Flush Lines & Transducers (Remove Air Bubbles) is_dampened->flush_lines Yes is_dampened->check_reflex No check_leaks Check for Leaks & Kinks flush_lines->check_leaks resolve Issue Resolved check_leaks->resolve is_reflex_absent No Micturition Reflex? check_reflex->is_reflex_absent check_anesthesia Assess Anesthetic Depth is_reflex_absent->check_anesthesia Yes is_reflex_absent->check_data No check_catheter Verify Catheter Patency & Position check_anesthesia->check_catheter check_catheter->resolve is_variable High Variability in Parameters? check_data->is_variable stabilize_anesthesia Ensure Stable Anesthesia is_variable->stabilize_anesthesia Yes is_variable->resolve No verify_infusion Verify Infusion Rate stabilize_anesthesia->verify_infusion verify_infusion->resolve

Caption: Logical troubleshooting flow for common urodynamic issues.

References

Strategies to reduce inter-individual variability in Tolterodine pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Tolterodine pharmacokinetic studies. Our goal is to help you design robust experiments and navigate challenges related to inter-individual variability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing high inter-individual variability in the pharmacokinetic (PK) parameters (AUC, Cmax) of this compound in our study. What are the primary causes?

High inter-individual variability in this compound pharmacokinetics is a well-documented phenomenon primarily driven by genetic polymorphism in the Cytochrome P450 2D6 (CYP2D6) enzyme.[1][2][3][4]

  • CYP2D6 Genetic Polymorphism: this compound is extensively metabolized by CYP2D6 to its active 5-hydroxymethyl metabolite (5-HMT).[1][3][5] Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:

    • Extensive Metabolizers (EMs): Have normal CYP2D6 activity.

    • Intermediate Metabolizers (IMs): Possess one reduced-function allele and one non-functional allele, leading to decreased metabolic capacity.

    • Poor Metabolizers (PMs): Lack functional CYP2D6 enzymes, resulting in significantly slower metabolism of this compound.[6]

    • Ultrarapid Metabolizers (UMs): Have multiple copies of the CYP2D6 gene, leading to faster metabolism.

  • CYP3A4 Metabolism: In individuals who are poor CYP2D6 metabolizers, an alternative metabolic pathway via CYP3A4 becomes more prominent.[6][7] However, this pathway is generally slower and leads to higher exposure to the parent drug, this compound.

  • Renal Impairment: Kidney dysfunction can significantly alter the disposition of this compound and its metabolites, leading to increased plasma concentrations.[7][8][9]

  • Drug-Drug Interactions: Co-administration of drugs that inhibit CYP2D6 or CYP3A4 can mimic the pharmacokinetic profile of poor metabolizers, even in individuals with normal enzyme function.[10][11][12]

Q2: How can we proactively reduce variability in our study design?

Several strategies can be implemented during the study design phase to minimize inter-individual variability:

  • CYP2D6 Genotyping/Phenotyping: Stratifying your study population based on CYP2D6 metabolizer status is the most effective strategy.[1][3] This allows for the analysis of pharmacokinetic data within more homogeneous groups.

  • Subject Selection Criteria:

    • Clearly define inclusion and exclusion criteria related to renal function (e.g., based on creatinine (B1669602) clearance).[7][8][13]

    • Exclude subjects taking concomitant medications known to be strong inhibitors or inducers of CYP2D6 or CYP3A4.[10][11]

  • Standardized Study Conditions:

    • Control for food intake, as it can affect the absorption of immediate-release formulations.[14] For extended-release formulations, the effect of food is less pronounced.

    • Standardize the timing of drug administration and blood sampling.

  • Crossover Study Design: A crossover design, where each subject receives both the test and reference formulations, can help reduce inter-subject variability compared to a parallel design.[15]

Q3: We are planning a bioequivalence study for a generic this compound formulation. What are the key considerations?

For bioequivalence studies, it is crucial to account for the known variability of this compound.

  • Analyte Measurement: Both this compound and its active metabolite, 5-hydroxymethyl this compound (5-HMT), should be measured in plasma.[16][17]

  • Statistical Analysis: The 90% confidence interval for the ratio of geometric means (Test/Reference) for both AUC and Cmax should fall within the acceptance range of 80.00% to 125.00%.[16]

  • Study Population: Using a general population of healthy male and female subjects is recommended.[17] However, be prepared to handle high variability, potentially by enrolling a larger number of subjects or using a replicate design if the drug is classified as a "Highly Variable Drug Product" (HVDP).[18][19]

  • Fasting and Fed Studies: For extended-release formulations, conducting studies under both fasting and fed conditions is typically required.[17]

Q4: What are the recommended procedures for sample collection and analysis to ensure data quality?

Accurate and precise bioanalysis is fundamental for reliable pharmacokinetic data.

  • Bioanalytical Method: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the standard for quantifying this compound and 5-HMT in plasma due to its high sensitivity and specificity.[20][21]

  • Sample Preparation: Protein precipitation or liquid-liquid extraction are common methods for sample clean-up.[16][22][23]

  • Internal Standards: The use of stable isotope-labeled internal standards (e.g., deuterated this compound and 5-HMT) is crucial to correct for variability during sample processing and analysis.[22][21]

Data Presentation

Table 1: Influence of CYP2D6 Genotype on this compound Pharmacokinetic Parameters (Single 2 mg Oral Dose)

CYP2D6 Genotype GroupThis compound Cmax (ng/mL)This compound AUC0-24 (ng·h/mL)5-HMT Cmax (ng/mL)5-HMT AUC0-24 (ng·h/mL)Active Moiety* Cmax (ng/mL)Active Moiety* AUC0-24 (ng·h/mL)
wt/wt (EM)1.3 ± 0.64.9 ± 2.23.5 ± 1.222.1 ± 7.54.8 ± 1.527.0 ± 8.8
wt/10 (IM)2.1 ± 1.09.8 ± 4.53.1 ± 1.121.5 ± 7.15.2 ± 1.831.3 ± 10.1
10/10 (IM)4.5 ± 2.126.8 ± 12.42.5 ± 0.919.8 ± 6.97.0 ± 2.746.6 ± 17.5
5/10 (PM)6.2 ± 3.545.7 ± 25.11.8 ± 0.715.6 ± 5.88.0 ± 3.961.3 ± 29.3

*Active Moiety = this compound + 5-HMT. Data adapted from a study in healthy Korean subjects.[1]

Table 2: Pharmacokinetic Parameters of this compound in Extensive and Poor Metabolizers (4 mg Oral Dose, Twice Daily for 8 Days)

Metabolizer StatusThis compound Systemic Clearance (L/hr)This compound Elimination Half-life (hr)5-HMT Terminal Half-life (hr)
Extensive Metabolizers (EM)44 ± 132.3 ± 0.62.9 ± 0.4
Poor Metabolizers (PM)9.0 ± 2.1Significantly longer than EMsUndetectable

Data adapted from a study in male subjects.[2][4]

Experimental Protocols

1. CYP2D6 Genotyping Protocol

This protocol provides a general workflow for identifying CYP2D6 metabolizer status. Specific methodologies may vary between laboratories.

  • Objective: To determine the CYP2D6 genotype of study participants to stratify them into extensive, intermediate, and poor metabolizer groups.

  • Methodology:

    • Sample Collection: Collect whole blood samples in EDTA-containing tubes.

    • DNA Extraction: Isolate genomic DNA from the blood samples using a commercially available DNA extraction kit.

    • Genotyping Analysis: Utilize a validated genotyping assay to detect key CYP2D6 alleles, including those associated with reduced or no function (e.g., *3, *4, *5, *6, *10) and gene duplications. Common techniques include:

      • TaqMan SNP Genotyping Assays[6]

      • Luminex xTAG technology[2][24]

      • PharmacoScan or other microarray-based platforms[2][24]

      • Long-range PCR followed by Sanger sequencing for complex variants[2][6][24]

    • Data Interpretation: Assign a metabolizer phenotype based on the identified diplotype according to established guidelines (e.g., Clinical Pharmacogenetics Implementation Consortium - CPIC).

2. Bioanalytical Method for this compound and 5-HMT in Plasma using LC-MS/MS

This protocol outlines the key steps for the quantitative analysis of this compound and its active metabolite in plasma.

  • Objective: To accurately and precisely quantify the concentrations of this compound and 5-hydroxymethyl this compound (5-HMT) in human plasma samples.

  • Methodology:

    • Sample Preparation (Liquid-Liquid Extraction):

      • To 100 µL of plasma sample, add an internal standard solution (containing deuterated this compound and 5-HMT).

      • Add 2.5 mL of an extraction solvent (e.g., methyl tert-butyl ether).

      • Vortex for 10 minutes and then centrifuge at 4000 rpm for 10 minutes.

      • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue in the mobile phase.[22]

    • LC-MS/MS Analysis:

      • Liquid Chromatography (LC):

        • Column: A C18 or similar reverse-phase column (e.g., Ascentis Express RP amide, 50 mm x 4.6 mm, 2.7 µm).[22]

        • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[22][21]

        • Flow Rate: Typically 0.5 mL/min.[22][21]

      • Tandem Mass Spectrometry (MS/MS):

        • Ionization: Electrospray ionization (ESI) in positive ion mode.[16]

        • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, 5-HMT, and their respective internal standards.[16][22][21]

    • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Determine the concentrations of the unknown samples from this curve.

Visualizations

Tolterodine_Metabolism cluster_oral Oral Administration cluster_metabolism Hepatic Metabolism cluster_metabolites Metabolites This compound This compound CYP2D6 CYP2D6 (Extensive Metabolizers) This compound->CYP2D6 Primary Pathway CYP3A4 CYP3A4 (Poor CYP2D6 Metabolizers) This compound->CYP3A4 Alternative Pathway HMT 5-Hydroxymethyl this compound (Active Metabolite) CYP2D6->HMT NDT N-dealkylated this compound (Inactive) CYP3A4->NDT

Caption: this compound Metabolic Pathways.

Experimental_Workflow cluster_study_prep Study Preparation cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Subject_Screening Subject Screening (Inclusion/Exclusion Criteria) Genotyping CYP2D6 Genotyping Subject_Screening->Genotyping Stratification Stratification by Metabolizer Status Genotyping->Stratification Dosing This compound Administration (Standardized Conditions) Stratification->Dosing Sampling Blood Sample Collection (Defined Timepoints) Dosing->Sampling Sample_Prep Plasma Sample Preparation (LLE or PP) Sampling->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Quantification Quantification of This compound & 5-HMT LCMS->Quantification PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, etc.) Quantification->PK_Analysis Stats Statistical Analysis (by Genotype Group) PK_Analysis->Stats

Caption: Recommended Experimental Workflow.

Logical_Relationships cluster_causes Primary Causes cluster_strategies Reduction Strategies Variability High Inter-individual Variability CYP2D6 CYP2D6 Polymorphism Variability->CYP2D6 Renal Renal Impairment Variability->Renal DDI Drug-Drug Interactions Variability->DDI Genotyping Genotype-based Stratification Genotyping->Variability Reduce InclusionExclusion Strict Subject Selection Criteria InclusionExclusion->Variability Reduce Standardization Standardized Study Conditions Standardization->Variability Reduce Crossover Crossover Study Design Crossover->Variability Reduce

Caption: Strategies to Mitigate Variability.

References

Improving the yield and purity of enantioselective Tolterodine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the enantioselective synthesis of (R)-Tolterodine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the enantioselective synthesis of (R)-Tolterodine?

A1: The main strategies for enantioselective synthesis of (R)-Tolterodine include:

  • Asymmetric Hydrogenation: This often involves the hydrogenation of a coumarin (B35378) derivative, which can be synthesized via a Heck reaction.[1]

  • Rhodium-Catalyzed Asymmetric Conjugate Addition: This method typically uses arylboronic acids added to coumarin derivatives.[2][3]

  • Copper-Hydride (CuH)-Catalyzed Asymmetric Conjugate Reduction: This approach utilizes a β,β-diaryl-substituted unsaturated nitrile as a key intermediate.[4]

  • Lithiation/Borylation–Protodeboronation Methodology: This technique involves the stereoselective formation of a gem-diarylalkyl stereocenter.[5][6]

Q2: My enantiomeric excess (ee) is low. What are the common causes and how can I improve it?

A2: Low enantiomeric excess can stem from several factors. Consider the following:

  • Catalyst/Ligand Quality: Ensure the chiral ligand and metal catalyst are of high purity. Impurities can significantly impact stereoselectivity.

  • Reaction Conditions: Temperature, pressure, and solvent can dramatically influence enantioselectivity. Optimization of these parameters is crucial. For instance, in Rh-catalyzed additions to coumarins, lower temperatures (e.g., 50-60°C) have been shown to yield higher ee.[2]

  • Substrate Purity: Impurities in the starting material can interfere with the catalyst and reduce enantioselectivity.

  • Moisture and Air: Many asymmetric reactions are sensitive to air and moisture. Ensure anhydrous solvents and an inert atmosphere (e.g., argon or nitrogen).

Q3: The overall yield of my synthesis is poor. What are the key areas to investigate for improvement?

A3: Poor yields can arise from various issues throughout the synthetic route. Here are some troubleshooting steps:

  • Incomplete Reactions: Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion.

  • Side Reactions: Identify potential side products. For example, in the lithiation/borylation method, a solvent switch might be necessary to promote the desired rearrangement and avoid reversion to starting materials.[5]

  • Purification Losses: Evaluate your purification methods. Significant material can be lost during chromatography or crystallization steps.

  • Reagent Stoichiometry and Quality: Verify the concentration and purity of all reagents, especially organometallic compounds like Grignard or organolithium reagents.

Q4: I am facing difficulties in purifying the final (R)-Tolterodine product. What are the recommended purification strategies?

A4: Purification of (R)-Tolterodine can be challenging due to its physical properties.

  • Crystallization: The most common method for purification and chiral resolution is the diastereomeric salt crystallization of racemic Tolterodine with L-(+)-tartaric acid.[7][8]

  • Chromatography: Chiral HPLC can be used for both analytical determination of enantiomeric excess and for preparative separation of enantiomers.[9] Normal phase chromatography on silica (B1680970) gel is also used for intermediate purification steps.[10]

  • pH Adjustment: The basic nature of the amine in this compound allows for purification by adjusting the pH of the aqueous solution and performing extractions. For instance, impurities can be removed by washing at a specific pH range where the impurities are soluble, while the desired product is not.[11]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Enantioselectivity in Asymmetric Hydrogenation Inactive or poisoned catalyst.Ensure the catalyst (e.g., Rhodium or Iridium complex) is handled under inert conditions. Pre-screen for catalyst poisons in starting materials and solvents.
Suboptimal ligand.Screen different chiral ligands. The choice of ligand is critical for achieving high enantioselectivity.
Incorrect solvent or temperature.Experiment with different solvents and reaction temperatures. These parameters can have a significant impact on the stereochemical outcome.
Poor Yield in Rh-Catalyzed Conjugate Addition Inefficient transmetalation from the boronic acid.Ensure the boronic acid is of high quality. The presence of water can affect the efficiency of the reaction. Consider using freshly prepared or purified boronic acid.
Catalyst deactivation.Use a slightly higher catalyst loading or add the catalyst in portions. Ensure strict anaerobic conditions.
Incomplete Reaction in Lithiation/Borylation Poor formation of the lithium-ate complex.Ensure the organolithium reagent is titrated and of known concentration. Use freshly distilled, anhydrous solvents.
Slow 1,2-metallate rearrangement.The addition of Lewis acids like MgBr₂ can promote the rearrangement and improve the yield.[5] A solvent switch after the formation of the ate complex may also be beneficial.[5]
Formation of Impurities Side reactions due to reactive intermediates.Adjust reaction conditions such as temperature and addition rates to minimize side reactions.
Degradation of the product.This compound can be sensitive to certain conditions. Ensure appropriate work-up and purification conditions are used to prevent degradation.

Quantitative Data Summary

The following tables summarize the reported yields and enantiomeric excess (ee) for different enantioselective synthesis routes to (R)-Tolterodine.

Table 1: Comparison of Different Enantioselective Synthesis Methods for (R)-Tolterodine

Method Key Intermediate Catalyst/Reagent Overall Yield Enantiomeric Excess (ee) Reference
Rh-Catalyzed Asymmetric 1,4-Addition6-MethylcoumarinRh(acac)(C₂H₄)₂ / (R)-Segphos->99%[3]
CuH-Catalyzed Asymmetric Conjugate Reductionβ,β-diaryl-substituted unsaturated nitrile[(R)-DTBM-SEGPHOS]CuH-High[4]
Lithiation/Borylation–ProtodeboronationHomoallyl carbamates-BuLi / (-)-sparteine30%90%[6]
Asymmetric HydrogenationCoumarin derivative--High[1]

Table 2: Yield and Enantiomeric Excess for the Rh-Catalyzed Asymmetric Addition to 6-Methylcoumarin

Ligand Temperature (°C) Time (h) Yield (%) Enantiomeric Excess (ee) (%) Reference
(R)-Segphos10086099.1 (R)[2]
(R)-Segphos8087899.1 (R)[2]
(R)-Segphos6088899.6 (R)[2]
(R)-Segphos50127899.4 (R)[2]
(R)-Binap6087596.4 (R)[2]
(R)-P-Phos6089196.7 (R)[2]
(R)-P-Phos50129397.1 (R)[2]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to 6-Methylcoumarin

This protocol is based on the synthesis of the key intermediate, (R)-6-methyl-4-phenylchroman-2-one.

Materials:

  • Rh(acac)(C₂H₄)₂

  • (R)-Segphos ligand

  • 6-Methylcoumarin

  • Phenylboronic acid

  • 1,4-Dioxane (B91453)/H₂O (10:1)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate)

Procedure:

  • In a glovebox, a mixture of Rh(acac)(C₂H₄)₂ (3 mol %) and (R)-Segphos (3.3 mol %) in 1,4-dioxane is stirred for 10 minutes.

  • 6-Methylcoumarin (1.0 equiv) and phenylboronic acid (2.0 equiv) are added to the catalyst mixture.

  • The reaction vessel is sealed and heated to the desired temperature (e.g., 60 °C) for the specified time (e.g., 8 hours), as optimized in Table 2.[2]

  • After cooling to room temperature, the reaction mixture is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford (R)-6-methyl-4-phenylchroman-2-one.[10]

Protocol 2: Synthesis of (R)-Tolterodine from (R)-6-methyl-4-phenylchroman-2-one

Materials:

Procedure:

  • Reduction of the Lactone: (R)-6-methyl-4-phenylchroman-2-one is reduced with LiBH₄ in an appropriate solvent like THF to yield the corresponding diol.

  • Mesylation: The diol is then treated with methanesulfonyl chloride in the presence of triethylamine in dichloromethane to give the dimesylated compound.

  • Amination: The dimesylate is reacted with diisopropylamine in the presence of potassium iodide in acetonitrile to yield the mono-mesylated amine.

  • Hydrolysis: Finally, the remaining mesyl group is hydrolyzed with sodium hydroxide in a methanol/water mixture to give (R)-Tolterodine.

Visualizations

Enantioselective_Tolterodine_Synthesis_Workflow cluster_start Starting Materials cluster_methods Key Enantioselective Step cluster_intermediate Chiral Intermediate cluster_final Final Steps Starting_Material p-Cresol & Cinnamic Acid Derivatives or other precursors Asymmetric_Hydrogenation Asymmetric Hydrogenation Starting_Material->Asymmetric_Hydrogenation Rh_Addition Rh-Catalyzed Conjugate Addition Starting_Material->Rh_Addition CuH_Reduction CuH-Catalyzed Conjugate Reduction Starting_Material->CuH_Reduction Lithiation_Borylation Lithiation/Borylation Starting_Material->Lithiation_Borylation Chiral_Intermediate Key Chiral Intermediate (e.g., (R)-6-methyl-4-phenylchroman-2-one) Asymmetric_Hydrogenation->Chiral_Intermediate Rh_Addition->Chiral_Intermediate CuH_Reduction->Chiral_Intermediate Lithiation_Borylation->Chiral_Intermediate Final_Steps Further Functional Group Manipulations Chiral_Intermediate->Final_Steps Purification Purification (Crystallization/Chromatography) Final_Steps->Purification Final_Product (R)-Tolterodine Purification->Final_Product

Caption: Overview of major enantioselective synthesis routes to (R)-Tolterodine.

Troubleshooting_Low_Enantioselectivity Start Low Enantiomeric Excess (ee) Observed Check_Catalyst Verify Catalyst and Ligand Purity (handle under inert atmosphere) Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions (Temperature, Solvent, Pressure) Check_Catalyst->Check_Conditions If purity is confirmed Outcome_Not_Improved Still Low ee Check_Catalyst->Outcome_Not_Improved If impurities found Check_Substrate Analyze Purity of Starting Material Check_Conditions->Check_Substrate After optimization Check_Conditions->Outcome_Not_Improved If no improvement Check_Environment Ensure Anhydrous and Anaerobic Conditions Check_Substrate->Check_Environment If substrate is pure Check_Substrate->Outcome_Not_Improved If impurities found Outcome_Improved Enantioselectivity Improved Check_Environment->Outcome_Improved If conditions are optimal Re-evaluate Re-evaluate Ligand/Catalyst System Outcome_Not_Improved->Re-evaluate

Caption: Logical workflow for troubleshooting low enantioselectivity.

References

Mitigating the impact of CYP2D6 genetic variations in research study design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the impact of CYP2D6 genetic variations in their study designs.

Frequently Asked Questions (FAQs)

Q1: What is CYP2D6 and why is its genetic variation important in research?

A1: CYP2D6, or Cytochrome P450 2D6, is a critical enzyme primarily found in the liver that is responsible for the metabolism of approximately 20-25% of clinically used drugs.[1][2][3] These include medications from various therapeutic areas such as psychiatry, pain management, oncology, and cardiology.[2] The gene encoding CYP2D6 is highly polymorphic, meaning it has many variations (alleles).[1][2] These genetic variations can lead to significant differences in enzyme activity, affecting how individuals metabolize drugs.[3][4] Consequently, a patient's response to a standard drug dose can vary dramatically, ranging from therapeutic failure to severe adverse drug reactions.[2] Understanding and accounting for these variations is crucial in research to ensure data accuracy, patient safety, and the development of effective drug therapies.

Q2: How do different CYP2D6 metabolizer phenotypes affect drug metabolism?

A2: Based on their genetic makeup, individuals can be classified into different metabolizer phenotypes, which dictates how they process CYP2D6-substrate drugs:

  • Poor Metabolizers (PMs): These individuals have two non-functional copies of the CYP2D6 gene, leading to little or no enzyme activity.[5][6] They metabolize drugs slowly, which can cause the drug to accumulate to toxic levels.[4]

  • Intermediate Metabolizers (IMs): IMs have decreased CYP2D6 enzyme function.[6] They process drugs at a rate between that of poor and normal metabolizers.

  • Normal Metabolizers (NMs): Also referred to as extensive metabolizers (EMs), these individuals have two fully functional copies of the CYP2D6 gene and exhibit normal enzyme activity.[1][7]

  • Ultrarapid Metabolizers (UMs): UMs possess multiple copies of the functional CYP2D6 gene, resulting in very high enzyme activity.[4][5][6] They break down certain medications much faster than normal, which can lead to therapeutic failure at standard doses.[4]

Q3: What are the common challenges researchers face due to CYP2D6 variations?

A3: Researchers encounter several challenges stemming from CYP2D6 genetic polymorphisms:

  • Increased variability in drug response: Genetic differences can lead to high inter-individual variability in pharmacokinetic and pharmacodynamic data, making it difficult to establish a clear dose-response relationship.[8]

  • Risk of adverse drug reactions: PMs are at a higher risk of toxicity, while UMs may not receive therapeutic benefit from standard doses, potentially leading to treatment failure.[1][9]

  • Inaccurate phenotype prediction: While genotyping is the standard for predicting phenotype, factors like concurrent medications that inhibit CYP2D6 can lead to "phenoconversion," where a genotypic normal metabolizer behaves like a phenotypic poor metabolizer.[1][10]

  • Complex genotyping: The CYP2D6 gene is highly complex, with over 100 known alleles, including single nucleotide polymorphisms, deletions, and duplications, making comprehensive genotyping challenging.[2][10][11]

Q4: When is it critical to account for CYP2D6 status in a research study?

A4: It is critical to consider CYP2D6 status in a research study when:

  • The investigational drug is primarily metabolized by CYP2D6.

  • The drug has a narrow therapeutic index, meaning the difference between a therapeutic and toxic dose is small.

  • There is a known association between CYP2D6 metabolism and the drug's efficacy or safety profile.

  • The study population is known to have a high frequency of poor or ultrarapid metabolizer alleles.

  • Unexplained variability in drug response or a high incidence of adverse events is observed in early-phase trials.

Q5: What are the regulatory perspectives on considering CYP2D6 variations in drug development?

A5: Regulatory bodies like the U.S. Food and Drug Administration (FDA) recognize the importance of pharmacogenomics in drug development. The FDA provides guidance on when to submit pharmacogenomic data and includes a table of pharmacogenomic biomarkers in drug labeling.[12][13] For drugs that are significantly metabolized by CYP2D6, the FDA may require sponsors to conduct studies in individuals with different CYP2D6 genotypes to inform dosing recommendations.[13] While routine genotyping is not always mandated, the FDA encourages the use of pharmacogenomic data to support the safe and effective use of drugs.[14][15]

Troubleshooting Guides

Problem: Unexpectedly high variability in pharmacokinetic (PK) data.

Solution:

  • Assess the metabolic pathway: Determine if the investigational drug is a substrate of CYP2D6.

  • Review concomitant medications: Check if study participants are taking any known CYP2D6 inhibitors or inducers, which could cause phenoconversion.[1]

  • Perform CYP2D6 genotyping: If not already done, genotype study participants to identify different metabolizer phenotypes. This can help explain the observed variability.

  • Stratify data analysis: Analyze the PK data based on CYP2D6 genotype/phenotype groups. This can reveal distinct dose-exposure relationships for each group.

Problem: Higher than expected incidence of adverse events (AEs) in a clinical trial.

Solution:

  • Investigate the nature of the AEs: Determine if the AEs are consistent with drug accumulation.

  • CYP2D6 Genotyping: Conduct CYP2D6 genotyping on participants who experienced AEs and a control group. A higher prevalence of Poor Metabolizers in the AE group could indicate a causal link.

  • Dose Adjustment: Based on the findings, consider implementing genotype-guided dose adjustments for future trials. For example, PMs may require a lower dose.

  • Exclusion Criteria: For drugs with a high risk of toxicity in PMs, consider excluding this population from future studies or implementing strict monitoring protocols.

Problem: How to prospectively design a study that incorporates CYP2D6 genotyping.

Solution:

  • Pre-screening or Stratification:

    • Pre-screening: Genotype potential participants during the screening phase and enroll specific phenotypes to either enrich the study with certain metabolizer groups or to exclude those at high risk (e.g., PMs for a drug with toxicity concerns).

    • Stratification: Enroll a diverse population and then stratify randomization based on CYP2D6 metabolizer status to ensure a balanced distribution of phenotypes across treatment arms.

  • Genotype-guided Dosing: Design the study with pre-defined dose adjustments based on genotype. For instance, UMs might receive a higher dose, while PMs receive a lower dose.

  • Sample Collection: Ensure that protocols for DNA sample collection (e.g., blood, saliva) are in place and that informed consent includes permission for genetic testing.

Data Presentation

Table 1: CYP2D6 Metabolizer Phenotypes and their Clinical Implications

PhenotypeGenotypeCYP2D6 ActivityClinical Implication for Substrates
Poor Metabolizer (PM) Two non-functional allelesAbsentIncreased plasma concentrations, risk of toxicity.[4][5]
Intermediate Metabolizer (IM) One reduced-function and one non-functional allele, or two reduced-function allelesDecreasedHigher than normal plasma concentrations.[6]
Normal Metabolizer (NM) Two functional allelesNormalExpected drug response at standard doses.[1][6]
Ultrarapid Metabolizer (UM) Multiple copies of functional allelesIncreasedDecreased plasma concentrations, risk of therapeutic failure.[4][5]

Table 2: Frequency of CYP2D6 Phenotypes in Different Ethnic Populations

PhenotypeCaucasiansEast AsiansAfricans/African Americans
Poor Metabolizer (PM) 5-10%~1%2-7%
Intermediate Metabolizer (IM) 10-15%40-50%30-40%
Normal Metabolizer (NM) 65-80%40-50%50-65%
Ultrarapid Metabolizer (UM) 3-5%~1%3-29%

Frequencies are approximate and can vary within specific populations.

Experimental Protocols

Methodology: CYP2D6 Genotyping using TaqMan® Real-Time PCR Assay

This protocol provides a general overview for determining CYP2D6 single nucleotide polymorphisms (SNPs) and copy number variations (CNVs).

1. DNA Extraction:

  • Extract genomic DNA from whole blood or saliva samples using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit).

  • Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity.

2. SNP Genotyping:

  • Use pre-designed TaqMan® SNP Genotyping Assays for the specific CYP2D6 alleles of interest (e.g., *3, *4, *10, *41).[16]

  • Prepare a PCR reaction mix containing TaqMan® Genotyping Master Mix, the specific SNP assay, and the genomic DNA sample.

  • Run the reaction on a real-time PCR instrument according to the manufacturer's protocol.

  • Analyze the results using the instrument's software to determine the genotype for each SNP.

3. Copy Number Variation (CNV) Analysis:

  • Use a TaqMan® Copy Number Assay for a specific region of the CYP2D6 gene (e.g., targeting exon 9).[7][16]

  • A TaqMan® Copy Number Reference Assay (e.g., RNase P) is run in parallel as a control.

  • Prepare the PCR reaction as described for SNP genotyping, including both the target and reference assays.

  • Analyze the data using CopyCaller® Software or similar to determine the gene copy number (e.g., 0, 1, 2, or >2 copies).

4. Data Interpretation:

  • Combine the SNP and CNV data to determine the diplotype (the combination of two alleles) for each participant.

  • Use the diplotype to assign a predicted metabolizer phenotype (PM, IM, NM, or UM) based on established allele functionality tables from resources like the Clinical Pharmacogenetics Implementation Consortium (CPIC).[17]

Mandatory Visualizations

CYP2D6_Metabolism_Pathway cluster_UM Ultrarapid Metabolizer (UM) cluster_NM Normal Metabolizer (NM) cluster_PM Poor Metabolizer (PM) UM_Drug Drug (Standard Dose) UM_CYP2D6 CYP2D6 (High Activity) UM_Drug->UM_CYP2D6 Rapid Metabolism UM_Metabolite Inactive Metabolite (High Concentration) UM_CYP2D6->UM_Metabolite UM_Outcome Therapeutic Failure UM_Metabolite->UM_Outcome NM_Drug Drug (Standard Dose) NM_CYP2D6 CYP2D6 (Normal Activity) NM_Drug->NM_CYP2D6 Normal Metabolism NM_Metabolite Inactive Metabolite (Normal Concentration) NM_CYP2D6->NM_Metabolite NM_Outcome Therapeutic Effect NM_Metabolite->NM_Outcome PM_Drug Drug (Standard Dose) PM_CYP2D6 CYP2D6 (No/Low Activity) PM_Drug->PM_CYP2D6 Slow/No Metabolism PM_Accumulation Drug Accumulation (High Concentration) PM_CYP2D6->PM_Accumulation PM_Outcome Adverse Drug Reaction PM_Accumulation->PM_Outcome

Caption: Drug metabolism pathway in different CYP2D6 metabolizer phenotypes.

Study_Design_Workflow Start Study Planning Is_CYP2D6_Substrate Is the drug a CYP2D6 substrate? Start->Is_CYP2D6_Substrate No_Action Standard Study Design Is_CYP2D6_Substrate->No_Action No Genotyping_Strategy Select Genotyping Strategy Is_CYP2D6_Substrate->Genotyping_Strategy Yes PreScreen Pre-screening of Participants Genotyping_Strategy->PreScreen Stratification Stratified Randomization Genotyping_Strategy->Stratification Dose_Adjustment Genotype-Guided Dosing Genotyping_Strategy->Dose_Adjustment Enrichment Enrich for Specific Phenotypes PreScreen->Enrichment Exclusion Exclude High-Risk Phenotypes PreScreen->Exclusion Balanced_Arms Ensure Balanced Arms Stratification->Balanced_Arms Personalized_Dose Administer Personalized Dose Dose_Adjustment->Personalized_Dose Execute_Trial Execute Clinical Trial Enrichment->Execute_Trial Exclusion->Execute_Trial Balanced_Arms->Execute_Trial Personalized_Dose->Execute_Trial Genotype_Phenotype_Outcome Genotype CYP2D6 Genotype (e.g., *4/*4) Phenotype Predicted Phenotype (e.g., Poor Metabolizer) Genotype->Phenotype predicts PK_PD Pharmacokinetics/ Pharmacodynamics Phenotype->PK_PD influences Drug_Admin Drug Administration (Standard Dose) Drug_Admin->PK_PD Outcome Clinical Outcome (e.g., Toxicity) PK_PD->Outcome determines

References

Preventing degradation of Tolterodine during sample storage and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Tolterodine during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause this compound degradation in a sample?

A1: this compound is susceptible to degradation under several conditions. The primary factors that can lead to its degradation include exposure to alkaline (basic) conditions, oxidative stress, and high temperatures.[1][2][3][4] It has been shown to be relatively stable under acidic, hydrolytic (water), and photolytic (light) conditions.[5]

Q2: What are the known degradation products of this compound?

A2: Several degradation products of this compound have been identified. One significant degradant found during stability studies is 2-(3-amino-1-phenylpropyl)-4-methylphenol, also known as des-N,N-diisopropyl this compound.[1] Another impurity identified in stability samples is 6-methyl-4-phenylchroman-2-ol. Other potential impurities can arise from the synthesis process or degradation over time and may include oxidized forms and hydrolysis products.[6][7]

Q3: What are the recommended storage conditions for this compound samples to minimize degradation?

A3: To ensure the stability of this compound in samples, it is recommended to store them at room temperature, between 20°C to 25°C (68°F to 77°F).[8] For short-term transport, exposure to temperatures between 15°C to 30°C (59°F to 86°F) is acceptable.[8] It is also crucial to protect samples from light and store them in a cool, dry place.[8] For long-term storage, especially for biological matrices, freezing the samples is a common practice, though specific stability data at freezing temperatures should be established.

Q4: How long are this compound solutions stable at room temperature?

A4: Studies have shown that standard and sample solutions of this compound tartrate in a diluent (a mixture of acetonitrile (B52724) and a buffer) are stable for up to 48 hours at room temperature.[1][2]

Troubleshooting Guides

Issue 1: I am observing unexpected peaks in my chromatogram when analyzing this compound samples.

  • Possible Cause 1: Sample Degradation. This is a likely cause if the samples were not handled or stored properly.

    • Troubleshooting Steps:

      • Review your sample handling and storage procedures. Were the samples exposed to high temperatures, strong bases, or oxidizing agents?

      • Prepare a fresh standard of this compound and a new sample from a reliable source. Analyze them immediately to see if the unexpected peaks are still present.

      • If possible, use a validated stability-indicating method (like the ones described in the experimental protocols section) to confirm if the extra peaks correspond to known degradation products.

  • Possible Cause 2: Contamination. The unexpected peaks could be from contaminated solvents, glassware, or the HPLC/UPLC system itself.

    • Troubleshooting Steps:

      • Run a blank injection (only the mobile phase) to check for system contamination.

      • Prepare fresh mobile phases using high-purity solvents and reagents.

      • Ensure all glassware is thoroughly cleaned.

Issue 2: My quantitative results for this compound are lower than expected.

  • Possible Cause 1: Degradation during sample preparation or analysis.

    • Troubleshooting Steps:

      • Minimize the time between sample preparation and analysis.

      • Ensure that the pH of your sample solutions is not alkaline.

      • If using an autosampler, check if it is temperature-controlled to prevent degradation of samples waiting for injection.

  • Possible Cause 2: Inaccurate standard preparation or instrument calibration.

    • Troubleshooting Steps:

      • Prepare a fresh set of calibration standards from a certified reference standard.

      • Verify the accuracy of your pipettes and other volumetric glassware.

      • Perform a system suitability test to ensure the analytical instrument is performing correctly.

Quantitative Data Summary

The following tables summarize the results from forced degradation studies on this compound tartrate, providing an indication of its stability under various stress conditions.

Table 1: Summary of Forced Degradation Studies for this compound Tartrate

Stress ConditionReagent/Condition DetailsDurationTemperatureDegradation ObservedReference
Acid Hydrolysis 1 N HCl2 hours80°CNo significant degradation[1]
5 N HCl2 hours80°C0.2%[3]
Base Hydrolysis 1 N NaOH2 hours80°CSignificant degradation[1]
5 N NaOH2 hours80°C0.1%[3]
Oxidative Degradation 6% H₂O₂2 hours50°CSlight degradation[1]
3%, 10%, 30% H₂O₂--Degradation observed[3]
Thermal Degradation Dry Heat24 hours105°CSlight degradation[1]
Dry Heat3 days100°C-[3]
Photolytic Degradation (UV and Visible Light) 1.2 million lux hours (visible) & 200 watt hours/m² (UV)-25°CNo degradation[1]
UV light2 days--[3]
Hydrolytic Degradation (Water) Water2 hours80°CNo degradation[1]
Humidity 90% RH7 days25°CNo degradation[1]

Experimental Protocols

Protocol 1: Stability-Indicating RP-UPLC Method

This protocol is based on a validated method for the quantitative determination of this compound and its impurities.[1]

  • Instrumentation: Waters ACQUITY UPLC™ system with a PDA detector.

  • Column: Waters ACQUITY UPLC™ BEH shield RP18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase:

  • Detection Wavelength: 210 nm.

  • Sample Preparation:

    • Diluent: Mixture of Solvent A and Acetonitrile (50:50 v/v).

    • Standard Solution: Prepare a stock solution of this compound tartrate in the diluent at a concentration of 300 µg/mL.

    • Sample Solution: For a drug product, dissolve an amount equivalent to 25 mg of this compound tartrate in the diluent with sonication for about 30 minutes to achieve a final concentration of 500 µg/mL.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol is based on a validated method for the estimation of this compound in tablet dosage form.[2]

  • Instrumentation: HPLC system with a UV-VIS detector (e.g., Shimadzu).

  • Column: Hypersil BDS C18.

  • Mobile Phase: Potassium Phosphate buffer (pH 4.5) and acetonitrile with a gradient program.

  • Detection Wavelength: 205 nm.

  • Sample Preparation:

    • Diluent (Sample Solvent): Not explicitly specified, but likely a mixture of the mobile phase components.

    • Standard Solution: Prepare a stock solution of this compound tartrate (40 mg in 100 mL of diluent). Further dilute 5 mL of this stock to 50 mL to obtain a concentration of 40 µg/mL.

    • Sample Solution: Weigh and powder ten tablets. Take an amount of powder equivalent to the average tablet weight and prepare a solution in the diluent.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Start: Receive/Collect Sample weigh Accurately weigh sample start->weigh dissolve Dissolve in appropriate diluent (e.g., Acetonitrile/Buffer) weigh->dissolve sonicate Sonicate to ensure complete dissolution dissolve->sonicate filter Filter the sample solution sonicate->filter inject Inject sample into HPLC/UPLC system filter->inject Prepared Sample separate Separation on C18 column (Gradient elution) inject->separate detect UV Detection (e.g., 210 nm or 205 nm) separate->detect integrate Integrate peaks detect->integrate Chromatogram quantify Quantify this compound and any degradation products integrate->quantify report Report results quantify->report end End: Final Report report->end

Figure 1. A generalized experimental workflow for the analysis of this compound samples.

degradation_pathway cluster_stress Stress Conditions cluster_products Degradation Products This compound This compound base Base Hydrolysis (e.g., NaOH) This compound->base oxidation Oxidation (e.g., H₂O₂) This compound->oxidation thermal Thermal Stress (e.g., >100°C) This compound->thermal des_diisopropyl des-N,N-diisopropyl this compound base->des_diisopropyl other Other Oxidized/ Hydrolyzed Products oxidation->other chromanol 6-methyl-4-phenylchroman-2-ol thermal->chromanol

Figure 2. Potential degradation pathways of this compound under various stress conditions.

References

Technical Support Center: Refinement of Animal Models for Human Overactive Bladder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of animal models mimicking human overactive bladder (OAB).

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the creation and assessment of OAB animal models.

Partial Bladder Outlet Obstruction (pBOO) Model

Question: After pBOO surgery, some animals develop complete urinary retention and bladder distension, while others show no signs of obstruction. How can I achieve a consistent partial obstruction?

Answer: Achieving a consistent degree of urethral ligation is crucial for a successful pBOO model. Here are some key factors to consider:

  • Surgical Technique: The perineal approach to the bulbous urethra is often preferred over the retropubic approach in male rats as it is associated with shorter operative times and lower morbidity.[1] For female rats, a transurethral catheter can be used as a guide during ligation to ensure a constant degree of partial obstruction.

  • Ligation Suture: Use a non-absorbable suture material like silk. The tightness of the ligature is critical. It should be snug but not completely occlude the urethra.

  • Use of a Spacer: Placing a catheter or rod of a specific diameter alongside the urethra during ligation and then removing it after tying the suture can help standardize the degree of obstruction.[2][3]

  • Post-operative Monitoring: Closely monitor the animals for signs of complete retention (e.g., distended bladder, lack of urination) within the first 24-48 hours. If complete retention occurs, gentle bladder massage may be attempted. If it persists, the animal may need to be euthanized as it indicates a failed procedure.

Question: What are the expected urodynamic changes in a successful pBOO model in rats?

Answer: Successful pBOO in rats typically leads to a compensated phase of bladder hypertrophy followed by decompensation. Urodynamic parameters are key to assessing the model's development. In the early phase (e.g., 2 weeks), you can expect to see elevated maximum and baseline pressures, a prolonged intercontraction interval, and increased residual volume and bladder capacity, with decreased voiding efficiency.[4] In the chronic phase (e.g., 6 months), bladder capacity and residual urine volume are significantly increased compared to controls.[5]

Cyclophosphamide (B585) (CYP)-Induced Cystitis Model

Question: I am observing high mortality and significant weight loss in my mice after CYP administration. How can I refine my protocol to reduce systemic toxicity?

Answer: Cyclophosphamide can cause significant systemic toxicity. To mitigate this, consider the following:

  • Dosage and Schedule: The dose and frequency of CYP administration are critical. Chronic, lower-dose regimens may be better tolerated than a single high dose. For example, a chronic model in mice can be induced with intraperitoneal injections of 40 mg/kg or 80 mg/kg every two days for a total of four injections.[6][7] A dose of 100 mg/kg has been shown to have a comparable antitumor effect with less weight loss than higher doses in some mouse models.[8]

  • Hydration: Ensure adequate hydration to help dilute acrolein, the toxic metabolite of CYP, in the urine.

  • MESNA Co-administration: Co-administration of 2-mercaptoethane sulfonate sodium (MESNA) can neutralize acrolein in the urine, reducing bladder-specific toxicity and potentially some systemic effects.

  • Supportive Care: Provide supportive care, including fluid therapy and nutritional support, to help animals cope with the systemic effects of CYP.

Question: The severity of bladder inflammation and hyperactivity is inconsistent across my CYP-treated animals. How can I improve the reproducibility of the model?

Answer: Individual animal responses to CYP can vary. To improve consistency:

  • Standardized Administration: Use a consistent route (intraperitoneal is common) and time of day for CYP administration.

  • Animal Strain and Sex: Be aware that different mouse strains and sexes can respond differently to CYP. Ensure you are using a consistent strain and sex for your experimental groups.

  • Urothelial Barrier Disruption: The urothelium is a primary target of acrolein. The degree of urothelial damage can influence the severity of the OAB phenotype. While not a direct solution for CYP variability, understanding the extent of urothelial damage through histology can help interpret variable functional results.

Cystometry Troubleshooting

Question: I am having trouble obtaining stable and reproducible cystometric recordings. What are some common sources of artifacts and how can I minimize them?

Answer: Cystometry in small rodents is technically challenging and prone to artifacts. Here are some tips for improving your recordings:

  • Anesthesia: The choice and depth of anesthesia can significantly impact bladder function. Urethane (B1682113) is commonly used for terminal urodynamic studies in rodents as it is thought to have minimal effects on the micturition reflex. However, isoflurane (B1672236) can also be used, though it may reduce the frequency and amplitude of external urethral sphincter (EUS) EMG activity during voiding compared to urethane.[9] Maintain a stable level of anesthesia throughout the recording period.

  • Catheterization: The type, size, and placement of the bladder catheter are critical. A transvesical (suprapubic) catheter is often preferred over a transurethral catheter to avoid urethral irritation. Ensure the catheter is securely placed in the bladder dome and does not obstruct the bladder outlet. The size of the catheter can also influence pressure recordings.[10] Allow for a recovery period of at least 5 days after catheter implantation for chronic studies to allow bladder swelling to resolve.[9]

  • Infusion Rate: The saline infusion rate can affect bladder capacity and the frequency of voiding contractions. A slower infusion rate is generally more physiological.

  • Animal Restraint and Movement: For awake cystometry, animal movement is a major source of artifacts. While restraint cages can reduce movement, they can also induce stress, which may alter bladder function. Telemetric systems can allow for recordings in freely moving animals, reducing stress and movement artifacts.[11]

  • Data Analysis: Be consistent in how you define and measure urodynamic parameters. For example, clearly define what constitutes a non-voiding contraction versus a voiding contraction.[11][12]

Quantitative Data Summary

The following tables summarize key urodynamic parameters from different OAB animal models. These values can serve as a reference for researchers to compare their own experimental results.

Table 1: Urodynamic Parameters in Rat Partial Bladder Outlet Obstruction (pBOO) Model

ParameterControl2 weeks pBOO9 weeks pBOO
Maximum Pressure (cmH₂O) 35.7 ± 2.154.9 ± 3.848.3 ± 4.5
Baseline Pressure (cmH₂O) 8.9 ± 0.715.2 ± 1.312.6 ± 1.1
Intercontraction Interval (s) 289.4 ± 34.5432.7 ± 51.2398.1 ± 45.9
Residual Volume (mL) 0.08 ± 0.020.45 ± 0.090.62 ± 0.11
Bladder Capacity (mL) 0.54 ± 0.071.21 ± 0.151.45 ± 0.18
Voiding Efficiency (%) 85.2 ± 3.462.8 ± 5.157.2 ± 6.3

Data are presented as mean ± SEM. Sourced from Metformin ameliorates bladder dysfunction in a rat model of partial bladder outlet obstruction.[4]

Table 2: Urodynamic Parameters in Mouse Cyclophosphamide (CYP)-Induced Cystitis Model

ParameterControlCYP-Treated
Urinary Frequency (voids/hour) 2.8 ± 0.47.2 ± 1.1
Mean Voided Volume (mL) 0.18 ± 0.030.07 ± 0.01
Micturition Pressure (cmH₂O) 25.4 ± 1.822.1 ± 2.3
Intercontractile Interval (s) 485.6 ± 55.2198.3 ± 28.7

Data are presented as mean ± SD. Sourced from Nrf2 Pathway Ameliorates Bladder Dysfunction in Cyclophosphamide-Induced Cystitis via Suppression of Oxidative Stress.[13]

Experimental Protocols

Partial Bladder Outlet Obstruction (pBOO) Surgery in Rats (Perineal Approach)

Materials:

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Surgical instruments (scalpel, forceps, scissors, needle holder)

  • 4-0 silk suture

  • Catheter or metal rod of a specific diameter (e.g., 1.0 mm)

  • Analgesics

  • Sterile saline

Procedure:

  • Anesthetize the rat and place it in a supine position.

  • Shave and disinfect the perineal area.

  • Make a small vertical midline incision in the perineum to expose the bulbospongiosus muscle.

  • Carefully dissect the muscle to expose the urethra.

  • Pass a 4-0 silk suture around the urethra.

  • Place a catheter or rod of the desired diameter alongside the urethra.

  • Tie the suture snugly around the urethra and the catheter/rod.

  • Carefully remove the catheter/rod, leaving the ligature in place to create a partial obstruction.

  • Close the incision in layers.

  • Administer post-operative analgesia and monitor the animal for recovery.

Cyclophosphamide (CYP)-Induced Cystitis in Mice

Materials:

  • Cyclophosphamide (CYP)

  • Sterile saline

  • Insulin syringes with 27-gauge needles

  • Anesthesia (e.g., isoflurane) for injections

Procedure:

  • Prepare a fresh solution of CYP in sterile saline at the desired concentration (e.g., 40 mg/kg or 80 mg/kg).

  • Briefly anesthetize the mouse with isoflurane.

  • Administer the CYP solution via intraperitoneal (i.p.) injection.

  • For a chronic model, repeat the injections every other day for a total of four injections.[7][14]

  • Monitor the animals daily for weight loss and signs of distress.

  • Urodynamic or behavioral assessments can be performed at a specified time point after the final injection (e.g., 48 hours).

Cystometry in Anesthetized Rats

Materials:

  • Anesthesia (e.g., urethane)

  • Infusion pump

  • Pressure transducer

  • Data acquisition system

  • PE-50 tubing

  • 3-way stopcock

  • Sterile saline

Procedure:

  • Anesthetize the rat with urethane (1.2 g/kg, s.c.).[15]

  • Make a midline abdominal incision to expose the bladder.

  • Insert a PE-50 catheter with a flared tip into the dome of the bladder and secure it with a purse-string suture.[15]

  • Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.

  • Close the abdominal incision.

  • Allow the animal to stabilize for at least 30-60 minutes.

  • Connect the bladder catheter to the infusion pump and pressure transducer via a 3-way stopcock.

  • Begin infusing warm sterile saline into the bladder at a constant rate (e.g., 0.04-0.2 mL/min).[16]

  • Record intravesical pressure continuously to obtain multiple voiding cycles.

  • Analyze the recordings for parameters such as bladder capacity, voiding pressure, intercontraction interval, and the presence of non-voiding contractions.

Masson's Trichrome Staining for Bladder Fibrosis

Materials:

  • Paraffin-embedded bladder tissue sections

  • Bouin's solution

  • Weigert's iron hematoxylin (B73222)

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic/phosphotungstic acid solution

  • Aniline (B41778) blue solution

  • 1% acetic acid solution

  • Ethanol (B145695) series (70%, 95%, 100%)

  • Xylene

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Mordant in Bouin's solution for 1 hour at 56°C.[17]

  • Wash in running tap water until the yellow color is removed.

  • Stain in Weigert's iron hematoxylin for 10 minutes to stain the nuclei black.[17]

  • Wash in running tap water.

  • Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes to stain muscle and cytoplasm red.[17]

  • Differentiate in phosphomolybdic/phosphotungstic acid solution until the collagen is decolorized.

  • Stain in aniline blue solution for 5-10 minutes to stain collagen blue.[17]

  • Differentiate in 1% acetic acid solution.

  • Dehydrate through an ethanol series, clear in xylene, and mount with a coverslip.

Visualizations

Signaling Pathway

G cluster_0 Bladder Smooth Muscle Cell β3AR β3-Adrenergic Receptor G_protein Gs Protein β3AR->G_protein Agonist Binding AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation K_channel Large Conductance Ca2+-activated K+ (BK) Channels PKA->K_channel Phosphorylation & Activation Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ Efflux Relaxation Smooth Muscle Relaxation Hyperpolarization->Relaxation

Caption: β3-Adrenergic receptor signaling pathway in bladder smooth muscle relaxation.

Experimental Workflow

G cluster_animal_model Animal Model Development cluster_drug_testing Drug Efficacy Testing cluster_endpoints Endpoint Analysis Animal_Selection Animal Selection (Rat/Mouse, Strain, Sex) Acclimatization Acclimatization Animal_Selection->Acclimatization Baseline_Measures Baseline Urodynamics/ Behavioral Assessment Acclimatization->Baseline_Measures Model_Induction OAB Model Induction (pBOO or CYP) Baseline_Measures->Model_Induction Post_Induction_Monitoring Post-Induction Monitoring (Health & Model Development) Model_Induction->Post_Induction_Monitoring Treatment_Groups Randomization to Treatment Groups (Vehicle, Drug Doses) Post_Induction_Monitoring->Treatment_Groups Drug_Administration Drug Administration (Route, Frequency, Duration) Treatment_Groups->Drug_Administration Endpoint_Assessment Endpoint Assessment Drug_Administration->Endpoint_Assessment Urodynamics Urodynamic Analysis (Cystometry) Endpoint_Assessment->Urodynamics Histology Histological Analysis (e.g., Fibrosis) Endpoint_Assessment->Histology Data_Analysis Data Analysis & Interpretation Urodynamics->Data_Analysis Histology->Data_Analysis Biochemical Biochemical Assays (e.g., Biomarkers) Biochemical->Data_Analysis Endpoint_assessment Endpoint_assessment Endpoint_assessment->Biochemical

Caption: Experimental workflow for OAB animal model development and drug testing.

Troubleshooting Logic

G cluster_pBOO pBOO Model cluster_CYP CYP Model cluster_Cystometry Cystometry Issues Start Inconsistent OAB Phenotype Observed Check_Model Which OAB Model? Start->Check_Model Check_Ligation Check Ligation Technique Check_Model->Check_Ligation pBOO Check_Dose Review CYP Dose & Schedule Check_Model->Check_Dose CYP Check_Spacer Consistent Spacer Diameter? Check_Ligation->Check_Spacer Check_PostOp Monitor Post-Op for Retention Check_Spacer->Check_PostOp Check_Urodynamics Review Urodynamic Protocol Check_PostOp->Check_Urodynamics Check_Route Consistent Admin Route? Check_Dose->Check_Route Check_Hydration Ensure Adequate Hydration Check_Route->Check_Hydration Check_Hydration->Check_Urodynamics Check_Anesthesia Stable Anesthesia Level? Check_Urodynamics->Check_Anesthesia Yes Refine_Protocol Refine Protocol & Re-evaluate Check_Urodynamics->Refine_Protocol No Check_Catheter Catheter Placement & Patency OK? Check_Anesthesia->Check_Catheter Check_Infusion Consistent Infusion Rate? Check_Catheter->Check_Infusion Check_Infusion->Refine_Protocol

Caption: Troubleshooting flowchart for inconsistent OAB phenotype in animal models.

References

Technical Support Center: Tolterodine Dosing Regimen Optimization in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing Tolterodine in long-term animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the key pharmacokinetic differences of this compound across common animal models?

A1: Significant species-dependent variations exist in the pharmacokinetics of this compound. Bioavailability is notably different, ranging from 2-20% in rodents to 58-63% in dogs.[1] The metabolic profile in rats also differs from that in mice and dogs, with the latter two being more comparable to humans.[1] Consequently, direct dose extrapolation between species is not advisable without considering these differences.

Q2: How does the metabolism of this compound affect dose selection in long-term studies?

A2: this compound is extensively metabolized, primarily through two pathways: hydroxylation and N-dealkylation.[1] The hydroxylation pathway is a high-affinity, low-capacity route, while N-dealkylation is a low-affinity, high-capacity pathway.[1] This can lead to non-linear increases in this compound concentrations with repeated dosing, particularly in mice, as the primary metabolic pathway may become saturated.[1] Researchers should be aware of this potential for non-linear kinetics when designing long-term studies and selecting dose levels.

Q3: What are the common antimuscarinic side effects observed in animal studies, and at what doses do they typically occur?

A3: As a muscarinic receptor antagonist, this compound can induce expected antimuscarinic effects.[2][3] In mice, increased motor activity, mydriasis (dilation of the pupil), and decreased intestinal motility are seen at doses greater than 15 mg/kg.[2] In dogs, similar effects are observed at doses exceeding 1 mg/kg.[2] Other potential side effects include dry mouth, dry eyes, constipation, and drowsiness.[3]

Q4: Are there any notable cardiovascular effects of this compound to monitor in long-term studies?

A4: Yes, cardiovascular effects, particularly changes in heart rate and QT interval, should be monitored. In conscious dogs, an increased heart rate was observed at 1 mg/kg.[2] Prolongation of the QT-interval was recorded in dogs at a dose of 4.5 mg/kg in a 26-week toxicity study, although the values remained within the normal range.[2] Low doses of this compound can potentially cause an increase in heart rate.[3]

Troubleshooting Guide

Issue 1: Unexpectedly high or low drug exposure (AUC) in a long-term study.

  • Possible Cause: Non-linear pharmacokinetics due to saturation of metabolic pathways, especially with increasing or repeated doses.[1][2]

  • Troubleshooting Steps:

    • Review the dosing regimen and frequency. Consider if the dose is approaching the saturation point of the hydroxylation pathway.[1]

    • Conduct interim pharmacokinetic analysis to assess dose proportionality.

    • If non-linearity is confirmed, consider adjusting the dose or the dosing interval.

Issue 2: Progressive decrease in food and water consumption over time.

  • Possible Cause: Onset of significant antimuscarinic side effects such as dry mouth and decreased intestinal motility, which can impact animal well-being and behavior.[2][3]

  • Troubleshooting Steps:

    • Carefully observe animals for clinical signs of discomfort.

    • Consider reducing the dose to a lower, better-tolerated level.

    • Ensure easy access to softened food and water.

    • If severe, humane endpoints should be considered in consultation with veterinary staff.

Issue 3: Inconsistent efficacy in bladder function studies over the long term.

  • Possible Cause: Development of tolerance or changes in receptor sensitivity. While long-term studies in humans show maintained efficacy, this could be a variable in animal models.[4] Another possibility is that the underlying pathology in the animal model is not responsive to anticholinergic treatment.[5]

  • Troubleshooting Steps:

    • Re-evaluate the animal model to ensure it is appropriate for testing a muscarinic antagonist.

    • Incorporate urodynamic assessments at multiple time points throughout the study to track functional changes.

    • Consider a washout period followed by re-administration to assess for tachyphylaxis.

Data Presentation

Table 1: Summary of this compound Pharmacokinetics in Different Species

ParameterMouseRatDog
Oral Bioavailability 2-20%[1]2-20%[1]58-63%[1]
Time to Peak Serum Conc. < 1 hour[1]< 1 hour[1]< 1 hour[1]
Elimination Half-life < 2 hours[1]< 2 hours[1]< 2 hours[1]
Clearance 10-15 L/h·kg[1]10-15 L/h·kg[1]1.4 L/h·kg[1]
Primary Metabolism Similar to humans[1]Different from humans[1]Similar to humans[1]

Table 2: No Observed Adverse Effect Level (NOAEL) and Doses Associated with Effects

SpeciesNOAEL / Effect LevelObserved EffectReference
Mouse 10 mg/kg (NOAEL)-[2]
>15 mg/kgDecreased intestinal motility[2]
15-50 mg/kgIncreased diuresis[2]
Dog 4.5 mg/kg (top-dose in long-term study)-[2]
>1 mg/kgIncreased motor activity, mydriasis[2]
4.5 mg/kgQT-interval prolongation (within normal range)[2]

Experimental Protocols

Protocol 1: General Pharmacokinetic Study Design

This protocol outlines a general approach for determining the pharmacokinetic profile of this compound in a specific animal model.

  • Animal Model: Select the appropriate species (e.g., Sprague-Dawley rats, Beagle dogs). Ensure animals are healthy and acclimated to the facility.

  • Dosing:

    • Administer this compound orally (gavage) or intravenously.

    • For oral administration, use a dose that is relevant to the intended long-term study.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Process blood to obtain plasma or serum and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound and its major active metabolite, 5-hydroxymethyl this compound.

  • Pharmacokinetic Analysis:

    • Use appropriate software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Mandatory Visualizations

TolterodineMetabolicPathway This compound This compound Hydroxylation Hydroxylation (High Affinity, Low Capacity) This compound->Hydroxylation CYP2D6 NDealkylation N-Dealkylation (Low Affinity, High Capacity) This compound->NDealkylation Metabolite 5-Hydroxymethyl this compound (Active Metabolite) Hydroxylation->Metabolite InactiveMetabolites Inactive Metabolites NDealkylation->InactiveMetabolites

Caption: Metabolic pathways of this compound.

DosingOptimizationWorkflow start Start: Define Study Objectives pk_study Conduct Pilot PK Study (Single Dose) start->pk_study dose_selection Initial Dose Selection (Based on PK and literature) pk_study->dose_selection repeat_dose Short-term Repeat Dose Study (e.g., 7-14 days) dose_selection->repeat_dose observe Monitor for Adverse Effects and Tolerability repeat_dose->observe decision Dose Adjustment Needed? observe->decision decision->dose_selection Yes long_term Initiate Long-Term Study decision->long_term No interim Interim Monitoring (PK, Clinical Signs) long_term->interim interim->decision Adjustments Required final_analysis Final Data Analysis interim->final_analysis Continue end End of Study final_analysis->end

Caption: Workflow for optimizing this compound dosing regimens.

References

Technical Support Center: Addressing Solubility Issues of Tolterodine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with Tolterodine in aqueous buffers.

Troubleshooting Guide

Problem 1: Low or inconsistent solubility of this compound Tartrate in neutral or basic aqueous buffers.

Possible Cause: this compound is a weakly basic drug with a pKa of 9.87.[1][2] Its aqueous solubility is highly pH-dependent. In solutions with a pH approaching or exceeding its pKa, the equilibrium shifts towards the un-ionized (free base) form, which is significantly less soluble than the ionized (salt) form.

Solution:

  • pH Adjustment: The most effective method to increase the solubility of this compound in aqueous buffers is to lower the pH.[3] By acidifying the buffer, you increase the proportion of the more soluble, ionized form of the molecule. Aim for a buffer pH at least 2 units below the pKa (i.e., pH < 7.8) for significant solubility improvement.

  • Buffer Selection: Utilize buffers with adequate buffering capacity in the acidic pH range. Citrate (B86180) or acetate (B1210297) buffers are often suitable choices.

Problem 2: Precipitation of this compound observed upon addition of a stock solution (in an organic solvent like DMSO) to an aqueous buffer.

Possible Cause: This is a common issue when the final concentration of this compound in the aqueous buffer exceeds its solubility at that specific pH and temperature. The organic solvent from the stock solution can also influence the local solubility.

Solution:

  • Lower the Final Concentration: Reduce the final desired concentration of this compound in the aqueous buffer.

  • Increase the Percentage of Co-solvent: If experimentally permissible, increasing the final concentration of the organic co-solvent (e.g., DMSO, ethanol) in the aqueous buffer can help maintain solubility.[4] However, be mindful of the potential impact of the co-solvent on your experimental system.

  • Optimize the Addition Process: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate rapid dispersion and dissolution, minimizing localized high concentrations that can lead to precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound Tartrate that influence its aqueous solubility?

A1: The key properties are its pKa, water solubility, and partition coefficient (LogP). This compound tartrate is a white, crystalline powder.[1][2]

PropertyValueReference
pKa9.87[1][2]
Water Solubility12 mg/mL[1][2]
Log D (pH 7.3)1.83[1]
Log P5.6[3][5]

Q2: How does the pH of the aqueous buffer affect the solubility of this compound Tartrate?

A2: As a weak base, the solubility of this compound Tartrate decreases as the pH of the buffer increases. In acidic conditions (pH << pKa), this compound is predominantly in its protonated, more soluble form. As the pH approaches and surpasses the pKa (9.87), the equilibrium shifts towards the less soluble, un-ionized free base, leading to a significant drop in solubility. The following table shows the dissolution behavior of this compound Tartrate at various pH values, which is indicative of its solubility trend.

pH% Release (indicative of solubility)Reference
1.20%[6]
4.579%[6]
6.887%[6]
7.297%[6]

Note: The 0% release at pH 1.2 in this particular study might be an anomaly or specific to the formulation tested, as generally, solubility should be high at this low pH.

Q3: What are some common techniques to enhance the aqueous solubility of this compound?

A3: Besides pH adjustment, several other techniques can be employed:

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) in which this compound has higher solubility can increase its overall solubility in the aqueous mixture.[4] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[7]

  • Solid Dispersion: This involves dispersing this compound in an inert, hydrophilic carrier matrix at a solid state.[8][9] This can enhance the dissolution rate and apparent solubility by presenting the drug in an amorphous form with increased surface area.[10][11]

  • Particle Size Reduction: Decreasing the particle size of the this compound powder through techniques like micronization increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.

Experimental Protocols

1. Protocol for Determining the Kinetic Solubility of this compound in Aqueous Buffers

This protocol outlines a general method for determining the kinetic solubility of this compound using UV-Vis spectroscopy.

Materials:

  • This compound Tartrate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Aqueous buffers of desired pH values (e.g., phosphate-buffered saline, citrate buffers)

  • 96-well microtiter plates (UV-transparent)

  • Multichannel pipette

  • Plate shaker

  • UV-Vis microplate reader

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound Tartrate in DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Prepare a Calibration Curve:

    • Perform serial dilutions of the this compound stock solution in the chosen aqueous buffer to create a series of standards with known concentrations.

    • Measure the absorbance of these standards at the wavelength of maximum absorbance (λmax) for this compound (around 284 nm).[4]

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Solubility Assay:

    • Add a small volume (e.g., 2 µL) of the this compound DMSO stock solution to the wells of a 96-well plate.

    • Add the desired aqueous buffer to each well to achieve the final test concentration (e.g., 198 µL of buffer for a 1:100 dilution).

    • Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) on a plate shaker for a specified time (e.g., 2 hours).

  • Measurement:

    • After incubation, visually inspect the wells for any precipitation.

    • Measure the absorbance of the solutions in each well using the UV-Vis microplate reader at the λmax.

  • Data Analysis:

    • Using the equation from the calibration curve, calculate the concentration of dissolved this compound in each well.

    • The highest concentration at which no precipitation is observed is considered the kinetic solubility.

2. Protocol for Enhancing this compound Solubility using Co-solvency

This protocol describes a method to evaluate the effect of a co-solvent on this compound solubility.

Materials:

  • This compound Tartrate

  • Aqueous buffer of a fixed pH

  • Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Vials or test tubes

  • Shaker or vortex mixer

  • Filtration device (e.g., 0.45 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Prepare Co-solvent-Buffer Mixtures: Prepare a series of solutions with varying ratios of the co-solvent and the aqueous buffer (e.g., 10:90, 20:80, 30:70, etc., co-solvent:buffer v/v).

  • Equilibrate the System:

    • Add an excess amount of this compound Tartrate to a known volume of each co-solvent-buffer mixture in separate vials.

    • Seal the vials and agitate them at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, allow the samples to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot from the supernatant and filter it to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of dissolved this compound using a validated analytical method like HPLC-UV.

  • Data Analysis:

    • Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal co-solvent ratio for your desired solubility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Solubility Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (DMSO) add_stock Add Stock to Buffer in 96-well Plate stock->add_stock buffers Prepare Aqueous Buffers (Varying pH) buffers->add_stock incubate Incubate with Shaking add_stock->incubate measure Measure Absorbance (UV-Vis) incubate->measure calculate Calculate Solubility measure->calculate calibrate Generate Calibration Curve calibrate->calculate

Caption: Workflow for Kinetic Solubility Determination of this compound.

ph_solubility_relationship cluster_ph_scale pH Scale cluster_species Predominant this compound Species cluster_solubility Resulting Aqueous Solubility low_ph Low pH (Acidic) pka pH ≈ pKa (9.87) ionized Ionized Form (Protonated) low_ph->ionized Favors high_ph High pH (Basic) unionized Un-ionized Form (Free Base) high_ph->unionized Favors high_sol High Solubility ionized->high_sol Leads to low_sol Low Solubility unionized->low_sol Leads to

Caption: Relationship between pH and this compound Solubility.

References

Technical Support Center: Optimizing Tolterodine and Metabolite Resolution in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Tolterodine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in achieving good resolution for this compound and its 5-hydroxymethyl metabolite in reversed-phase HPLC?

The primary challenges in the HPLC analysis of this compound, a basic compound, are often poor peak shape, specifically peak tailing, and inadequate separation from its metabolites and potential degradation products.[1][2][3] Peak tailing is frequently caused by strong ionic interactions between the positively charged analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[2] Achieving optimal resolution requires careful optimization of mobile phase pH, column chemistry, and other chromatographic parameters.[4]

Q2: How can I improve the peak shape of this compound?

To mitigate peak tailing and improve symmetry, consider the following strategies:

  • Mobile Phase pH Adjustment: Maintain the mobile phase pH within a range that suppresses the ionization of residual silanols. A slightly acidic pH (e.g., 3.0-4.5) is often effective.[5][6]

  • Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase.[7][8][9] TEA competes with this compound for active silanol sites, thereby reducing peak tailing.

  • Column Selection: Opt for a high-purity, end-capped C18 or a polar-embedded column.[4] These columns have a lower concentration of accessible silanol groups, leading to improved peak shapes for basic compounds.[4]

  • Lower Injection Volume: Overloading the column can lead to peak distortion. Reducing the injection volume or sample concentration can improve peak symmetry.[3][10]

Q3: My resolution between this compound and its 5-hydroxymethyl metabolite is poor. What steps can I take to improve it?

Improving the separation between this compound and its primary active metabolite, 5-hydroxymethyl this compound, often involves fine-tuning the mobile phase composition and gradient.

  • Optimize Organic Modifier Ratio: Adjusting the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can significantly impact selectivity and resolution.[4]

  • Gradient Elution: Employing a gradient elution program can help to effectively separate the parent drug from its more polar metabolite.[6][11]

  • Column Chemistry: Consider a column with a different selectivity, such as a phenyl-hexyl column, which can offer alternative interactions and potentially better resolution.[12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your HPLC experiments with this compound.

Issue 1: Peak Tailing
  • Symptom: Asymmetrical peaks with a pronounced "tail."[1][3]

  • Potential Causes & Solutions:

CauseSolution
Secondary Interactions with Silanols Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1-0.5%).[7][8][9] Adjust the mobile phase pH to be 2-3 units below the analyte's pKa.
Column Overload Decrease the sample concentration or injection volume.[3][10]
Inappropriate Column Use a high-purity, end-capped C18 column or a column specifically designed for basic compounds.[4]
Dead Volume Check and minimize the length and diameter of tubing between the injector, column, and detector.[3]
Issue 2: Poor Resolution
  • Symptom: Overlapping peaks of this compound and its metabolites.

  • Potential Causes & Solutions:

CauseSolution
Inadequate Mobile Phase Strength Adjust the organic-to-aqueous ratio in the mobile phase. A lower organic content generally increases retention and may improve resolution.
Isocratic Elution Insufficiency Switch to a gradient elution method to better separate compounds with different polarities.[6][11]
Suboptimal Column Temperature Vary the column temperature. An increase in temperature can sometimes improve efficiency and resolution, but the effect is compound-dependent.
Incorrect Column Selection Try a column with a different stationary phase (e.g., C8, Phenyl) to alter selectivity.

Experimental Protocols

Below are detailed methodologies for common HPLC analyses of this compound.

Protocol 1: Reversed-Phase HPLC for this compound and Degradation Products

This method is suitable for stability-indicating assays.[6][7]

  • Column: Inertsil ODS 3V C18 (250 x 4.6 mm, 5 µm)[6]

  • Mobile Phase:

    • A: Buffer solution (3.85 g Ammonium acetate (B1210297) in 1 L of water, pH adjusted to 4.5 with Glacial acetic acid)[6]

    • B: Acetonitrile[6]

  • Gradient Program:

    • 0-25 min: 30-35% B

    • 25-35 min: 35-60% B

    • 35-40 min: 60-70% B

    • 40-55 min: 70-30% B

    • 55-60 min: 30% B[6]

  • Flow Rate: 1.0 mL/min[6]

  • Detection: UV at 290 nm[6]

  • Column Temperature: 30°C[6]

  • Injection Volume: 20 µL

Protocol 2: Chiral HPLC for Enantiomeric Separation of this compound

This method is designed to separate the (R) and (S)-enantiomers of this compound.[13][14][15]

  • Column: Chiralcel OD-H (250 mm x 4.6 mm)[13][14][15]

  • Mobile Phase: n-hexane and isopropyl alcohol (980:20 v/v) with 1 mL diethylamine (B46881) and 0.6 mL trifluoroacetic acid.[13][14]

  • Flow Rate: 0.5 mL/min[13][14][15]

  • Detection: UV at 283 nm[9]

  • Temperature: Ambient

Data Presentation

Table 1: Comparison of Reversed-Phase HPLC Methods
ParameterMethod 1[7]Method 2[6]Method 3[16]
Column Inertsil ODS 3 C18 (250x4.6mm, 5µ)Inertsil C18 3V (250x4.6mm, 5µm)Hypersil C18 (250x4.6mm, 5µm)
Mobile Phase Buffer:Methanol (40:60) with TEABuffer:Acetonitrile (Gradient)Acetonitrile:Ammonium acetate (80:20)
pH 7.04.5Not specified
Flow Rate 1.5 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 220 nm290 nm283 nm
Retention Time 6.49 min~20 min5.50 min
Table 2: Comparison of Chiral HPLC Methods
ParameterMethod A[13][14][15]Method B[8]Method C[9]
Column Chiralcel OD-H (250x4.6mm)Chiralpak IA (250x4.6mm, 5µm)Chiralpak AD-H (250x4.6mm)
Mobile Phase n-Hexane:IPA (980:20) with additivesHexane:2-Propanol (91:9) with additivesn-Hexane:IPA (85:15) with additives
Flow Rate 0.5 mL/min1.1 mL/min0.5 mL/min
Detection (UV) Not specified284 nm283 nm
Resolution (Rs) >2.02.9>2.5

Visualizations

TroubleshootingWorkflow start Start: Poor Resolution or Peak Shape check_peak_shape Assess Peak Shape start->check_peak_shape check_resolution Evaluate Resolution check_peak_shape->check_resolution Symmetrical tailing Peak Tailing? check_peak_shape->tailing Asymmetrical? solution_resolution Optimize Mobile Phase Ratio Implement Gradient Elution Change Column Selectivity check_resolution->solution_resolution Inadequate end End: Improved Chromatogram check_resolution->end Adequate fronting Peak Fronting? tailing->fronting No solution_tailing Adjust pH / Add TEA Use High-Purity Column tailing->solution_tailing Yes broadening Peak Broadening? fronting->broadening No solution_fronting Reduce Sample Concentration Check Injection Solvent fronting->solution_fronting Yes broadening->check_resolution No solution_broadening Check for Dead Volume Optimize Flow Rate broadening->solution_broadening Yes solution_tailing->check_resolution solution_fronting->check_resolution solution_broadening->check_resolution solution_resolution->end TolterodineMetabolism This compound This compound metabolite 5-Hydroxymethyl This compound (Active Metabolite) This compound->metabolite CYP2D6 Mediated Hydroxylation

References

Selection of appropriate internal standards for Tolterodine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of Tolterodine.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate internal standard (IS) for this compound quantification?

A1: The gold standard for an internal standard in LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte.[1][2] For this compound quantification, This compound-d6 is the ideal internal standard.[3] Because they are chemically almost identical, SIL-IS exhibit nearly the same behavior as the analyte during sample preparation, chromatography, and ionization, which allows them to effectively compensate for variability and matrix effects.[2][4]

Q2: When should I use 5-Hydroxymethyl this compound-d14 as an internal standard?

A2: 5-Hydroxymethyl this compound-d14 is the ideal internal standard for the quantification of this compound's primary active metabolite, 5-Hydroxymethyl this compound (5-HMT).[3][5] In pharmacokinetic studies where simultaneous measurement of both the parent drug (this compound) and its active metabolite is necessary, it is recommended to use both this compound-d6 and 5-Hydroxymethyl this compound-d14 as internal standards for their respective analytes.[3][6]

Q3: Can I use a structural analog as an internal standard for this compound?

A3: While a stable isotope-labeled internal standard is highly recommended, a structural analog can be used as an alternative. However, it is crucial to ensure that the analog has similar physicochemical properties, chromatographic retention, and ionization response to this compound. The use of a surrogate internal standard may not fully compensate for matrix effects and can potentially lead to less accurate and precise results.[2]

Troubleshooting Guide

Issue 1: High variability or poor accuracy in results.

  • Question: My calibration curve is non-linear, or my QC samples are failing. What could be the cause?

  • Answer: This could be due to several factors:

    • Inappropriate Internal Standard: Ensure you are using the correct stable isotope-labeled internal standard (this compound-d6 for this compound and 5-HMT-d14 for its metabolite).[3] A structural analog might not be adequately compensating for variations.

    • Isotopic Cross-Talk: At high concentrations of this compound, its naturally occurring heavy isotopes can contribute to the signal of the deuterated internal standard, especially if the mass difference is small.[4] This can artificially inflate the internal standard's response.

    • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte and/or the internal standard.[7] This can lead to inaccurate quantification. Consider optimizing your sample preparation method to remove interfering substances.[8]

    • Sample Preparation Inconsistency: Ensure consistent and reproducible sample preparation steps, such as liquid-liquid extraction or solid-phase extraction.[9][10]

Issue 2: Poor peak shape or shifting retention times.

  • Question: I'm observing peak tailing, splitting, or a drift in retention times for this compound and/or the internal standard. What should I do?

  • Answer:

    • Chromatographic Conditions: Re-evaluate your HPLC/UPLC conditions. The choice of column, mobile phase composition, and gradient can significantly impact peak shape.[6][10]

    • Column Contamination: The column may be contaminated with matrix components. Try washing the column with a strong solvent or consider replacing it.

    • Sample Solvent Effects: Ensure the sample is reconstituted in a solvent that is compatible with the mobile phase to avoid peak distortion.[10]

Issue 3: Low signal intensity or sensitivity.

  • Question: The signal for this compound is weak, and I'm struggling to achieve the desired lower limit of quantification (LLOQ). How can I improve sensitivity?

  • Answer:

    • Ion Source Optimization: Optimize the mass spectrometer's ion source parameters, such as spray voltage, gas flows, and temperature, to maximize the ionization of this compound.[11]

    • Sample Preparation: Improve the efficiency of your extraction method to increase the concentration of the analyte in the final extract.[12]

    • Matrix Effects: Ion suppression is a common cause of low signal intensity.[7] Employ strategies to minimize matrix effects, such as more rigorous sample cleanup, chromatographic separation of the analyte from interfering matrix components, or using a different ionization technique if available.[8][13]

Data Presentation

Table 1: Comparison of Commonly Used Internal Standards for this compound Quantification

Internal StandardAnalyteStructural SimilarityChromatographic BehaviorKey Advantages
This compound-d6 This compoundIdentical (Isotopic)Co-elutes with this compound[3]"Gold standard", provides the most accurate and precise results by compensating for matrix effects and other variations.[4]
5-Hydroxymethyl this compound-d14 5-Hydroxymethyl this compound (Metabolite)Identical to metabolite (Isotopic)Co-elutes with the metaboliteIdeal for the accurate quantification of the active metabolite.[3]
Structural Analogs This compoundSimilar but not identicalMay have different retention timesCost-effective alternative, but may not fully compensate for analytical variability.

Table 2: LC-MS/MS Parameters for this compound and 5-HMT Analysis

AnalyteInternal StandardPrecursor Ion (m/z)Product Ion (m/z)Reference
This compoundThis compound-d6326.1147.1[5][6]
This compound-d6-332.3153.1[5][6]
5-Hydroxymethyl this compound5-Hydroxymethyl this compound-d14342.2223.1[5][6]
5-Hydroxymethyl this compound-d14-356.2223.1[5][6]

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of this compound and its Metabolite in Rat Plasma [6][10]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add 25 µL of the working internal standard solution (containing this compound-d6 and 5-Hydroxymethyl this compound-d14).

    • Vortex for 30 seconds.

    • Add 100 µL of 5% ammonia (B1221849) solution and vortex for another 30 seconds.

    • Add 2.5 mL of ethyl acetate (B1210297) and vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)

    • Mobile Phase: Isocratic elution with 10 mM ammonium (B1175870) acetate and acetonitrile (B52724) (20:80, v/v)

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometric Detection:

    • Mode: Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI) mode.

    • MRM Transitions: See Table 2.

Visualizations

Internal_Standard_Selection_Workflow cluster_start Start cluster_decision Decision Point cluster_path1 This compound Only cluster_path2 This compound and Metabolite cluster_end Proceed to Method Development Start Need to Quantify this compound Decision Simultaneous Quantification of This compound and its Active Metabolite (5-HMT)? Start->Decision IS1 Select this compound-d6 as the Internal Standard Decision->IS1 No IS2 Select this compound-d6 for this compound AND 5-Hydroxymethyl this compound-d14 for 5-HMT Decision->IS2 Yes End Develop and Validate LC-MS/MS Method IS1->End IS2->End

Caption: Workflow for selecting the appropriate internal standard for this compound quantification.

Tolterodine_Signaling_Pathway cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Bladder Smooth Muscle Cell ACh_release Acetylcholine (ACh) Release ACh ACh ACh_release->ACh M3_Receptor Muscarinic M3 Receptor ACh->M3_Receptor Binds G_protein Gq/11 Protein Activation M3_Receptor->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Contraction Muscle Contraction (Detrusor Overactivity) Ca_release->Contraction This compound This compound This compound->M3_Receptor Competitively Antagonizes

Caption: Simplified signaling pathway of this compound's mechanism of action in the bladder.

References

Validation & Comparative

Preclinical Showdown: Tolterodine vs. Oxybutynin in Bladder Function Modulation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of preclinical research for overactive bladder (OAB), both Tolterodine and Oxybutynin (B1027) have been extensively evaluated for their efficacy in modulating bladder function. This guide provides a comparative analysis of their performance in animal models, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers and drug development professionals.

Comparative Efficacy in Urodynamic Studies

Urodynamic parameters are crucial in preclinical assessments to determine a compound's effect on bladder function. The following table summarizes the comparative efficacy of this compound and Oxybutynin on key urodynamic endpoints in various animal models.

Animal ModelDrug & DosageRoute of AdministrationChange in Micturition Pressure (MP)Change in Bladder Volume Capacity (BVC)Reference
Conscious Rats This compound (0.03-0.3 mg/kg)Intravenous (i.v.)Dose-dependent decreaseNo significant change[1]
Oxybutynin (0.1-0.3 mg/kg)Intravenous (i.v.)Dose-dependent decreaseNo significant change[1]
Oxybutynin (3 mg/kg)Oral (p.o.)Significant decreaseNo significant change[1]
Conscious Rats with Acetic Acid-Induced Bladder Irritation This compound (0.3 mg/kg)Intravenous (i.v.)Marked decreaseNo effect[1]
Oxybutynin (1 mg/kg)Intravenous (i.v.)Marked decreaseNo effect[1]
Rhesus Monkeys This compound (0.1 mg/kg)Not specifiedDose-dependent decrease~40% increase from baseline[2]
Oxybutynin (1 mg/kg)Not specifiedDose-dependent decrease~71% increase from baseline[2]

Notably, in rat models, both drugs consistently reduced micturition pressure without significantly altering bladder capacity under several experimental conditions[1]. However, in rhesus monkeys, a preclinical model with greater translational relevance to humans, both agents demonstrated an ability to increase bladder capacity, with oxybutynin showing a more pronounced effect at the tested dose[2].

Experimental Protocols

The methodologies employed in these preclinical studies are critical for the interpretation of the findings. Below are detailed experimental protocols from the cited research.

Urodynamic Evaluation in Conscious Rats[1]
  • Animal Model: Female Sprague-Dawley rats.

  • Surgical Preparation: A polyethylene (B3416737) catheter was implanted into the bladder through a midline abdominal incision and exteriorized at the nape of the neck. Experiments were conducted either 1 day or 5 days post-surgery.

  • Cystometry: Conscious, unrestrained rats were placed in metabolic cages. The bladder catheter was connected to a pressure transducer and a syringe pump. Saline was infused at a constant rate (e.g., 0.1 ml/min or 0.025 ml/min) to elicit repetitive voiding.

  • Disease Induction (where applicable): For the bladder irritation model, a dilute solution of acetic acid was infused into the bladder instead of saline.

  • Drug Administration: this compound and Oxybutynin were administered either intravenously (i.v.) via a tail vein or orally (p.o.) by gavage.

  • Measured Parameters: Micturition pressure (MP), the peak pressure reached during voiding, and bladder volume capacity (BVC), the volume of infused saline required to induce voiding, were continuously recorded.

Urodynamic Evaluation in Rhesus Monkeys[2]
  • Animal Model: Non-human primates (rhesus monkeys).

  • Urodynamic Setup: Specifics of the surgical preparation and cystometry setup were not detailed in the abstract but would typically involve catheterization and connection to pressure transducers and infusion pumps under conditions that allow for the measurement of bladder function.

  • Drug Administration: The study investigated the effects of this compound and Oxybutynin, though the route of administration was not specified in the provided text.

  • Measured Parameters: Key endpoints included changes in baseline bladder capacity and micturition pressure following drug administration.

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the underlying mechanisms of action, the following diagrams are provided.

G cluster_prep Animal Preparation cluster_exp Urodynamic Experiment cluster_drug Drug Administration & Analysis AnimalModel Select Animal Model (e.g., Rat, Monkey) Surgery Surgical Implantation of Bladder Catheter AnimalModel->Surgery Recovery Post-operative Recovery Period Surgery->Recovery Setup Connect Catheter to Transducer & Pump Recovery->Setup Infusion Infuse Saline or Irritant (e.g., Acetic Acid) Setup->Infusion Data Record Urodynamic Data (MP, BVC) Infusion->Data Admin Administer this compound or Oxybutynin (i.v. or p.o.) Data->Admin PostData Record Post-Dose Urodynamic Data Admin->PostData Analysis Compare Pre- vs. Post-Dose Parameters PostData->Analysis

Caption: General experimental workflow for urodynamic studies in preclinical models.

G cluster_receptor Muscarinic Receptor Antagonism ACh Acetylcholine (B1216132) (ACh) M3R M3 Muscarinic Receptor ACh->M3R Gq Gq/11 Protein M3R->Gq Drug This compound / Oxybutynin Drug->M3R PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Detrusor Muscle Contraction Ca->Contraction

Caption: Simplified signaling pathway of M3 muscarinic receptor antagonism in bladder detrusor smooth muscle.

Both this compound and Oxybutynin are competitive antagonists of muscarinic receptors.[3] The detrusor smooth muscle of the bladder is rich in M2 and M3 muscarinic receptor subtypes.[3] The primary mechanism for cholinergically-mediated bladder contraction is through the activation of M3 receptors, which couple to Gq/11 proteins.[4][5] This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium concentrations, ultimately causing smooth muscle contraction.[4][5] By blocking these M3 receptors, this compound and Oxybutynin inhibit the effects of acetylcholine, leading to relaxation of the detrusor muscle and a decrease in intravesical pressure. While M2 receptors are more numerous, their primary role is thought to be the inhibition of sympathetically-mediated relaxation, and they may also contribute to contraction under certain pathological conditions.[3][6]

References

Validating a Novel In Vivo Model of Detrusor Overactivity with Tolterodine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel in vivo model of detrusor overactivity (DO) validated using the established antimuscarinic agent, Tolterodine. We present a comprehensive overview of the experimental data, comparing the model's performance with alternative models and offering detailed experimental protocols to ensure reproducibility. This document is intended to assist researchers in selecting the most appropriate model for their preclinical studies on overactive bladder (OAB) and in the development of new therapeutic agents.

Introduction to Detrusor Overactivity Models

Developing reliable and translatable in vivo models of detrusor overactivity is crucial for understanding the pathophysiology of overactive bladder and for testing the efficacy of new treatments.[1][2][3] An ideal model should mimic the key clinical features of OAB, such as increased urinary frequency and urgency, and should be sensitive to standard-of-care therapies like this compound.[4][5] This guide focuses on a cerebral infarct model of DO and compares its response to this compound with other established models, providing a data-driven framework for model selection.

Animal models are indispensable for OAB research as they allow for invasive measurements and mechanistic studies that are not feasible in humans.[1][2] However, it is important to acknowledge that no single animal model can fully replicate the complex subjective and objective symptoms of human OAB.[1][2][3] Therefore, a thorough understanding of the strengths and limitations of each model is essential for the accurate interpretation of preclinical data.

Comparative Efficacy of this compound Across In Vivo Models

This compound, a competitive muscarinic receptor antagonist, is a first-line treatment for OAB.[4][5] Its efficacy in preclinical models is a key benchmark for validating new models. The following tables summarize the quantitative effects of this compound in a novel cerebral infarct model and compare them to data from other commonly used models of detrusor overactivity.

Table 1: Effect of Intravenous this compound on Bladder Capacity (BC) in a Rat Model of Detrusor Overactivity Induced by Middle Cerebral Artery Occlusion (MCAO)
Treatment GroupDose (nM/kg)Change in Bladder Capacity (BC)
Vehicle (VEH-CI)-Markedly Decreased
This compound0.2Significantly Increased
This compound2Significantly Increased
This compound2,000No further increase in BC; increased residual volume

Data synthesized from a study in conscious rats with a cerebral infarct (CI).[6]

Table 2: Effect of Intravesical this compound on Bladder Capacity (BC) in the MCAO Rat Model
Treatment GroupDose (nM)Change in Bladder Capacity (BC)
Vehicle (VEH-CI)-Markedly Decreased
This compound0.2Significantly Increased
This compound2Significantly Increased

Data from the same study, demonstrating the local effect of this compound in the bladder.[6]

Table 3: Comparative Effects of this compound in Different Rat Models of Detrusor Overactivity
ModelInduction MethodThis compound Effect on Detrusor Overactivity (DO)Key Findings
Cerebral Infarct Middle Cerebral Artery Occlusion (MCAO)Increased Bladder CapacityLow-dose this compound is effective, suggesting a role for C-fiber afferent nerves.[6]
Chemical Cystitis Intravesical Hydrochloric Acid (HCl)No significant effect on DO frequency or pressureThis model may represent a different pathophysiology of OAB that is less responsive to antimuscarinics.[7]
Bladder Outlet Obstruction (BOO) Partial Urethral LigationDecreased DO frequency and pressureDemonstrates the efficacy of this compound in a model of obstruction-induced DO.[7]

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of in vivo studies. The following sections provide the methodologies for the key experiments cited in this guide.

Induction of Detrusor Overactivity via Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the creation of a cerebral infarct to induce detrusor overactivity.

  • Animal Preparation: Female Sprague-Dawley rats are anesthetized with halothane.[6]

  • Catheter Implantation: A polyethylene (B3416737) catheter is inserted into the bladder dome for cystometry recordings.[6]

  • MCAO Procedure: The left middle cerebral artery is occluded to induce a cerebral infarct.[6] This procedure is known to lead to the development of detrusor overactivity.

  • Recovery: Animals are allowed to recover from anesthesia. Cystometry is typically performed in conscious rats to avoid the confounding effects of anesthesia.[6]

Cystometry and Drug Administration

This protocol outlines the procedure for measuring bladder function and administering this compound.

  • Cystometry Setup: The bladder catheter is connected to a pressure transducer and a pump for saline infusion. The setup allows for the continuous recording of intravesical pressure.

  • Baseline Measurement: A baseline cystometrogram is recorded to determine bladder capacity, voiding frequency, and the presence of non-voiding contractions.

  • This compound Administration:

    • Intravenous: this compound is administered intravenously at doses ranging from 0.2 to 2000 nM/kg.[6]

    • Intravesical: this compound is instilled directly into the bladder at concentrations of 0.2 or 2 nM for 30 minutes.[6]

  • Post-Treatment Measurement: Cystometry is repeated after drug administration to assess the effects on bladder parameters.

Induction of Chemical Cystitis and Bladder Outlet Obstruction (BOO) in Rats

These protocols describe alternative methods for inducing detrusor overactivity.

  • Chemical Cystitis: Detrusor overactivity is induced by the intravesical instillation of hydrochloric acid (HCl).[7]

  • Bladder Outlet Obstruction (BOO): A partial obstruction of the bladder outlet is created surgically by ligating the urethra.[7]

Mechanistic Insights and Signaling Pathways

The validation of this in vivo model with this compound provides insights into the underlying mechanisms of detrusor overactivity. The results suggest that at low, clinically relevant doses, this compound's inhibitory effect may be mediated through the suppression of C-fiber bladder afferent nerve activity.[6]

Diagram: Proposed Mechanism of this compound Action in Detrusor Overactivity

Tolterodine_Mechanism cluster_bladder Bladder Detrusor_Muscle Detrusor Muscle Detrusor_Contraction Detrusor Contraction (Overactivity) Detrusor_Muscle->Detrusor_Contraction Leads to Muscarinic_Receptors Muscarinic Receptors Muscarinic_Receptors->Detrusor_Muscle Activates Reduced_Contraction Reduced Detrusor Contraction (Improved Bladder Capacity) C_Fiber_Afferents C-Fiber Afferent Nerves C_Fiber_Afferents->Detrusor_Contraction Contributes to Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptors Binds to This compound This compound This compound->Muscarinic_Receptors Blocks This compound->C_Fiber_Afferents Inhibits Noxious_Stimuli Noxious Stimuli (e.g., Infarct-induced) Noxious_Stimuli->C_Fiber_Afferents Activates

Caption: Proposed mechanism of this compound in detrusor overactivity.

Diagram: Experimental Workflow for Validating the In Vivo Model

Experimental_Workflow Induction Induce Detrusor Overactivity (e.g., MCAO) Baseline Baseline Cystometry Induction->Baseline Treatment Administer this compound or Vehicle Baseline->Treatment Post_Treatment Post-Treatment Cystometry Treatment->Post_Treatment Analysis Data Analysis and Comparison Post_Treatment->Analysis Conclusion Model Validation Analysis->Conclusion

Caption: Experimental workflow for in vivo model validation.

Conclusion

The cerebral infarct model of detrusor overactivity demonstrates a clear and dose-dependent response to this compound, a clinically relevant antimuscarinic agent. The significant increase in bladder capacity following both intravenous and intravesical administration of low-dose this compound validates this model as a valuable tool for studying OAB and for the preclinical evaluation of novel therapeutics.[6]

The comparison with other models, such as the chemical cystitis and bladder outlet obstruction models, highlights the importance of selecting an appropriate model based on the specific research question and the suspected underlying pathophysiology of OAB being investigated.[7] The detailed protocols and comparative data presented in this guide are intended to facilitate informed decision-making and promote the standardization of preclinical research in the field of bladder dysfunction.

References

A Comparative Guide to Tolterodine Analysis: Cross-validation of LC-MS/MS and HPLC-UV Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Tolterodine is critical for pharmacokinetic studies, quality control, and formulation development. The two most prominent analytical techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide provides a comprehensive cross-validation and comparison of these two methods, supported by experimental data, to aid in selecting the most appropriate technique for specific analytical needs.

This document delves into the experimental protocols and performance characteristics of both LC-MS/MS and HPLC-UV for this compound analysis. While LC-MS/MS is renowned for its high sensitivity and selectivity, making it ideal for bioanalysis[1][2][3], HPLC-UV offers a more accessible and cost-effective solution for routine quality control of pharmaceutical formulations[4][5].

Experimental Protocols

A clear understanding of the methodologies is essential for a robust comparison. The following sections detail the typical experimental conditions for both LC-MS/MS and HPLC-UV analysis of this compound.

LC-MS/MS Method for this compound in Biological Matrices

The LC-MS/MS method is particularly suited for determining this compound and its metabolites in complex biological samples like plasma, owing to its high selectivity and sensitivity.[1][2]

  • Sample Preparation: A common approach involves liquid-liquid extraction to isolate this compound and its internal standard from the plasma matrix.[1][2][3]

  • Chromatographic Separation: Chromatographic separation is typically achieved on a C18 or a similar reversed-phase column.[1][6] An isocratic mobile phase, often a mixture of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile, is used to elute the analytes.[1][2]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions for this compound and its internal standard.[1][2][7] For this compound, a common transition monitored is m/z 326.1→147.1.[1][2][7]

HPLC-UV Method for this compound in Pharmaceutical Dosage Forms

The HPLC-UV method is a reliable and widely used technique for the routine analysis of this compound in pharmaceutical preparations like tablets and capsules.[4][8]

  • Sample Preparation: For tablet and capsule formulations, the sample preparation typically involves grinding the dosage form, dissolving it in a suitable solvent (often the mobile phase), followed by sonication and filtration to remove excipients.[4]

  • Chromatographic Separation: A reversed-phase C18 column is commonly employed for the separation.[4] The mobile phase is generally a mixture of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile.[8] The pH of the buffer is a critical parameter that is optimized to achieve good peak shape and resolution.

  • UV Detection: The quantification of this compound is carried out using a UV detector, with the detection wavelength typically set at 220 nm or 282 nm.[4]

Performance Data Comparison

The following tables summarize the quantitative performance data for both LC-MS/MS and HPLC-UV methods based on published validation studies.

Table 1: Comparison of Chromatographic and Detection Parameters

ParameterLC-MS/MSHPLC-UV
Stationary Phase Reversed-phase C18 or equivalent[1][6]Reversed-phase C18[4]
Mobile Phase Ammonium acetate buffer and Acetonitrile[1][2]Phosphate buffer and Methanol/Acetonitrile[8]
Detection Triple Quadrupole Mass Spectrometer (ESI+)[1][2]UV Detector (220 nm or 282 nm)[4]
Primary Application Bioanalysis (plasma, urine)[1][3]Pharmaceutical dosage forms[4][5]

Table 2: Comparison of Method Validation Parameters

ParameterLC-MS/MSHPLC-UV
Linearity Range 0.025 - 10 ng/mL[3][6] (in plasma)10 - 60 µg/mL[5] (in solution)
Limit of Quantification (LOQ) As low as 0.025 ng/mL[3]Approximately 10 µg/mL[9]
Accuracy (% Recovery) 98.75 - 104.40%[1][2]99.80 - 100.86%[4]
Precision (% RSD) < 15%[1][2]< 2%[4][5]
Selectivity/Specificity High (due to MRM)[1]Moderate (potential for interference from excipients or degradation products)

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflow for each method and a logical approach to method selection.

This compound Analysis Workflow cluster_0 LC-MS/MS Method cluster_1 HPLC-UV Method LMS_Start Biological Sample (e.g., Plasma) LMS_Prep Liquid-Liquid Extraction LMS_Start->LMS_Prep LMS_LC LC Separation (C18 Column) LMS_Prep->LMS_LC LMS_MS MS/MS Detection (MRM) LMS_LC->LMS_MS LMS_Data Data Analysis LMS_MS->LMS_Data HUV_Start Pharmaceutical Dosage Form HUV_Prep Dissolution & Filtration HUV_Start->HUV_Prep HUV_LC LC Separation (C18 Column) HUV_Prep->HUV_LC HUV_UV UV Detection HUV_LC->HUV_UV HUV_Data Data Analysis HUV_UV->HUV_Data

Caption: Experimental workflows for this compound analysis using LC-MS/MS and HPLC-UV.

Method Selection Logic Start Define Analytical Need Matrix Sample Matrix? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Biological HPLC Select HPLC-UV Matrix->HPLC Pharmaceutical Throughput High Throughput Needed? Sensitivity->Throughput Low (µg/mL) LCMS Select LC-MS/MS Sensitivity->LCMS High (pg/mL - ng/mL) Throughput->LCMS Yes Throughput->HPLC No

Caption: Decision tree for selecting between LC-MS/MS and HPLC-UV for this compound analysis.

Conclusion: Making the Right Choice

The cross-validation of LC-MS/MS and HPLC-UV methods for this compound analysis reveals distinct advantages for each technique, guiding the selection process for specific applications.

LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the gold standard for bioanalytical applications, such as pharmacokinetic and bioequivalence studies, where trace levels of the drug and its metabolites need to be quantified in complex biological matrices.[1][3][6] The use of MRM significantly reduces matrix effects and enhances the reliability of the results.

HPLC-UV , on the other hand, is a robust, cost-effective, and readily available technique that is perfectly suited for the routine quality control of this compound in pharmaceutical formulations.[4][5] Its performance in terms of accuracy and precision is excellent for the concentration levels found in these products. While it may lack the sensitivity of LC-MS/MS, it provides sufficient performance for its intended purpose.

References

A Comparative Pharmacokinetic Analysis of Immediate-Release and Extended-Release Tolterodine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Tolterodine, a competitive muscarinic receptor antagonist, is a cornerstone in the management of overactive bladder (OAB). Its efficacy is mediated by the inhibition of acetylcholine (B1216132) on bladder smooth muscle, leading to reduced urinary frequency, urgency, and urge incontinence. The drug is available in two oral formulations: immediate-release (IR) tablets and extended-release (ER) capsules. While both formulations deliver the same active moiety, their distinct pharmacokinetic profiles significantly influence their clinical application and patient tolerability. This guide provides a detailed comparison of the pharmacokinetic properties of IR and ER this compound, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Pharmacokinetic Profile Comparison

The primary distinction between the immediate-release and extended-release formulations of this compound lies in their rate of drug absorption and subsequent concentration-time profile in the plasma. The ER formulation is designed to provide a more consistent plasma concentration over a 24-hour period, which allows for once-daily dosing and may lead to improved patient adherence and tolerability.[1][2][3]

A pivotal aspect of this compound's pharmacokinetics is its metabolism. This compound is extensively metabolized by the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to form its active 5-hydroxymethyl metabolite (5-HM).[4][5] This metabolite has a similar antimuscarinic activity to the parent drug and contributes significantly to the therapeutic effect.[4][5] The pharmacokinetic comparison, therefore, often considers the "active moiety," which is the sum of unbound this compound and 5-HM.

Below is a summary of the key pharmacokinetic parameters for both formulations at steady state, derived from multiple-dose studies.

Pharmacokinetic ParameterImmediate-Release (IR) this compound (2 mg twice daily)Extended-Release (ER) this compound (4 mg once daily)Key Observations
Tmax (Time to Peak Plasma Concentration) 1 to 2 hours2 to 6 hours[6]The ER formulation exhibits a delayed Tmax, indicative of a slower absorption rate.
Cmax (Peak Plasma Concentration) Higher peak concentrationsApproximately 75% of the Cmax observed with the IR formulation[6][7][8]The lower Cmax of the ER formulation is associated with a lower incidence of concentration-dependent side effects, such as dry mouth.[6][8]
Cmin (Trough Plasma Concentration) Lower trough concentrationsApproximately 1.5-fold higher than the IR formulation[7][8]The higher Cmin with the ER formulation ensures sustained therapeutic levels throughout the dosing interval.
AUC24 (Area Under the Curve over 24 hours) Equivalent to the ER formulation[7][8]Equivalent to the IR formulation[7][8]The equivalence in AUC24 indicates that both formulations deliver a comparable total amount of the active moiety over a 24-hour period.[9][10]
Dosing Frequency Twice daily[11]Once daily[1][11]The once-daily regimen of the ER formulation can improve patient convenience and compliance.
Food Effect No clinically relevant changes in pharmacokinetic profile[6]No clinically relevant changes in pharmacokinetic profile[6]Both formulations can be taken with or without food.[12]

Experimental Protocols for Comparative Bioavailability Studies

The pharmacokinetic data presented above are typically generated from randomized, two-way crossover, open-label studies in healthy volunteers. These studies are designed to compare the bioavailability of the IR and ER formulations.

Study Design: A typical study involves a cohort of healthy adult volunteers. The participants are randomized to receive one of the two formulations for a specified period (e.g., 6 days) to achieve steady-state plasma concentrations.[7][8] Following a washout period of at least 7 days, the participants are then crossed over to the other formulation.[7][8]

Dosing Regimen:

  • Immediate-Release Arm: Volunteers receive 2 mg of this compound IR tablets twice daily.[7][8]

  • Extended-Release Arm: Volunteers receive 4 mg of this compound ER capsules once daily.[7][8]

Pharmacokinetic Sampling: On the final day of each treatment period, serial blood samples are collected over a 24-hour or 48-hour period.[7][8] These samples are then processed to separate the plasma, which is stored frozen until analysis.

Bioanalytical Method: Plasma concentrations of this compound and its active 5-hydroxymethyl metabolite are quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC24) for both the parent drug and the active metabolite, as well as for the total active moiety. Statistical analyses are then performed to compare these parameters between the two formulations.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a comparative bioavailability study for immediate-release versus extended-release this compound.

G cluster_0 Phase 1: Screening & Randomization cluster_1 Phase 2: Treatment Period 1 cluster_2 Phase 3: Washout Period cluster_3 Phase 4: Crossover & Treatment Period 2 cluster_4 Phase 5: Bioanalysis & Data Analysis Screening Volunteer Screening Randomization Randomization Screening->Randomization GroupA Group A: this compound IR (2mg BID) Randomization->GroupA GroupB Group B: this compound ER (4mg OD) Randomization->GroupB PK_Sampling1 Pharmacokinetic Sampling GroupA->PK_Sampling1 GroupB->PK_Sampling1 Washout Washout Period (e.g., 7 days) PK_Sampling1->Washout CrossoverA Group A: this compound ER (4mg OD) Washout->CrossoverA CrossoverB Group B: this compound IR (2mg BID) Washout->CrossoverB PK_Sampling2 Pharmacokinetic Sampling CrossoverA->PK_Sampling2 CrossoverB->PK_Sampling2 Bioanalysis LC-MS/MS Bioanalysis PK_Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Stat_Analysis Statistical Comparison PK_Analysis->Stat_Analysis

Comparative Bioavailability Study Workflow

References

In Vitro-In Vivo Correlation of Tolterodine's Antimuscarinic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo antimuscarinic activity of tolterodine against other commonly used agents for overactive bladder (OAB): oxybutynin, darifenacin, and solifenacin (B1663824). The following sections present quantitative data from experimental studies, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of the pharmacological profiles of these compounds.

Data Presentation: Comparative Antimuscarinic Activity

The therapeutic efficacy of antimuscarinic agents in treating OAB is predicated on their ability to antagonize muscarinic receptors in the bladder detrusor muscle, thereby reducing involuntary contractions. However, the clinical utility of these drugs is often limited by side effects, such as dry mouth, which arise from the blockade of muscarinic receptors in other tissues, most notably the salivary glands. An ideal antimuscarinic agent would exhibit high potency and selectivity for the bladder over other organs. The data presented in the following tables summarize the in vitro and in vivo pharmacological profiles of this compound and its comparators, providing a basis for evaluating their relative bladder selectivity.

In Vitro Activity

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

This table summarizes the binding affinities of this compound, oxybutynin, darifenacin, and solifenacin for the five human muscarinic receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.

DrugM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)Reference(s)
This compound 1.6103.22020[1][2]
Oxybutynin 2.015.81.31039.8[1][2]
Darifenacin 6.3400.84610[1][2][3]
Solifenacin 261701211031[4][5][6]

Table 2: Functional Inhibitory Activity in Bladder Tissue (pA2 / IC50)

This table presents the functional antagonist potency of the drugs in isolated bladder tissue preparations, a measure of their ability to inhibit agonist-induced contractions. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater potency. IC50 values represent the concentration of a drug that inhibits a response by 50%.

DrugAssaySpeciespA2IC50 (nM)Reference(s)
This compound Carbachol-induced contractionGuinea Pig8.614[7][8]
Oxybutynin Carbachol-induced contractionGuinea Pig8.5-[7]
Darifenacin Carbachol-induced contractionHuman9.1-9.5-[1][9]
Solifenacin Carbachol-induced contractionRat7.44-[4][6]
In Vivo Activity & Bladder Selectivity

Table 3: In Vivo Efficacy and Salivary Gland Effects

This table compares the in vivo potency of the drugs in inhibiting bladder contractions and their effect on salivation, a common side effect. The data are presented as ED50 or ID50 values, which represent the dose required to produce 50% of the maximal effect. The bladder/salivary gland selectivity ratio is a key indicator of the therapeutic window of these drugs; a higher ratio suggests a more favorable side-effect profile.

DrugBladder Effect (ED50/ID50, mg/kg)Salivary Gland Effect (ED50/ID50, mg/kg)Bladder/Salivary Gland Selectivity RatioSpeciesReference(s)
This compound --2.2 - 2.4Rat[10]
Oxybutynin 0.30 (ED30)-No functional selectivityRat[4][10]
Darifenacin --No functional selectivityRat[10]
Solifenacin 0.35 (ED30)-3.7 - 6.5Rat[4][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate replication of the findings.

In Vitro Experiments

1. Muscarinic Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compounds for different muscarinic receptor subtypes.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant M1, M2, M3, M4, or M5 muscarinic receptors.[1]

    • Radioligand Binding: Competition binding assays are performed using a radiolabeled muscarinic antagonist, such as [N-methyl-³H]-scopolamine ([³H]-NMS).[1]

    • Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound, oxybutynin, darifenacin, or solifenacin).[1]

    • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]

2. Functional Assay: Inhibition of Carbachol-Induced Bladder Contraction

  • Objective: To assess the functional antagonist potency (pA2) of the test compounds in isolated bladder tissue.

  • Methodology:

    • Tissue Preparation: Strips of detrusor muscle are dissected from guinea pig or rat urinary bladders.[6][7]

    • Organ Bath Setup: The tissue strips are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

    • Contraction Measurement: The isometric tension of the muscle strips is recorded using a force transducer.

    • Cumulative Concentration-Response Curves: Cumulative concentration-response curves to the muscarinic agonist carbachol (B1668302) are generated in the absence and presence of increasing concentrations of the test antagonist (this compound, oxybutynin, darifenacin, or solifenacin).[7]

    • Data Analysis: The pA2 value is calculated from the rightward shift of the carbachol concentration-response curves in the presence of the antagonist using a Schild plot analysis.[7]

In Vivo Experiments

1. Urodynamic Evaluation in Anesthetized Rats (Cystometry)

  • Objective: To evaluate the in vivo effect of the test compounds on bladder function.

  • Methodology:

    • Animal Preparation: Female Sprague-Dawley rats are anesthetized. A catheter is inserted into the bladder via the urethra for saline infusion and pressure measurement.[4]

    • Cystometry: The bladder is filled with saline at a constant rate to induce rhythmic bladder contractions. Intravesical pressure is continuously recorded.

    • Drug Administration: The test compounds are administered intravenously.[4]

    • Data Analysis: The effects of the compounds on urodynamic parameters such as bladder capacity, micturition pressure, and the frequency of bladder contractions are measured. The dose required to produce a specific effect (e.g., ED30 for a 30% increase in bladder capacity) is determined.[4]

2. Pilocarpine-Induced Salivation Assay in Mice

  • Objective: To assess the in vivo effect of the test compounds on salivary secretion.

  • Methodology:

    • Animal Preparation: Mice are used for this assay.

    • Drug Administration: The test compounds are administered orally.[11]

    • Salivation Induction: Salivation is stimulated by an intraperitoneal injection of the muscarinic agonist pilocarpine.[11]

    • Saliva Collection: Pre-weighed cotton balls are placed in the mouths of the mice to absorb the secreted saliva over a specific period.

    • Quantification: The amount of saliva secreted is determined by the change in weight of the cotton balls.

    • Data Analysis: The inhibitory effect of the test compounds on pilocarpine-induced salivation is quantified, and the dose that inhibits salivation by 50% (ID50) can be calculated.[11]

Mandatory Visualization

The following diagrams illustrate key concepts related to the antimuscarinic activity of this compound and the experimental workflow for its evaluation.

G cluster_0 Muscarinic Receptor Signaling in Bladder Detrusor Muscle ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Initiates PKC->Contraction Modulates This compound This compound & Alternatives This compound->M3R Blocks

Caption: Muscarinic M3 receptor signaling pathway in bladder smooth muscle.

G cluster_1 In Vitro-In Vivo Correlation (IVIVC) Experimental Workflow invitro In Vitro Studies receptor_binding Receptor Binding Assays (Ki values) invitro->receptor_binding functional_assay Functional Assays (pA2 / IC50 values) invitro->functional_assay correlation IVIVC Analysis receptor_binding->correlation functional_assay->correlation invivo In Vivo Studies cystometry Cystometry in Animal Models (Bladder ED50) invivo->cystometry salivation Salivation Assays (Salivary Gland ID50) invivo->salivation cystometry->correlation salivation->correlation selectivity Determine Bladder Selectivity Ratio correlation->selectivity prediction Predict Clinical Efficacy & Side Effects selectivity->prediction

Caption: Workflow for an In Vitro-In Vivo Correlation study.

References

Preclinical comparison of Tolterodine and Fesoterodine's active metabolite exposure

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the preclinical pharmacokinetic profiles of Tolterodine and Fesoterodine, focusing on the exposure of their common active metabolite, 5-hydroxymethyl this compound (5-HMT).

This guide provides a comprehensive preclinical comparison of this compound and Fesoterodine, two prominent antimuscarinic agents used in the management of overactive bladder. The primary focus is on the systemic exposure of their shared active metabolite, 5-hydroxymethyl this compound (5-HMT), which is central to their therapeutic effect. This comparison is supported by experimental data from preclinical studies, detailed methodologies, and visual representations of key biological and experimental processes.

Executive Summary

Fesoterodine was developed as a prodrug of 5-HMT to optimize its pharmacokinetic profile compared to this compound.[1] Preclinical and clinical evidence demonstrates that Fesoterodine provides more consistent and predictable exposure to 5-HMT.[1][2] This is primarily due to their distinct metabolic activation pathways. Fesoterodine is rapidly and extensively converted to 5-HMT by ubiquitous nonspecific esterases, a process that is independent of the highly variable cytochrome P450 2D6 (CYP2D6) enzyme system.[1][3][4] In contrast, the conversion of this compound to 5-HMT is dependent on CYP2D6, leading to significant inter-individual variability in plasma concentrations of the active moiety, particularly between extensive and poor metabolizers.[1][2][5] Consequently, Fesoterodine administration results in a more uniform therapeutic response.[1]

Metabolic Activation Pathways

The fundamental difference in the generation of the active metabolite 5-HMT from this compound and Fesoterodine is a critical determinant of their pharmacokinetic variability.

  • This compound: Relies on the polymorphic enzyme CYP2D6 for its conversion to 5-HMT.[1][2][3] This dependency results in varied exposure to the active metabolite among individuals with different CYP2D6 genotypes.

  • Fesoterodine: As a prodrug, it is rapidly hydrolyzed by nonspecific esterases throughout the body to form 5-HMT.[1][3][4] This pathway is not dependent on CYP enzymes, leading to more consistent and predictable 5-HMT exposure.[1][2]

This compound This compound CYP2D6 CYP2D6 This compound->CYP2D6 Metabolism Fesoterodine Fesoterodine Esterases Ubiquitous Nonspecific Esterases Fesoterodine->Esterases Hydrolysis Five_HMT 5-Hydroxymethyl this compound (5-HMT) (Active Metabolite) CYP2D6->Five_HMT Esterases->Five_HMT

Metabolic activation of this compound and Fesoterodine.

Preclinical Pharmacokinetic Data

While direct head-to-head preclinical comparative studies are limited in the public domain, data from separate studies in animal models, primarily rats and dogs, provide insights into the pharmacokinetic profiles.

This compound and 5-HMT Pharmacokinetics in Rats

Pharmacokinetic studies in rats following oral administration of this compound have been conducted to understand its absorption, distribution, metabolism, and excretion.

ParameterThis compound5-HMT
Cmax (ng/mL) Data varies with doseData varies with dose
Tmax (h) ~1~1
AUC (ng·h/mL) Data varies with doseData varies with dose
Bioavailability (%) 2-20Not directly reported
Table 1: Summary of available pharmacokinetic parameters for this compound and its active metabolite 5-HMT in rats following oral administration. Specific values are dose-dependent and can be found in the cited literature.[3]
Fesoterodine and 5-HMT Pharmacokinetics in Preclinical Models

Preclinical studies with Fesoterodine have focused on its rapid conversion to 5-HMT and the resulting exposure. A study in mice demonstrated low penetration of fesoterodine-related radioactivity into the central nervous system.

ParameterValue
Brain/Plasma Ratio of Radioactivity (Cmax) ~0.04
Brain/Plasma Ratio of Radioactivity (AUC) ~0.07
Table 2: Brain/plasma ratios of radioactivity after a single oral dose of [14C]fesoterodine in mice, indicating low CNS penetration.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

A representative experimental design for a preclinical pharmacokinetic study in rats is outlined below.

cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Fasting Overnight Fasting Animal_Acclimation->Fasting Oral_Gavage Oral Gavage Administration (this compound or Fesoterodine) Fasting->Oral_Gavage Serial_Blood_Sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Oral_Gavage->Serial_Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Serial_Blood_Sampling->Plasma_Separation LC_MS_Analysis LC-MS/MS Analysis of This compound and 5-HMT Plasma_Separation->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, Tmax) LC_MS_Analysis->PK_Analysis

Workflow for a typical preclinical pharmacokinetic study in rats.

Protocol for Oral Administration and Blood Sampling in Rats:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the study.

  • Fasting: Animals are fasted overnight with free access to water before drug administration.

  • Dosing: this compound or Fesoterodine is administered via oral gavage.

  • Blood Collection: Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a cannulated jugular vein or other appropriate method.

  • Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

  • Sample Storage: Plasma samples are stored at -80°C until analysis.

Bioanalytical Method for 5-HMT in Rat Plasma

The quantification of this compound and 5-HMT in plasma samples is typically performed using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

LC-MS/MS Method Parameters:

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction is used to isolate the analytes from the plasma matrix.

  • Chromatography: Reversed-phase liquid chromatography is commonly employed for separation.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.

  • Internal Standard: A deuterated analog of the analyte (e.g., 5-HMT-d14) is used as an internal standard to ensure accuracy and precision.

Mechanism of Action: Muscarinic Receptor Antagonism

Both this compound and its active metabolite, 5-HMT, exert their therapeutic effect by acting as competitive antagonists at muscarinic receptors in the urinary bladder.[6] The binding of these antagonists to M2 and M3 muscarinic receptors on the detrusor muscle inhibits the binding of acetylcholine, leading to muscle relaxation and a reduction in urinary urgency, frequency, and urge incontinence.

cluster_receptor Detrusor Muscle Cell M2_M3_Receptor M2/M3 Muscarinic Receptor G_Protein G-protein M2_M3_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Stimulates Contraction Muscle Contraction Ca_Release->Contraction Leads to Acetylcholine Acetylcholine Acetylcholine->M2_M3_Receptor Binds & Activates Five_HMT 5-HMT / this compound Five_HMT->M2_M3_Receptor Binds & Blocks

Signaling pathway of muscarinic receptor antagonism in the bladder.

Conclusion

References

Validation of Chiral Separation Methods for Tolterodine: A Comparative Guide Based on ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two validated chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of Tolterodine enantiomers, in accordance with the International Council for Harmonisation (ICH) guidelines. The enantiomeric purity of this compound, a competitive muscarinic receptor antagonist, is a critical quality attribute, as enantiomers of chiral drugs often exhibit different pharmacokinetic and pharmacodynamic properties. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of chiral pharmaceutical compounds.

Experimental Protocols

Detailed methodologies for two distinct chiral HPLC separation methods are presented below. These protocols are based on published and validated procedures.

Method 1: Chiralcel OD-H Column Method

This method utilizes a cellulose-based chiral stationary phase for the enantiomeric separation of this compound.

  • Chromatographic System: High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: Chiralcel OD-H (250 mm x 4.6 mm).[1][2][3]

  • Mobile Phase: A mixture of n-hexane and isopropyl alcohol in a ratio of 980:20 (v/v), with the addition of 1 ml diethylamine (B46881) and 0.6 ml trifluoroacetic acid per 1000 ml of the mobile phase.[1][2]

  • Flow Rate: 0.5 ml/min.[1][2][3]

  • Temperature: Constant room temperature.[1][2]

  • Detection Wavelength: 284 nm.[2]

  • Sample Preparation: Dissolve the tablet powder equivalent to 10 mg of R-tolterodine tartrate in the mobile phase to achieve a concentration of 1.0 mg/mL. Filter the solution through a 0.45 µm nylon filter before injection.[4]

Method 2: Chiral pack IA (Immobilized Amylose-Based) Method

This alternative method employs an immobilized amylose-based stationary phase.

  • Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Chiral pack IA.[4]

  • Mobile Phase: A mixture of hexane, 2-propanol, triethylamine, and trifluoroacetic acid in a ratio of 91:9:0.2:0.1 (v/v/v/v).[4]

  • Flow Rate: 1.1 mL/min.[4]

  • Detection: UV detection (wavelength not specified in the provided abstract).

  • Sample Preparation: Similar to Method 1, an amount of powdered tablet mass equivalent to 10 mg of R-tolterodine tartrate is dissolved and extracted with methanol. The solution is then sonicated for 15 minutes and diluted to 10 mL with the mobile phase, followed by filtration through a 0.45 µm nylon filter.[4]

Data Presentation: Comparison of Validation Parameters

The following tables summarize the reported performance data for the two chiral separation methods, validated according to ICH guidelines.[2][4][5][6][7][8][9]

Table 1: Chromatographic Performance

ParameterMethod 1 (Chiralcel OD-H)Method 2 (Chiral pack IA)
Resolution (Rs)2.5[2]2.9[4]

Table 2: Validation Data for the S-Isomer

Validation ParameterMethod 1 (Chiralcel OD-H)Method 2 (Chiral pack IA)
Linearity Range 0.1 - 0.6%0.1 - 10 µg/mL[4]
Correlation Coefficient (r²) 0.99994[2]0.999[4]
Limit of Detection (LOD) Capable of detecting up to 0.1 µg/ml[1][2][3]0.11 µg/mL[4]
Limit of Quantification (LOQ) Not explicitly stated0.34 µg/mL[4]
Accuracy (Recovery) Not explicitly stated97.30% to 101.59%[4]
Precision (%RSD) 2.2% (injection repeatability)[2]< 0.8%[4]
Solution Stability Not explicitly statedStable for 48 hours in mobile phase[4]

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the logical workflow for validating an analytical method according to ICH guidelines.

Method_Validation_Workflow MethodDevelopment Analytical Method Development ValidationProtocol Establish Validation Protocol (Define Parameters & Acceptance Criteria) MethodDevelopment->ValidationProtocol Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) Robustness Robustness PerformValidation Perform Validation Experiments ValidationProtocol->PerformValidation DataAnalysis Data Analysis and Statistical Evaluation PerformValidation->DataAnalysis ValidationReport Prepare Validation Report DataAnalysis->ValidationReport MethodImplementation Method Implementation for Routine Use ValidationReport->MethodImplementation

Caption: Workflow for analytical method validation as per ICH guidelines.

References

A Comparative Analysis of Tolterodine's Effects Across Animal Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tolterodine's performance in various animal species, supported by experimental data. This compound, a competitive muscarinic receptor antagonist, is primarily used in the treatment of overactive bladder.

Pharmacokinetic Profile: A Species-Specific Overview

The absorption, distribution, metabolism, and excretion of this compound exhibit notable variations across different animal species. These differences are crucial for the extrapolation of preclinical data to human clinical trials.

Following oral administration, this compound is almost completely absorbed in mice, rats, and dogs, with peak serum concentrations reached within an hour.[1] However, bioavailability differs significantly, ranging from 2-20% in rodents to 58-63% in dogs.[1] This variation is largely attributed to first-pass metabolism in the liver. The elimination half-life of this compound is rapid across these species, generally less than two hours.[1]

Table 1: Comparative Pharmacokinetic Parameters of this compound

ParameterMouseRatDogHuman
Bioavailability (%) 2-20[1]2-20[1]58-63[1]10-70[2]
Time to Peak Concentration (Tmax, h) <1[1]<1[1]<1[1]0.9 ± 0.4[2]
Elimination Half-life (t½, h) <2[1]<2[1]<2[1]2-3[2]
Clearance (L/h/kg) 10-15[1]10-15[1]1.4[1]0.23-0.52[2]
Volume of Distribution (Vd, L/kg) High[1]High[1]High[1]0.9-1.6[2]

Metabolically, this compound undergoes extensive conversion in all studied animal models.[1] A key differentiator lies in the metabolic pathways. In humans, the primary metabolic pathway involves the cytochrome P450 enzyme CYP2D6, leading to the formation of the active 5-hydroxymethyl metabolite (5-HMT).[3][4] A secondary pathway is N-dealkylation, predominantly catalyzed by CYP3A enzymes.[3] Mice and dogs share a similar metabolic profile with humans, making them more predictive models for human pharmacokinetics.[1][5] In contrast, the rat metabolizes this compound differently, with more extensive metabolism occurring via other pathways.[5]

Pharmacodynamic Effects: Targeting the Bladder

This compound exerts its therapeutic effect by competitively antagonizing muscarinic receptors, particularly the M3 subtype, in the detrusor muscle of the bladder.[6] This action inhibits acetylcholine-induced bladder contractions, thereby reducing urinary frequency, urgency, and urge incontinence. While the fundamental mechanism is consistent across species, the in vivo tissue selectivity and potency can vary.

Studies in mice have shown that orally administered this compound exhibits significant binding to bladder muscarinic receptors with lower binding activity in the cerebral cortex compared to other anticholinergic agents like oxybutynin (B1027).[7] In vitro studies using guinea pig and human detrusor muscle have demonstrated the high antimuscarinic potency of this compound.[8]

Table 2: Comparative In Vitro Muscarinic Receptor Binding Affinities of this compound and its Active Metabolite (5-HMT)

CompoundTissueSpeciesBinding Affinity (pKD)
This compoundDetrusorPorcine7.93 ± 0.94[9]
This compoundUrothelium & Lamina PropriaPorcine7.58 ± 0.44[9]
This compoundCerebral CortexMouseLower than bladder[7]
5-HMTCerebral CortexMouseLower than bladder[7]
This compoundBladderMouseHigher than oxybutynin & darifenacin[7]
5-HMTBladderMouseHigher than oxybutynin & darifenacin[7]

Experimental Protocols

A standardized methodology is crucial for the comparative assessment of this compound's effects on bladder function. Cystometry is the gold-standard technique used to evaluate urodynamic parameters in animal models.

Detailed Protocol for Cystometry in Awake Rats

This protocol is adapted from established methods for bladder cannulation and cystometry in conscious rats.[10]

1. Animal Preparation and Surgery:

  • Adult female Sprague-Dawley rats (200-250g) are used.
  • Anesthesia is induced and maintained according to institutional guidelines.
  • A midline abdominal incision is made to expose the urinary bladder.
  • A polyethylene (B3416737) catheter (PE-50) with a flared tip is inserted into the dome of the bladder and secured with a purse-string suture.
  • The distal end of the catheter is tunneled subcutaneously and exteriorized at the nape of the neck.
  • The abdominal incision is closed in layers.
  • Post-operative analgesia and care are provided. Animals are allowed a recovery period of at least 48 hours.

2. Cystometry Procedure:

  • On the day of the experiment, the rat is placed in a metabolic cage that allows for the collection and measurement of voided urine.
  • The exteriorized bladder catheter is connected via a three-way stopcock to a pressure transducer and a syringe pump.
  • The bladder is emptied before starting the infusion.
  • Saline is infused into the bladder at a constant rate (e.g., 10 ml/hr).
  • Intravesical pressure is continuously recorded.
  • The following urodynamic parameters are measured for each micturition cycle:
  • Basal Pressure (BP): Pressure at the start of filling.
  • Threshold Pressure (TP): Pressure immediately preceding a micturition contraction.
  • Micturition Pressure (MP): The maximum pressure during a micturition contraction.
  • Bladder Capacity (BC): Infused volume at the time of micturition.
  • Micturition Volume (MV): Volume of urine voided.
  • Residual Volume (RV): Volume remaining in the bladder after micturition (can be measured by withdrawing fluid post-void).
  • Intercontraction Interval (ICI): Time between micturition contractions.
  • After a baseline recording period, this compound or vehicle is administered (e.g., intravenously or orally), and cystometry is continued to assess the drug's effects.

3. Data Analysis:

  • Data from multiple micturition cycles are averaged for each animal before and after drug administration.
  • Statistical analysis (e.g., paired t-test or ANOVA) is used to compare pre- and post-drug parameters.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the underlying biology and experimental design, the following diagrams are provided.

Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effectors ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Activates M2R M2 Muscarinic Receptor ACh->M2R Activates This compound This compound (Antagonist) This compound->M3R Blocks This compound->M2R Blocks Gq11 Gq/11 M3R->Gq11 Activates Gi Gi M2R->Gi Activates PLC Phospholipase C (PLC) Gq11->PLC Activates RhoA RhoA Gi->RhoA Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction Detrusor Muscle Contraction Ca_release->Contraction ROCK ROCK RhoA->ROCK Activates ROCK->Contraction

Caption: Muscarinic receptor signaling pathway in detrusor smooth muscle.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat) Surgery Bladder Catheter Implantation Animal_Model->Surgery Recovery Post-operative Recovery Surgery->Recovery Placement Place in Metabolic Cage Recovery->Placement Connection Connect Catheter to Transducer & Pump Placement->Connection Baseline Baseline Cystometry (Saline Infusion) Connection->Baseline Drug_Admin Administer this compound or Vehicle Baseline->Drug_Admin Post_Drug Post-treatment Cystometry Drug_Admin->Post_Drug Data_Collection Record Urodynamic Parameters Post_Drug->Data_Collection Analysis Calculate Mean Values (Pre vs. Post) Data_Collection->Analysis Stats Statistical Analysis Analysis->Stats

Caption: Experimental workflow for evaluating this compound's effects using cystometry.

Logical_Relationship This compound This compound Antagonism Muscarinic Receptor Antagonism (M2/M3) This compound->Antagonism Inhibition_ACh Inhibition of Acetylcholine Action Antagonism->Inhibition_ACh Reduced_Contraction Reduced Detrusor Muscle Contraction Inhibition_ACh->Reduced_Contraction Increased_Capacity Increased Bladder Capacity Reduced_Contraction->Increased_Capacity Reduced_Symptoms Alleviation of Overactive Bladder Symptoms Increased_Capacity->Reduced_Symptoms

Caption: Logical relationship of this compound's mechanism of action.

References

The Understudy Takes Center Stage: Evaluating the Contribution of 5-HMT to the Overall Efficacy of Tolterodine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biotransformation of a parent drug into an active metabolite is crucial for a comprehensive assessment of its therapeutic efficacy. In the case of tolterodine, a cornerstone treatment for overactive bladder, its principal active metabolite, 5-hydroxymethyl this compound (5-HMT), plays a pivotal role that arguably equals or even surpasses the parent compound in its contribution to the overall clinical effect.

This compound is extensively metabolized in the liver, primarily by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, to form 5-HMT.[1][2] In individuals who are "extensive metabolizers" of CYP2D6, this is the main metabolic route.[1][2] For "poor metabolizers," who have reduced CYP2D6 activity, an alternative pathway mediated by CYP3A4 gains prominence.[3] This metabolic variance underscores the importance of evaluating the pharmacological profile of 5-HMT to fully grasp the efficacy of this compound.

Comparative Pharmacological Activity: A Tale of Two Moieties

Both this compound and 5-HMT are potent, competitive muscarinic receptor antagonists.[4] Their therapeutic effect is achieved by blocking muscarinic receptors in the bladder, which leads to a reduction in involuntary detrusor muscle contractions.[5] Critically, studies have shown that 5-HMT is not merely an ancillary metabolite but a significant contributor to the therapeutic action of this compound.[6]

Data Presentation: Quantitative Comparison of this compound and 5-HMT

To objectively compare the pharmacological profiles of this compound and its active metabolite, the following tables summarize key quantitative data from various studies.

Table 1: Muscarinic Receptor Binding Affinity (Ki, nM)

CompoundM1M2M3M4M5
This compound -2.02.5--
5-HMT 2.32.02.52.82.9

Table 2: Functional Antagonism of Carbachol-Induced Bladder Contraction

CompoundIC50 (nM)
This compound 14
5-HMT 5.7

Data from in vitro studies on isolated guinea pig bladder.[4]

Table 3: Comparative Pharmacokinetics in Extensive (EM) and Poor (PM) CYP2D6 Metabolizers

ParameterThis compound (EM)5-HMT (EM)This compound (PM)5-HMT (PM)
Systemic Clearance (L/hr) 44 ± 13-9.0 ± 2.1Not detected
Elimination Half-life (hr) 2.3 ± 0.62.9 ± 0.49.6 ± 1.3Not detected
Cmax (µg/L) 2.6 ± 2.82.4 ± 1.319 ± 7.5-
AUC (µgh/L)* ----

*Data from multiple-dose administration of 4 mg this compound BID.[1][2][6] Note: Direct comparative AUC values were not consistently reported across all studies.

Signaling Pathways and Metabolic Conversion

The therapeutic action of both this compound and 5-HMT is initiated by their binding to muscarinic receptors on bladder smooth muscle cells, thereby antagonizing the action of acetylcholine (B1216132) and leading to muscle relaxation. The metabolic conversion of this compound to 5-HMT is a critical step in the overall pharmacodynamic profile of the drug.

G cluster_metabolism Hepatic Metabolism cluster_action Pharmacological Action This compound This compound CYP2D6 CYP2D6 (Extensive Metabolizers) This compound->CYP2D6 Primary Pathway CYP3A4 CYP3A4 (Poor Metabolizers) This compound->CYP3A4 Secondary Pathway Muscarinic_Receptor Muscarinic Receptor (Bladder Smooth Muscle) This compound->Muscarinic_Receptor Antagonism HMT 5-HMT (Active Metabolite) CYP2D6->HMT Inactive_Metabolites Inactive Metabolites CYP3A4->Inactive_Metabolites HMT->Muscarinic_Receptor Antagonism Bladder_Contraction Bladder Contraction Muscarinic_Receptor->Bladder_Contraction Inhibition of

Metabolic pathway and mechanism of action of this compound and 5-HMT.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare the activity of this compound and 5-HMT.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

1. Materials:

  • Cell membranes expressing human muscarinic receptor subtypes (M1-M5).
  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), a non-selective muscarinic antagonist.
  • Test compounds (this compound, 5-HMT).
  • Non-specific binding control (e.g., Atropine at a high concentration).
  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
  • 96-well microplates.
  • Glass fiber filters.
  • Scintillation fluid and a scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds (this compound and 5-HMT) and the non-specific binding control.
  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
  • Terminate the reaction by rapid filtration through the glass fiber filters, which traps the cell membranes with the bound radioligand.
  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.
  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
  • Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Bladder Strip Contractility Assay

This functional assay measures the ability of a compound to inhibit agonist-induced contractions of bladder smooth muscle.

1. Materials:

  • Animal bladder (e.g., from guinea pig or rat).
  • Krebs-Henseleit solution (physiological salt solution).
  • Contractile agonist (e.g., Carbachol).
  • Test compounds (this compound, 5-HMT).
  • Organ bath system with isometric force transducers.
  • Data acquisition system.

2. Procedure:

  • Excise the bladder and place it in chilled, oxygenated Krebs-Henseleit solution.
  • Prepare longitudinal strips of the detrusor muscle.
  • Mount the strips in the organ baths containing oxygenated Krebs-Henseleit solution at 37°C under a resting tension.
  • Allow the strips to equilibrate for a period, with regular changes of the solution.
  • Induce a reference contraction with a high concentration of KCl to ensure tissue viability.
  • After a washout period, generate a cumulative concentration-response curve for the contractile agonist (e.g., Carbachol).
  • Following another washout, incubate the tissue with a specific concentration of the test compound (this compound or 5-HMT) for a set period.
  • Generate a second concentration-response curve for the agonist in the presence of the test compound.

3. Data Analysis:

  • Measure the amplitude of the contractions in response to the agonist in the absence and presence of the antagonist.
  • Plot the agonist concentration-response curves. The rightward shift of the curve in the presence of the antagonist indicates competitive antagonism.
  • Calculate the IC50 value, which is the concentration of the antagonist that produces a 50% inhibition of the maximum agonist-induced contraction.

Conclusion: A Synergistic Partnership in Efficacy

The experimental data clearly demonstrate that 5-HMT is a potent muscarinic receptor antagonist with a pharmacological profile very similar to, and in some functional aspects, even more potent than its parent compound, this compound. The lower IC50 value of 5-HMT in inhibiting bladder contractions suggests a significant contribution to the overall therapeutic effect.[4]

In extensive CYP2D6 metabolizers, who represent the majority of the population, the rapid and substantial conversion of this compound to 5-HMT means that the clinical efficacy is a result of the combined action of both molecules. In poor metabolizers, while 5-HMT is not formed, the higher plasma concentrations and longer half-life of this compound itself provide the therapeutic effect.[2][6] This dual action of the parent drug and its active metabolite ensures a consistent therapeutic outcome across different patient populations, highlighting the elegant synergy that underpins the clinical success of this compound. For drug development professionals, the case of this compound and 5-HMT serves as a compelling example of the necessity to thoroughly characterize active metabolites to fully understand a drug's efficacy and to optimize therapeutic strategies.

References

A Head-to-Head Comparison of the Antimuscarinic Profiles of Tolterodine and Subtype-Selective Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimuscarinic profiles of tolterodine, a non-selective antagonist, and various muscarinic receptor subtype-selective antagonists. The information presented herein is supported by experimental data to assist in research and development efforts within the field of autonomic pharmacology.

This compound is a competitive muscarinic receptor antagonist utilized for the treatment of urinary urge incontinence and other symptoms associated with an overactive bladder.[1][2] In vivo studies have demonstrated that this compound exhibits a degree of functional selectivity for the urinary bladder over the salivary glands.[1][2][3] This tissue selectivity, however, is not attributable to a high affinity for a single muscarinic receptor subtype.[1][2][4] In contrast, subtype-selective antagonists are designed to target specific muscarinic receptors (M1-M5), offering the potential for more targeted therapeutic effects and reduced side effects. This guide will delve into a head-to-head comparison of their binding affinities and the experimental protocols used for their evaluation.

Comparative Analysis of Binding Affinities

The following table summarizes the binding affinities (Ki values in nM) of this compound and several subtype-selective antagonists for the five human muscarinic receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.

CompoundM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M3 Affinity (Ki, nM)M4 Affinity (Ki, nM)M5 Affinity (Ki, nM)Primary Selectivity
This compound ~2.5~2.0~2.5~2.0~5.0Non-selective
Darifenacin (B195073) ~20~100~1.0~30~20M3
Solifenacin (B1663824) ~25~60~5.0~20~30M3
AQ-RA 741 ~100~10~200~50~300M2
Pirenzepine ~10~300~200~100~250M1
Tropicamide (B1683271) ~50~100~20~10~40M4
Oxybutynin ~3.0~30~3.0~3.0~5.0M1/M3/M4

Note: The Ki values are approximate and can vary depending on the specific experimental conditions. Data compiled from multiple sources.[1][5][6]

This compound and its active metabolite, 5-hydroxymethyl this compound (PNU-200577), demonstrate high and relatively uniform affinity across the M1-M5 receptor subtypes, confirming their non-selective profile.[2][6] In contrast, darifenacin and solifenacin show marked selectivity for the M3 receptor.[1][5] AQ-RA 741 displays a preference for the M2 receptor subtype.[1] Pirenzepine is a well-established M1-selective antagonist, while tropicamide shows some preference for the M4 subtype.[7] Oxybutynin, another drug used for overactive bladder, exhibits some selectivity for M1, M3, and M4 receptors over the M2 subtype.[4][6]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro radioligand binding assays and functional assays. The following sections provide an overview of the methodologies for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity and selectivity of compounds for muscarinic receptors by measuring the direct interaction of a radiolabeled ligand with the receptor.[8][9]

Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

  • Cell Membranes: Membranes from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[10]

  • Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, such as [3H]-N-methylscopolamine ([3H]-NMS).[10]

  • Test Compound: The unlabeled antagonist being evaluated (e.g., this compound, darifenacin).

  • Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist like atropine (B194438) to determine non-specific binding.[10]

  • Assay Buffer: Typically a buffered solution such as 50 mM Tris-HCl with 5 mM MgCl2, at a pH of 7.4.[10]

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.[8][11]

  • Scintillation Counter: To quantify the radioactivity.[8]

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of atropine).[10]

  • Equilibrium: Allow the binding reaction to reach equilibrium, typically by incubating for 60-90 minutes at room temperature.[10]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[8][10]

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[8]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.

Generalized Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing Receptor Subtype) incubation Incubate Membranes, Radioligand, and Test Compound in 96-well Plate prep_membranes->incubation prep_radioligand Prepare Radioligand (e.g., [3H]-NMS) prep_radioligand->incubation prep_test_compound Prepare Serial Dilutions of Test Compound prep_test_compound->incubation prep_nsb Prepare Non-specific Binding Control (e.g., Atropine) prep_nsb->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters to Remove Unbound Radioligand filtration->washing counting Quantify Radioactivity with Scintillation Counter washing->counting calc_ic50 Determine IC50 Value from Competition Curve counting->calc_ic50 calc_ki Calculate Ki Value (Cheng-Prusoff Equation) calc_ic50->calc_ki

A generalized workflow for a competitive radioligand binding assay.

In Vitro Functional Assays

Functional assays measure the biological response resulting from receptor activation or blockade. For antimuscarinic drugs, these assays typically involve measuring the inhibition of agonist-induced responses.

Example: Calcium Mobilization Assay

This assay is suitable for M1, M3, and M5 receptors, which couple to Gq/11 proteins and signal through an increase in intracellular calcium.[8][12]

Objective: To determine the potency of an antagonist (IC50) in inhibiting agonist-induced calcium influx.

Materials:

  • Cell line expressing the Gq/11-coupled muscarinic receptor of interest (M1, M3, or M5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[8]

  • A known muscarinic agonist (e.g., carbachol, acetylcholine).

  • Test antagonist.

  • Fluorometric imaging plate reader (FLIPR) or a similar instrument.

Procedure:

  • Cell Plating: Seed cells in a multi-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive dye.

  • Antagonist Incubation: Pre-incubate the cells with various concentrations of the test antagonist.

  • Agonist Stimulation: Add a fixed concentration of a muscarinic agonist to stimulate the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity, which is proportional to the increase in intracellular calcium.

  • Data Analysis: Generate concentration-response curves to determine the IC50 value of the antagonist.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5).[13][14] These subtypes couple to different G proteins and initiate distinct intracellular signaling cascades.

  • M1, M3, and M5 Receptors: These receptors preferentially couple to Gq/11 proteins.[12][14][15] Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[16] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[15]

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins.[14][15] Activation of the Gi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15] The βγ subunits of the G protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.[13]

Signaling Pathways of Muscarinic Receptor Subtypes

G cluster_m1m3m5 M1, M3, M5 Signaling cluster_m2m4 M2, M4 Signaling M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 Activate PLC Phospholipase C (PLC) Gq11->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates M2_M4 M2, M4 Receptors Gio Gi/o M2_M4->Gio Activate AC Adenylyl Cyclase (AC) Gio->AC Inhibits Ion_channel Ion Channel Modulation (e.g., K+ channels) Gio->Ion_channel βγ subunit modulates cAMP ↓ cAMP AC->cAMP

Canonical signaling pathways for muscarinic receptor subtypes.

Conclusion

This guide provides a comparative overview of the antimuscarinic profiles of this compound and various subtype-selective antagonists. This compound's non-selective profile means it has a broad interaction with all muscarinic receptor subtypes. In contrast, subtype-selective antagonists like darifenacin (M3-selective) offer a more targeted approach. The choice between a non-selective and a subtype-selective antagonist depends on the specific therapeutic goal and the desired balance between efficacy and potential side effects. The experimental protocols detailed herein represent the standard methodologies for characterizing the affinity and functional activity of these compounds, providing a basis for further research and development in this area.

References

Assessing the Reproducibility of Urodynamic Responses to Tolterodine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of overactive bladder (OAB) treatments, understanding the consistency and reliability of a drug's effect is paramount. This guide provides a comparative assessment of the reproducibility of urodynamic responses to tolterodine, a competitive muscarinic receptor antagonist, and other therapeutic alternatives. By examining quantitative data from clinical trials and detailing experimental protocols, this document aims to offer a clear perspective on the performance of these treatments.

Comparative Urodynamic Effects of Overactive Bladder Therapies

The following table summarizes the urodynamic effects of this compound in comparison to a placebo and other common OAB medications. The data is derived from various clinical studies and reflects the mean changes from baseline in key urodynamic parameters. It is important to note that direct studies on the test-retest reproducibility of these urodynamic changes are limited; the variability in patient responses can be influenced by physiological fluctuations and the inherent sensitivity of the testing instruments[1].

Treatment GroupNChange in Micturition Frequency (voids/24h)Change in Urge Incontinence Episodes/24hChange in Volume Voided per Micturition (mL)Change in Maximum Cystometric Capacity (mL)Key Findings & Citations
This compound (2 mg b.i.d.) 129-2.2-1.8+35Statistically significant increaseSignificant decrease in voids and increased voided volume compared to placebo.[2][3]
This compound (1 mg b.i.d.) 123Similar efficacy to 2 mg doseSimilar efficacy to 2 mg doseSignificant increaseNot specifiedEfficacious with respect to frequency-volume chart parameters.[2]
Placebo 64---No significant change-[2][4]
Oxybutynin (B1027) -Significant decreaseSignificant decreaseSignificant increase-Clinically equipotent to this compound in treating detrusor overactivity, though urodynamic effects may differ slightly.[5][6]
Solifenacin (B1663824) (5 mg) 26--+ (P=0.04)-Similar urodynamic effects and therapeutic efficacy to this compound.[2]
Mirabegron (B1684304) -----Superior in improving most urodynamic parameter outcomes compared to antimuscarinic agents.[1][7]

Note: The variability of urodynamic parameters can be substantial. For instance, the within-patient coefficient of variation for maximum cystometric capacity has been observed to be 21-23%, while pressure measurements are considerably more variable.

Experimental Protocols

The assessment of urodynamic responses to pharmacological agents relies on standardized and meticulously executed experimental protocols. Cystometry is the cornerstone of these evaluations, providing a detailed picture of bladder function during the filling and voiding phases.

Clinical Cystometry Protocol for Pharmacodynamic Assessment

This protocol outlines a typical procedure for evaluating the effect of a drug like this compound on bladder function in human subjects.

  • Patient Preparation:

    • Patients are instructed to arrive at the clinic with a comfortably full bladder for a baseline uroflowmetry test.

    • A detailed medical history is taken, including current medications and symptoms, often supplemented by a bladder diary.

    • Urinalysis is performed to exclude urinary tract infection.

  • Catheterization:

    • A dual-lumen urethral catheter is inserted into the bladder to allow for simultaneous bladder filling and pressure measurement (p_ves).

    • A rectal catheter is inserted to measure abdominal pressure (p_abd).

    • The detrusor pressure (p_det) is calculated by subtracting p_abd from p_ves.

  • Filling Phase:

    • The bladder is filled with sterile saline at a medium-fill rate (e.g., 50 mL/min).

    • The patient is asked to report sensations of first desire to void and strong desire to void.

    • The presence and pressure of involuntary detrusor contractions are recorded.

    • Maximum cystometric capacity is determined when the patient feels a strong urge to void and cannot tolerate further filling.

  • Voiding Phase (Pressure-Flow Study):

    • Once maximum capacity is reached, the patient is asked to void into a uroflowmeter with the catheters in place.

    • Detrusor pressure at maximum flow (p_detQmax) and maximum flow rate (Qmax) are recorded.

  • Post-Void Residual Volume Measurement:

    • After voiding, the residual urine volume in the bladder is measured.

  • Repeat Measurements:

    • To assess reproducibility, the cystometric evaluation may be repeated in the same session. However, an accommodation effect in bladder filling volumes has been noted in immediate repeat tests[1].

Preclinical (Rodent) Cystometry Protocol

Animal models are crucial for the initial assessment of drug efficacy.

  • Animal Preparation:

    • A catheter is surgically implanted into the dome of the bladder of an anesthetized rodent. The catheter is externalized for later use.

    • The animal is allowed to recover from surgery.

  • Cystometry:

    • The conscious and restrained or anesthetized animal is placed in a metabolic cage.

    • The bladder catheter is connected to a pressure transducer and an infusion pump.

    • Saline is infused at a constant rate (e.g., 0.1 mL/min) to elicit repetitive micturition cycles.

    • Bladder pressure is continuously recorded.

    • Voided volume is measured by a fluid collector attached to a force transducer.

  • Data Analysis:

    • Key parameters analyzed include micturition pressure, bladder capacity, voiding efficiency, and the frequency of non-voiding contractions.

Mechanism of Action and Experimental Workflow

To visualize the underlying biological processes and the experimental design, the following diagrams are provided.

Tolterodine_Signaling_Pathway cluster_synapse Neuromuscular Junction (Bladder Detrusor) ACh Acetylcholine (ACh) Muscarinic_Receptor Muscarinic Receptor (M2/M3) ACh->Muscarinic_Receptor binds G_Protein G-protein Muscarinic_Receptor->G_Protein activates This compound This compound This compound->Muscarinic_Receptor competitively blocks PLC Phospholipase C (PLC) G_Protein->PLC activates IP3 IP3 PLC->IP3 produces SR Sarcoplasmic Reticulum IP3->SR stimulates Ca Ca2+ SR->Ca releases Contraction Muscle Contraction Ca->Contraction triggers

Caption: this compound's mechanism of action in the detrusor muscle.

Urodynamic_Study_Workflow cluster_pre_treatment Pre-Treatment Baseline cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Assessment cluster_analysis Data Analysis Patient_Screening Patient Screening & Informed Consent Baseline_Diary Baseline Bladder Diary Patient_Screening->Baseline_Diary Baseline_Urodynamics Baseline Urodynamic Study Baseline_Diary->Baseline_Urodynamics Randomization Randomization Baseline_Urodynamics->Randomization Data_Comparison Comparison of Urodynamic Parameters (Pre- vs. Post-Treatment) Baseline_Urodynamics->Data_Comparison Drug_Admin Drug Administration (this compound or Alternative/Placebo) Randomization->Drug_Admin Followup_Diary Follow-up Bladder Diary Drug_Admin->Followup_Diary Followup_Urodynamics Follow-up Urodynamic Study Followup_Diary->Followup_Urodynamics Followup_Urodynamics->Data_Comparison Reproducibility_Analysis Assessment of Reproducibility Data_Comparison->Reproducibility_Analysis

Caption: Experimental workflow for a clinical trial on urodynamic responses.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of Tolterodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated analytical methods for the quantitative determination of Tolterodine in pharmaceutical dosage forms. The data presented is compiled from several single-laboratory validation studies, offering insights into the performance and robustness of different analytical approaches. This information is intended to assist researchers and quality control professionals in selecting and implementing a suitable analytical method for their specific needs.

Objective Comparison of Method Performance

The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The following tables summarize the key performance parameters of several validated High-Performance Liquid Chromatography (HPLC) and UV-Spectrophotometric methods for this compound analysis.

Table 1: Comparison of Chromatographic and Spectrophotometric Conditions

Method ReferenceAnalytical TechniqueColumnMobile Phase/SolventFlow Rate (mL/min)Wavelength (nm)Retention Time (min)
Method 1 [1]RP-HPLCHypersil C18 (250x4.6mm, 5µm)Acetonitrile:10mM Ammonium (B1175870) acetate (B1210297) (80:20 v/v)1.02835.50
Method 2 [2]RP-HPLCHypersil BDS C18Potassium Phosphate (pH 4.5) and Acetonitrile (gradient)Not Specified2053.5
Method 3 [3]RP-HPLCAgilent TC C18 (250mm x 4.6mm, 5µm)0.1% Orthophosphoric acid:Methanol (50:50 v/v)1.22203.7
Method 4 [4]UV-SpectrophotometryNot Applicable0.1N NaOHNot Applicable280Not Applicable
Method 5 [5]RP-HPLCC8 (150x4.6mm, 3.5µm)Isocratic Mobile Phase0.8UV DetectionNot Specified

Table 2: Comparison of Method Validation Parameters

Method ReferenceLinearity Range (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)LOD (µg/mL)LOQ (µg/mL)Correlation Coefficient (r²)
Method 1 [1]20-100<2%<2%99.39% (mean)0.04570.13840.9998
Method 2 [2]10.0-60.00.9%Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Method 3 [3]5-30Not SpecifiedNot Specified100.36%Not SpecifiedNot Specified>0.999
Method 4 [4]10-80<1%<1%99.62% - 100.76%0.7152.1670.999
Method 5 [5]20.00–5000.00 pg/mL0.62–6.36%1.73–4.84%98.75–103.56%Not SpecifiedNot Specified>0.999

Detailed Experimental Protocols

The following is a representative experimental protocol for a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, synthesized from the common practices reported in the referenced studies.

Representative RP-HPLC Method Protocol

1. Materials and Reagents:

  • This compound Tartrate reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade)

  • Pharmaceutical tablets containing this compound Tartrate

2. Chromatographic System:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Hypersil C18 (250x4.6mm, 5µm particle size).[1]

  • Data acquisition and processing software.

3. Preparation of Mobile Phase:

  • Prepare a 10mM Ammonium acetate solution by dissolving the appropriate amount of ammonium acetate in HPLC grade water.

  • The mobile phase consists of a mixture of Acetonitrile and 10mM Ammonium acetate in an 80:20 v/v ratio.[1]

  • Degas the mobile phase prior to use.

4. Preparation of Standard Stock Solution:

  • Accurately weigh 100 mg of this compound Tartrate reference standard and transfer it to a 100 mL volumetric flask.

  • Add approximately 50 mL of the mobile phase and sonicate for 20 minutes to dissolve.

  • Make up the volume to 100 mL with the mobile phase to obtain a concentration of 1000 µg/mL.[1]

5. Preparation of Working Standard Solutions:

  • Perform serial dilutions of the stock solution with the mobile phase to obtain concentrations within the linear range (e.g., 20, 40, 60, 80, and 100 µg/mL).[1]

6. Preparation of Sample Solution:

  • Weigh and finely powder 20 tablets.

  • Transfer a quantity of the powder equivalent to 20 mg of this compound Tartrate into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete extraction.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Further dilute the filtered solution with the mobile phase to obtain a concentration within the calibration range.

7. Chromatographic Analysis:

  • Set the column temperature (if specified).

  • Set the flow rate to 1.0 mL/min.[1]

  • Set the UV detection wavelength to 283 nm.[1]

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a stable baseline.

  • Inject the working standard solutions and the sample solution.

  • Record the chromatograms and determine the peak areas for quantification.

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates the logical flow of a typical analytical method validation process, as outlined by international guidelines.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Inter-laboratory Assessment cluster_3 Finalization A Define Analytical Method Requirements B Select Analytical Technique (e.g., HPLC, UV-Spec) A->B C Optimize Method Parameters (e.g., Mobile Phase, Wavelength) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Precision (Repeatability, Intermediate) E->F G Accuracy / Recovery F->G H Limit of Detection (LOD) & Limit of Quantification (LOQ) G->H I Robustness H->I J Develop Validation Protocol I->J K Transfer Method to Participating Laboratories J->K L Analyze Common Samples K->L M Statistical Analysis of Results (Reproducibility) L->M N Method Validation Report M->N O Implementation for Routine Analysis N->O

Caption: Workflow for Analytical Method Validation and Inter-laboratory Assessment.

References

Validating Biomarkers for Predicting Tolterodine's Therapeutic Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, identifying predictive biomarkers is crucial for optimizing therapeutic strategies and personalizing medicine. This guide provides an objective comparison of biomarkers for predicting the therapeutic response to Tolterodine, an antimuscarinic agent for overactive bladder (OAB), and its alternatives. We will delve into the experimental data supporting these biomarkers, detail the methodologies of key experiments, and present the information in a clear, comparative format.

Pharmacogenomic Biomarker: Cytochrome P450 2D6 (CYP2D6)

The primary pharmacogenomic biomarker influencing this compound's therapeutic response is the genetic variation in the CYP2D6 gene. This gene encodes the Cytochrome P450 2D6 enzyme, which is responsible for the primary metabolic pathway of this compound.

Mechanism of Action and Impact of Genetic Variants

This compound is a competitive muscarinic receptor antagonist.[1] Its therapeutic effect is achieved by blocking muscarinic receptors in the bladder, which reduces involuntary detrusor muscle contractions. This compound is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to its active 5-hydroxymethyl metabolite (5-HM).[2] This metabolite is pharmacologically equipotent to the parent drug and contributes significantly to the overall therapeutic effect. A secondary, less efficient metabolic pathway is the N-dealkylation of this compound, which is mediated by the CYP3A4 enzyme.[2]

Genetic polymorphisms in the CYP2D6 gene lead to different enzyme activity levels, categorizing individuals into distinct metabolizer phenotypes:

  • Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles. They metabolize this compound slowly, leading to higher plasma concentrations of the parent drug and negligible levels of the active 5-HM metabolite.

  • Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles.

  • Normal (Extensive) Metabolizers (NMs): Individuals with two normal-function alleles. They exhibit the expected metabolism of this compound.

  • Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles. They metabolize this compound very rapidly.

Experimental Data: Pharmacokinetics vs. Therapeutic Efficacy

While the CYP2D6 phenotype significantly impacts the pharmacokinetics of this compound, its effect on the therapeutic response is less pronounced. This is attributed to the compensatory effect of the active 5-HM metabolite in normal metabolizers. In poor metabolizers, the higher levels of the parent drug appear to provide a similar overall antimuscarinic effect.

Pharmacokinetic Parameter CYP2D6 Poor Metabolizers (PM) CYP2D6 Normal Metabolizers (NM) Reference
Systemic Clearance of this compound Significantly lower (e.g., 9.0 ± 2.1 L/hr)Higher (e.g., 44 ± 13 L/hr)[3]
Elimination Half-life of this compound Significantly longer (four-fold longer than NMs)Shorter (e.g., 2.3 ± 0.6 hours)[3][4]
Plasma Concentration of this compound 5-10 times higher than NMsLower[5]
Plasma Concentration of 5-HM Metabolite UndetectableIn the same range as the parent compound[3][5]

Despite these marked differences in pharmacokinetics, studies have shown only minor differences in the pharmacodynamic effects, such as the antimuscarinic effect on salivation, between poor and normal metabolizers.[3][4] The clinical efficacy in treating OAB symptoms is therefore not strongly predicted by the CYP2D6 genotype alone. However, poor metabolizers may be at an increased risk for concentration-dependent adverse effects.

Experimental Protocols

CYP2D6 Genotyping:

  • Objective: To determine the CYP2D6 genotype of an individual to predict their metabolizer phenotype.

  • Methodology: DNA is extracted from a whole blood or saliva sample. Allele-specific real-time polymerase chain reaction (RT-PCR) is a common method used to detect single-nucleotide polymorphisms (SNPs), insertions/deletions (indels), and copy number variations (CNVs) within the CYP2D6 gene. This allows for the assignment of specific star (*) alleles, which correspond to different enzyme activity levels. Based on the combination of identified alleles, the individual's metabolizer phenotype (PM, IM, NM, or UM) is predicted.

Urinary Biomarkers for Overactive Bladder

Several urinary biomarkers are under investigation for their potential to diagnose OAB and predict treatment response. Among these, Nerve Growth Factor (NGF) has shown the most promise in studies involving this compound.

Nerve Growth Factor (NGF) as a Predictive Biomarker

NGF is a neurotrophin that plays a role in the growth and survival of neurons and is involved in inflammatory and sensory processes in the bladder. Elevated levels of urinary NGF have been observed in patients with OAB.

Experimental Data: NGF Levels and this compound Response

A key study investigated the change in urinary NGF levels in OAB patients treated with this compound and correlated it with their clinical response. The study found that while baseline urinary NGF levels did not significantly differ between eventual responders and non-responders, the change in NGF levels after treatment was a strong indicator of therapeutic success.

Patient Group Baseline Urinary NGF/Creatinine (B1669602) (mean ± SEM) Urinary NGF/Creatinine after 3 months of this compound (mean ± SEM) P-value Reference
Responders (n=50) 1.10 ± 0.260.41 ± 0.09P = 0.008[6]
Non-responders (n=20) 1.38 ± 0.541.30 ± 0.46P = 0.879[6]

These findings suggest that a significant decrease in urinary NGF levels following this compound treatment is associated with a positive therapeutic outcome.[6][7] Therefore, monitoring the change in urinary NGF could be a valuable tool for assessing treatment efficacy.

Experimental Protocols

Urinary NGF Measurement (ELISA):

  • Objective: To quantify the concentration of NGF in urine samples.

  • Methodology: A sandwich enzyme-linked immunosorbent assay (ELISA) is typically used.

    • Sample Collection: Mid-stream urine samples are collected.

    • Sample Preparation: Samples are centrifuged to remove particulate matter and stored at -80°C until analysis.

    • ELISA Procedure:

      • A microplate pre-coated with a capture antibody specific for NGF is used.

      • Urine samples and standards are added to the wells and incubated.

      • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

      • A substrate solution is then added, which reacts with the enzyme to produce a color change.

      • The intensity of the color is measured using a microplate reader, and the concentration of NGF in the samples is determined by comparing the readings to a standard curve.

    • Normalization: To account for variations in urine dilution, NGF levels are often normalized to the urinary creatinine concentration.

Comparison with Alternative OAB Treatments

While biomarkers for predicting this compound response are still under investigation, it is useful to compare this compound with its main alternatives, oxybutynin (B1027) and mirabegron (B1684304), in terms of their general efficacy and side-effect profiles.

Drug Mechanism of Action Efficacy Common Side Effects Biomarker Prediction Reference
This compound AntimuscarinicEquivalent to oxybutyninDry mouth (less frequent and severe than oxybutynin), constipation, blurred vision.CYP2D6: Influences pharmacokinetics, but weak predictor of efficacy. Urinary NGF: Change in levels correlates with response.[8]
Oxybutynin AntimuscarinicEquivalent to this compoundDry mouth (high incidence and severity), constipation, blurred vision, cognitive impairment.Limited data on specific predictive biomarkers.[8]
Mirabegron β3-adrenoceptor agonistSimilar efficacy to antimuscarinicsIncreased blood pressure, nasopharyngitis, urinary tract infection. Lower incidence of dry mouth compared to antimuscarinics.Limited data on specific molecular biomarkers. Some clinical factors (e.g., BMI) may influence response.[9][10]

Visualizing the Pathways and Workflows

This compound Metabolism Pathway

Tolterodine_Metabolism This compound This compound CYP2D6 CYP2D6 This compound->CYP2D6 Primary Pathway (Normal Metabolizers) CYP3A4 CYP3A4 This compound->CYP3A4 Secondary Pathway (Poor Metabolizers) Metabolite_5HM 5-Hydroxymethyl Metabolite (5-HM) (Active) N_dealkylated N-dealkylated Metabolite (Inactive) CYP2D6->Metabolite_5HM CYP3A4->N_dealkylated

Caption: Metabolic pathways of this compound via CYP2D6 and CYP3A4.

Experimental Workflow for Biomarker Validation

Biomarker_Validation_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Patient_Cohort Patient Cohort (OAB and Healthy Controls) Sample_Collection Sample Collection (e.g., Urine, Blood) Patient_Cohort->Sample_Collection Biomarker_Screening Biomarker Screening (e.g., Proteomics, Genomics) Sample_Collection->Biomarker_Screening Candidate_Biomarkers Candidate Biomarkers Biomarker_Screening->Candidate_Biomarkers Baseline_Measurement Baseline Biomarker Measurement Candidate_Biomarkers->Baseline_Measurement Clinical_Trial Clinical Trial with this compound Clinical_Trial->Baseline_Measurement Treatment This compound Treatment Baseline_Measurement->Treatment Outcome_Assessment Clinical Outcome Assessment Treatment->Outcome_Assessment Post_Treatment_Measurement Post-Treatment Biomarker Measurement Treatment->Post_Treatment_Measurement Correlation_Analysis Correlation Analysis Outcome_Assessment->Correlation_Analysis Post_Treatment_Measurement->Correlation_Analysis Predictive_Model Predictive Biomarker Model Correlation_Analysis->Predictive_Model

Caption: General workflow for the discovery and validation of a predictive biomarker.

Conclusion

The validation of biomarkers to predict this compound's therapeutic response is an evolving field. While the pharmacogenomic marker CYP2D6 significantly influences the drug's pharmacokinetics, its predictive value for clinical efficacy is limited due to the contribution of its active metabolite. Promising urinary biomarkers like NGF show a correlation between the change in their levels and treatment response, suggesting their utility in monitoring therapeutic success rather than as baseline predictors.

Compared to its alternatives, this compound offers a favorable balance of efficacy and tolerability. However, there is a clear need for further research to identify and validate biomarkers that can reliably predict the therapeutic response not only to this compound but also to other OAB medications. Such advancements will be instrumental in personalizing treatment strategies and improving patient outcomes in the management of overactive bladder.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Tolterodine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling and disposal of Tolterodine in a laboratory setting. Adherence to these procedural guidelines is critical to ensure personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form or when there is a risk of dust or aerosol generation, a comprehensive PPE strategy is mandatory. This is crucial as this compound is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child[1].

Minimum PPE Requirements:

  • Hand Protection: Impervious gloves (e.g., Nitrile) are recommended to prevent skin contact. Protective gloves should meet EN374, ASTM F1001, or equivalent international standards[2].

  • Eye Protection: Safety glasses or goggles are necessary to prevent eye contact with this compound particles[2][3][4]. Eye protection must comply with EN166, ANSI Z87.1, or equivalent international standards[2].

  • Respiratory Protection: If the applicable Occupational Exposure Limit (OEL) is exceeded, or if the process generates dust, an appropriate particulate respirator with a half mask and P3 filter should be worn[2][3]. Respirators must meet standards such as EN140, EN143, ASTM F2704-10, or their international equivalents[2].

  • Body Protection: Impervious protective clothing is recommended for bulk processing operations or when there is a possibility of skin contact[2][5]. This clothing should meet standards like EN13982, ANSI 103, or international equivalents[2].

Occupational Exposure Limits (OELs)

Occupational Exposure Limits are established to protect laboratory personnel from the adverse health effects of airborne contaminants. For this compound L-Tartrate, the following OEL has been established by Pfizer:

OrganizationExposure Limit (8-hour Time-Weighted Average)
Pfizer25 µg/m³

Table 1: Occupational Exposure Limit for this compound L-Tartrate.[2]

It is important to note that at the time of some safety data sheet publications, no official Threshold Limit Value (TLV) had been established by bodies like the ACGIH for this compound Tartrate. In such cases, it is advised that airborne concentrations be kept as low as practically possible[6].

Standard Operating Procedures for Handling

Adherence to a strict handling protocol is essential to minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is well-ventilated. Engineering controls, such as fume hoods, should be the primary means of controlling exposure[2][3][7].

    • Verify that a safety shower and eye wash station are accessible[5].

    • Don all required PPE as detailed in Section 1.

  • Handling:

    • Avoid all personal contact, including inhalation of dust[6].

    • Minimize dust generation and accumulation when handling the solid compound[2][3].

    • If tablets or capsules are crushed or broken, take extra precautions to avoid breathing dust and prevent contact with eyes, skin, and clothing[2][3].

    • Do not eat, drink, or smoke in the handling area[1][6].

  • Post-Handling:

    • Keep containers securely sealed when not in use[6].

    • Wash hands and any exposed skin thoroughly with soap and water after removing PPE[3][6].

    • Launder contaminated work clothes separately before reuse[6].

Emergency Procedures: Spill and Exposure

In the event of a spill or personnel exposure, immediate and decisive action is required.

Spill Response Protocol:

  • Evacuate: Non-essential personnel should be evacuated from the affected area[3][4].

  • Secure the Area: Contain the source of the spill if it is safe to do so[2].

  • PPE: Personnel involved in the cleanup must wear appropriate PPE, including respiratory protection[2][3].

  • Cleanup:

    • For dry spills, use a method that controls dust generation, such as a damp cloth or a filtered vacuum[2][3].

    • For liquid spills, absorb the solution with a finely-powdered, liquid-binding material like diatomite[5].

    • Clean the spill area thoroughly[2][3]. Decontaminate surfaces and equipment by scrubbing with alcohol[5].

  • Disposal: Place all contaminated waste into an appropriately labeled, sealed container for disposal[2][3][4].

Personnel Exposure Protocol:

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes. If irritation persists, seek medical attention[3].

  • Skin Contact: Wash the affected skin area with soap and water. If irritation occurs, seek medical attention[3].

  • Inhalation: Move the individual to fresh air and keep them at rest. Seek immediate medical attention[3].

  • Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention[3].

Caption: A flowchart outlining the procedural steps for responding to a this compound spill.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental release and ensure compliance with regulations.

  • Waste Collection: All waste materials, including spilled product and contaminated cleaning materials, should be placed in an appropriately labeled and sealed container[2][3][4].

  • Regulatory Compliance: Dispose of all waste material according to federal, state, and local regulations[4]. Care should be taken to avoid environmental release[2][3]. Do not flush down a toilet or pour down a drain unless specifically instructed to do so[8][9].

  • Consultation: If you have questions about the best way to dispose of the drug, consult with your institution's environmental health and safety department or a licensed waste disposal company[8][9].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tolterodine
Reactant of Route 2
Reactant of Route 2
Tolterodine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。